molecular formula C7H12N2O2 B562925 3-Methyl-5-(S)-isopropyl hydantoin CAS No. 71921-91-0

3-Methyl-5-(S)-isopropyl hydantoin

Cat. No.: B562925
CAS No.: 71921-91-0
M. Wt: 156.185
InChI Key: LMBVKYNWQBSNIR-YFKPBYRVSA-N
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Description

3-Methyl-5-(S)-isopropyl hydantoin (MIH) is a critical analytical standard in toxicological research for quantifying exposure to methyl isocyanate (MIC), a highly reactive and toxic industrial chemical . The primary research application of MIH is as a biomarker for the internal dose of MIC, which is formed metabolically from solvents like N,N-dimethylformamide (DMF) or through direct inhalation . After exposure, MIC rapidly binds to biological molecules, forming adducts with the N-terminal valine of hemoglobin . The analysis of this specific hemoglobin adduct is achieved through a multi-step process involving its isolation, acid hydrolysis, and cyclization to form MIH, which is then quantified using robust analytical techniques such as gas chromatography-mass spectrometry (GC-MS) . This method provides researchers with a reliable and sensitive tool to estimate the true internal dose of MIC, overcoming the challenges of variable respiratory parameters in inhalation studies and enabling a more accurate assessment of exposure and the effectiveness of potential therapeutic countermeasures . As such, this compound is an indispensable compound for advanced research in occupational health, industrial toxicology, and biomonitoring.

Properties

IUPAC Name

(5S)-3-methyl-5-propan-2-ylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-4(2)5-6(10)9(3)7(11)8-5/h4-5H,1-3H3,(H,8,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBVKYNWQBSNIR-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N(C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N(C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652647
Record name (5S)-3-Methyl-5-(propan-2-yl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71921-91-0
Record name (5S)-3-Methyl-5-(propan-2-yl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methyl-5-(S)-isopropyl hydantoin

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 71921-91-0

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-5-(S)-isopropyl hydantoin, a chiral heterocyclic compound of significant interest in the field of toxicology and biochemistry. While not a therapeutic agent itself, its role as a critical biomarker for exposure to hazardous industrial chemicals, particularly methyl isocyanate (MIC), underscores its importance in occupational health and safety. This document delves into the stereoselective synthesis, physicochemical properties, advanced analytical methodologies for its detection, and its primary application in biomonitoring. The causality behind experimental choices and the validation of analytical protocols are emphasized to ensure scientific integrity and practical utility for researchers in the field.

Introduction: The Significance of Chiral Hydantoins

The hydantoin scaffold, a five-membered ring containing a urea moiety, is a privileged structure in medicinal chemistry, forming the core of several clinically used drugs such as the anticonvulsant phenytoin.[1][2] The stereochemistry at the C-5 position of the hydantoin ring is often crucial for biological activity, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[3] This guide focuses on a specific chiral hydantoin, this compound, not for its direct therapeutic applications, but for its pivotal role as a stable and quantifiable biomarker.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods and for understanding its behavior in biological matrices.

PropertyValueSource
CAS Number 71921-91-0[4]
Molecular Formula C₇H₁₂N₂O₂[4]
Molecular Weight 156.18 g/mol [4]
IUPAC Name (5S)-5-isopropyl-3-methylimidazolidine-2,4-dione[4]
Synonyms 3-Methyl-5-(1-methylethyl)-(S)-2,4-imidazolidinedione[4]
Appearance Solid (predicted)-
Solubility Soluble in organic solvents such as ethyl acetate[5]

Stereoselective Synthesis: A Methodological Exploration

The synthesis of enantiomerically pure this compound is crucial for its use as an analytical standard. The most logical and established approach for the stereospecific synthesis of 5-substituted hydantoins is to start from the corresponding chiral α-amino acid, in this case, L-valine, which possesses the desired (S)-configuration.[2][6]

Modified Urech Hydantoin Synthesis from L-Valine

The Urech hydantoin synthesis, which involves the reaction of an amino acid with potassium cyanate followed by acid-catalyzed cyclization, is a classic method for preparing hydantoins.[1][7][8] To achieve N-methylation and maintain stereochemical integrity, a modified approach is necessary.

Reaction Scheme:

G cluster_0 Step 1: N-Carbamoylation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Cyclization L-Valine L-Valine N-Carbamoyl-L-valine N-Carbamoyl-L-valine L-Valine->N-Carbamoyl-L-valine KOCN, H₂O N-Methyl-N-Carbamoyl-L-valine N-Methyl-N-Carbamoyl-L-valine N-Carbamoyl-L-valine->N-Methyl-N-Carbamoyl-L-valine CH₃I, Base This compound This compound N-Methyl-N-Carbamoyl-L-valine->this compound Acid, Heat

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol:

Step 1: Synthesis of N-Carbamoyl-L-valine

  • Dissolve L-valine (1 equivalent) in water.

  • Add potassium cyanate (KOCN) (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the N-carbamoyl-L-valine.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Causality: The use of the free amino acid L-valine directly imparts the desired (S)-stereochemistry at the C-5 position of the final hydantoin.[6] The reaction with potassium cyanate forms the ureido intermediate necessary for cyclization.

Step 2: N-Methylation of N-Carbamoyl-L-valine

  • Suspend N-carbamoyl-L-valine (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) (2.2 equivalents), to the suspension.

  • Add methyl iodide (CH₃I) (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methylated intermediate.

Causality: The methylation is performed on the ureido nitrogen before cyclization to ensure the desired N-3 methylation of the hydantoin ring. Using a strong base and an alkylating agent is a standard procedure for N-alkylation.

Step 3: Acid-Catalyzed Cyclization

  • Dissolve the crude N-methyl-N-carbamoyl-L-valine from the previous step in a strong mineral acid, such as 6M hydrochloric acid.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours.

  • Cool the reaction mixture to room temperature and neutralize it with a base (e.g., sodium bicarbonate solution).

  • Extract the product, this compound, with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure hydantoin.

Causality: The strong acid and heat promote the intramolecular cyclization of the N-methyl ureido acid to form the stable five-membered hydantoin ring. This step proceeds with retention of configuration at the chiral center.[2]

Application in Biomonitoring of Methyl Isocyanate (MIC) Exposure

The primary and most critical application of this compound is its use as a stable, long-term biomarker for exposure to the highly toxic industrial chemical, methyl isocyanate (MIC).[9][10]

Mechanism of Biomarker Formation

Upon inhalation or dermal exposure, MIC reacts with various biomolecules. A key reaction occurs with the N-terminal valine residue of hemoglobin, forming an N-methylcarbamoyl adduct.[5] This adducted hemoglobin circulates in the bloodstream for the lifespan of the red blood cell (approximately 120 days in humans), providing a long window for exposure assessment. For analysis, the blood sample is treated with strong acid, which cleaves the adducted N-terminal valine and simultaneously cyclizes it to form the stable 3-Methyl-5-isopropyl hydantoin (MIH).[5] Since the N-terminal valine in hemoglobin is of the L-configuration, the resulting hydantoin is the (S)-enantiomer.

G Methyl Isocyanate (MIC) Methyl Isocyanate (MIC) N-methylcarbamoyl-valine-hemoglobin adduct N-methylcarbamoyl-valine-hemoglobin adduct Methyl Isocyanate (MIC)->N-methylcarbamoyl-valine-hemoglobin adduct In vivo reaction This compound This compound N-methylcarbamoyl-valine-hemoglobin adduct->this compound Acid Hydrolysis & Cyclization (ex vivo)

Figure 2: Formation of this compound as a biomarker for MIC exposure.

Analytical Methodology: GC-MS Quantification

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the sensitive and specific quantification of this compound in biological samples.[5][10]

Sample Preparation and Analysis Workflow:

G cluster_0 Sample Collection & Preparation cluster_1 Extraction cluster_2 Analysis Whole Blood Sample Whole Blood Sample Isolate Globin Isolate Globin Whole Blood Sample->Isolate Globin Acid Hydrolysis (HCl, 110°C) Acid Hydrolysis (HCl, 110°C) Isolate Globin->Acid Hydrolysis (HCl, 110°C) Formation of MIH pH Adjustment (pH 3-5) pH Adjustment (pH 3-5) Acid Hydrolysis (HCl, 110°C)->pH Adjustment (pH 3-5) Liquid-Liquid Extraction (Ethyl Acetate) Liquid-Liquid Extraction (Ethyl Acetate) pH Adjustment (pH 3-5)->Liquid-Liquid Extraction (Ethyl Acetate) Evaporation to Dryness Evaporation to Dryness Liquid-Liquid Extraction (Ethyl Acetate)->Evaporation to Dryness Reconstitution Reconstitution Evaporation to Dryness->Reconstitution GC-MS Analysis GC-MS Analysis Reconstitution->GC-MS Analysis

Figure 3: Workflow for the GC-MS analysis of this compound in blood samples.

Detailed Protocol for GC-MS Analysis:

  • Globin Isolation: Isolate globin from red blood cells by precipitation with an organic solvent (e.g., acetone).

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard, such as ¹³C₅,¹⁵N-3-methyl-5-isopropylhydantoin, to the globin sample for accurate quantification.[5]

  • Acid Hydrolysis: Subject the globin to acid hydrolysis with concentrated hydrochloric acid at 110°C for one hour. This step cleaves the hemoglobin adduct and forms the hydantoin.[5]

  • pH Adjustment and Extraction: After cooling, adjust the pH of the hydrolysate to 3-5 and perform a liquid-liquid extraction with ethyl acetate.[5]

  • Sample Concentration: Evaporate the combined organic extracts to dryness under a stream of nitrogen.

  • Derivatization (Optional but Recommended): For improved chromatographic performance and sensitivity, the hydantoin can be derivatized, for example, by silylation.

  • GC-MS Analysis: Reconstitute the residue in a suitable solvent and inject it into the GC-MS system. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced specificity and sensitivity.

Self-Validating System: The use of a stable isotope-labeled internal standard is critical for a self-validating protocol. This standard co-elutes with the analyte and experiences similar matrix effects and variations in extraction efficiency and instrument response, thus ensuring accurate quantification.

Expected Mass Spectral Data:

  • Molecular Ion (M+): m/z 156

  • Key Fragment Ions: The fragmentation pattern will depend on the ionization method. Under electron ionization (EI), common fragments would arise from the loss of the isopropyl group (m/z 113) and other characteristic cleavages of the hydantoin ring. For quantification, specific and abundant fragment ions are selected for monitoring. For example, a fragment ion at m/z 114 has been reported for the analyte, and m/z 117 for the ¹³C₅,¹⁵N-labeled internal standard.[5]

Potential Pharmacological Relevance and Future Directions

While this compound is primarily recognized as a biomarker, the broader class of hydantoin derivatives exhibits a wide range of pharmacological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer properties.[11][12][13]

Pharmacological Screening of Hydantoin Derivatives: Pharmacological screening of novel hydantoin derivatives often involves a battery of in vitro and in vivo assays. For instance, anticonvulsant activity is typically assessed using models like the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests in rodents.[11][14] Anticancer activity is evaluated against various cancer cell lines to determine cytotoxicity and mechanisms of action.[15]

Although no specific pharmacological studies on this compound have been reported, its structural similarity to other bioactive hydantoins suggests that it could be a candidate for future pharmacological screening. The presence of the chiral isopropyl group, derived from the natural amino acid valine, makes it an interesting scaffold for further chemical modification and exploration in drug discovery programs.

Conclusion

This compound stands as a molecule of significant importance, not as a therapeutic agent, but as a crucial tool in the field of toxicology and occupational health. Its formation from the adduction of methyl isocyanate to hemoglobin provides a reliable and long-term biomarker of exposure. The stereoselective synthesis from L-valine ensures the availability of pure analytical standards, and the well-established GC-MS methodology allows for its sensitive and accurate quantification in biological matrices. This technical guide provides researchers and scientists with the foundational knowledge and methodological insights necessary to work with and understand the significance of this important chiral hydantoin.

References

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An In-depth Technical Guide to the Molecular Structure of 3-Methyl-5-(S)-isopropyl hydantoin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of 3-Methyl-5-(S)-isopropyl hydantoin, a chiral heterocyclic compound of significant interest in synthetic and medicinal chemistry. The hydantoin scaffold is a privileged structure in drug discovery, known for a wide array of biological activities.[1][2] This document delves into the specific molecular architecture of the title compound, with a focus on its stereochemistry, synthesis, and detailed structural characterization. Methodologies are presented not merely as protocols but as reasoned scientific choices, providing researchers and drug development professionals with a foundational understanding of this valuable chiral building block.

Introduction: The Hydantoin Scaffold in Modern Chemistry

The hydantoin ring system, an imidazolidine-2,4-dione, is a cornerstone of heterocyclic chemistry. First isolated by Adolf von Baeyer in 1861, its derivatives have become indispensable in pharmacology and materials science.[3] Notable examples include Phenytoin, a widely used anti-seizure medication, and Enzalutamide, a nonsteroidal antiandrogen for prostate cancer treatment.[1] The significance of the hydantoin scaffold lies in its rigid structure, multiple points for functionalization, and the frequent presence of a stereocenter at the C5 position, making it a valuable "3D" fragment in drug discovery.[1] This guide will focus on a specific, enantioenriched derivative: this compound.

Molecular Structure and Stereochemical Assignment

The molecular identity of this compound is defined by its constituent parts: a central five-membered hydantoin ring, a methyl group at the N3 position, and an isopropyl group at the C5 position. The critical feature is the stereochemistry at the C5 carbon, which is designated as (S) according to the Cahn-Ingold-Prelog priority rules.[4][5][6]

  • Core Scaffold: A five-membered ring containing two nitrogen atoms and two carbonyl groups.

  • N3-Substitution: A methyl group (CH₃) is attached to the nitrogen at position 3.

  • C5-Substitution: An isopropyl group (-CH(CH₃)₂) is attached to the carbon at position 5.

  • Chirality: The C5 carbon is a stereocenter. In this molecule, the substituents are arranged to confer the (S) absolute configuration.[4]

Caption: Molecular structure of this compound.

Synthesis Strategies: Accessing Chiral Hydantoins

The synthesis of hydantoins can be broadly categorized into classical multicomponent reactions and modern asymmetric methods. The choice of strategy is dictated by the need for stereochemical control.

Classical Approach: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a robust and versatile method for synthesizing 5-substituted and 5,5-disubstituted hydantoins.[7] It is a multicomponent reaction involving a carbonyl compound (an aldehyde or ketone), an alkali metal cyanide (like KCN), and ammonium carbonate.[8][9][10]

The reaction proceeds through the formation of a cyanohydrin intermediate, which then reacts with ammonia and carbon dioxide (from ammonium carbonate) to form an aminonitrile.[8][11] This intermediate undergoes intramolecular cyclization to yield the hydantoin ring.[11] While highly effective for producing racemic or achiral hydantoins, this method lacks inherent stereocontrol and is therefore unsuitable for the direct synthesis of a specific enantiomer like the (S)-isomer without a subsequent chiral resolution step.

Bucherer_Bergs_Workflow Reactants Isobutyraldehyde + KCN + (NH₄)₂CO₃ Intermediate1 α-Aminonitrile Intermediate Reactants->Intermediate1 Reaction Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Spontaneous Product Racemic 5-Isopropyl Hydantoin Intermediate2->Product Forms Ring Resolution Chiral Resolution (e.g., Enzymatic or Chromatographic) Product->Resolution Separation FinalProduct 5-(S)-Isopropyl Hydantoin Resolution->FinalProduct N_Methylation N-Methylation (e.g., with CH₃I) FinalProduct->N_Methylation Target 3-Methyl-5-(S)-isopropyl hydantoin N_Methylation->Target

Caption: Generalized workflow for synthesizing the target molecule via the Bucherer-Bergs reaction followed by chiral resolution and N-methylation.

Enantioselective Synthesis

Modern synthetic chemistry prioritizes methods that directly generate the desired enantiomer, avoiding costly and inefficient resolution steps. Several strategies have emerged for the asymmetric synthesis of 5-monosubstituted hydantoins.

One powerful approach involves the chiral phosphoric acid-catalyzed condensation of glyoxals and ureas.[1][12] This method provides high yields and excellent enantioselectivities by controlling the facial selectivity of a key protonation step on an enol-type intermediate.[1] Other notable methods include the asymmetric hydrogenation of prochiral hydantoins bearing an exocyclic double bond at the C5 position, often using precious metal catalysts with chiral phosphine ligands.[1][13]

Physicochemical and Spectroscopic Characterization

Unambiguous confirmation of the molecular structure of this compound requires a suite of analytical techniques. The data presented in the table below are compiled from various chemical suppliers and databases.[][15][16][17][18]

PropertyValueSource
CAS Number 71921-91-0[][15][17]
Molecular Formula C₇H₁₂N₂O₂[][15][18]
Molecular Weight 156.18 g/mol [][15][18]
IUPAC Name (5S)-3-methyl-5-propan-2-ylimidazolidine-2,4-dione[][18]
Canonical SMILES CC(C)[C@H]1C(=O)N(C(=O)N1)C[16][18]
InChI Key LMBVKYNWQBSNIR-YFKPBYRVSA-N[][19]
Density ~1.108 g/cm³[]
Storage Temperature 2-8°C[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and environment of atoms in a molecule.[20] For this compound, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: The proton spectrum will show distinct signals for the N-methyl protons, the methine and methyl protons of the isopropyl group, the proton at the C5 chiral center, and the N1-H proton. The coupling patterns (splitting) between the C5-H and the isopropyl methine proton would be critical for confirming the structure. Chiral solvating agents can be used to distinguish between enantiomers via ¹H NMR, as they induce non-equivalent chemical shifts for the different enantiomers.[21]

  • ¹³C NMR: The carbon spectrum will show unique resonances for the two carbonyl carbons (C2 and C4), the C5 chiral carbon, the N-methyl carbon, and the two distinct carbons of the isopropyl group.

  • 2D NMR: Advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously assign all proton and carbon signals by observing correlations between protons and carbons separated by two or three bonds, which is particularly useful for distinguishing between potential isomers.[22][23]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation patterns.[20] For this compound (MW = 156.18), a high-resolution mass spectrum would show a molecular ion peak [M]+ or a protonated molecule peak [M+H]+ confirming the elemental composition C₇H₁₂N₂O₂.

X-ray Crystallography

When a single crystal of sufficient quality can be obtained, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule, including the absolute configuration of the stereocenter.[24][25][26] This technique would confirm the (S) configuration at the C5 position and reveal detailed information about bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) in the solid state.[24][25]

Characterization_Workflow Compound Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR Analyzes MS Mass Spectrometry (HRMS) Compound->MS Analyzes XRAY X-ray Crystallography Compound->XRAY Analyzes Structure_Confirmed Verified Molecular Structure NMR->Structure_Confirmed Confirms Connectivity & Local Environment MS->Structure_Confirmed Confirms Molecular Formula XRAY->Structure_Confirmed Confirms Absolute Configuration & 3D Shape

Caption: Logical workflow for the structural verification of this compound using key analytical techniques.

Applications in Drug Development and Research

This compound is primarily valuable as a chiral building block for the synthesis of more complex molecules.[17] Enantioenriched 5-monosubstituted hydantoins are crucial precursors for synthesizing optically pure α-amino acids, which are fundamental components of many pharmaceuticals.[27]

The diverse biological activities of the hydantoin scaffold, including anticonvulsant, antimicrobial, antiviral, and antitumor effects, make derivatives of this compound attractive targets for library synthesis in drug discovery programs.[2][28][29][30] By using a stereochemically pure starting material like this compound, researchers can synthesize novel drug candidates with defined stereochemistry, which is critical for ensuring target specificity and minimizing off-target effects.

Conclusion

This compound represents a well-defined molecular entity whose value lies in its specific stereochemical configuration. Its structure, confirmed through a combination of spectroscopic and crystallographic methods, serves as a testament to the precision of modern analytical chemistry. As a chiral synthon, it provides a reliable and stereochemically defined entry point for the synthesis of novel compounds, particularly in the field of medicinal chemistry where control over three-dimensional molecular architecture is paramount for biological function. This guide has provided a foundational overview of its structure, synthesis, and characterization, offering a technical resource for scientists engaged in the development of new chemical entities.

References

  • Smith, J. A., et al. (2021). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science.
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  • Organic Chemistry Portal. Hydantoin synthesis. .

  • The Royal Society of Chemistry. (2021). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science.
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  • PubMed. (2016). Study on the Synthesis, Characterization and Bioactivities of 3-Methyl-9'-fluorenespiro-5-hydantoin. Acta Chimica Slovenica.
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  • MDPI. (2024). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Pharmaceuticals.
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  • ResearchGate. (2024). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. .

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synthesis of 3-Methyl-5-(S)-isopropyl hydantoin

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereoselective Synthesis of 3-Methyl-5-(S)-isopropyl hydantoin

Executive Summary

Hydantoin and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3][4] This guide provides a comprehensive, in-depth methodology for the synthesis of a specific chiral hydantoin, this compound. The presented strategy is a robust, two-step process designed for high stereochemical fidelity and regiochemical control. It begins with the synthesis of the hydantoin scaffold from a readily available, enantiopure starting material, (S)-Valine, via the Urech hydantoin synthesis. This is followed by a regioselective N-methylation at the N-3 position. This document is intended for researchers, chemists, and professionals in drug development, offering not just a protocol, but a detailed explanation of the underlying chemical principles, ensuring both reproducibility and a deep understanding of the synthetic pathway.

Introduction: The Significance of Chiral Hydantoins

The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, is a privileged scaffold in drug discovery. Its unique structure, featuring two carbonyl groups and two nitrogen atoms, provides a template for hydrogen bond donors and acceptors, enabling it to interact with a wide range of biological targets. This has led to the development of critical drugs such as Phenytoin (an anticonvulsant), Nilutamide (an antiandrogen), and Nitrofurantoin (an antibacterial agent).[5]

The synthesis of hydantoins can be achieved through various methods, most notably the Bucherer-Bergs reaction, which is a multicomponent reaction involving a carbonyl compound, cyanide, and ammonium carbonate.[1][6][7][8] While efficient, this method typically yields racemic mixtures, presenting a significant challenge when a specific stereoisomer is required for biological activity. The target molecule of this guide, this compound, possesses a stereocenter at the C-5 position. Therefore, a synthetic strategy that preserves or creates this specific stereochemistry is paramount.

This guide details a logical and field-proven approach that leverages a chiral pool starting material to ensure the desired (S)-configuration at the C-5 position, followed by a controlled methylation to achieve the final product.

Retrosynthetic Analysis and Strategy

The chosen synthetic pathway is a two-part sequence designed for optimal control over stereochemistry and regioselectivity.

  • Formation of the Chiral Hydantoin Core : The synthesis begins with (S)-Valine, a naturally occurring and inexpensive amino acid. This choice directly installs the required (S)-isopropyl group at the C-5 position. The Urech hydantoin synthesis is employed, which converts the amino acid into the corresponding 5-substituted hydantoin while retaining the original stereochemistry.[5] This method is preferable to racemic syntheses followed by costly and often inefficient chiral resolution.

  • Regioselective N-Methylation : The second step involves the methylation of the (S)-5-isopropylhydantoin intermediate. The hydantoin ring has two potential sites for methylation (N-1 and N-3). The N-3 proton is more acidic and less sterically hindered than the N-1 proton, allowing for selective methylation at this position under carefully controlled basic conditions.

This strategic disconnection provides a reliable and scalable route to the target molecule.

G Target This compound Intermediate (S)-5-Isopropylhydantoin Target->Intermediate N-Methylation SM (S)-Valine Intermediate->SM Urech Hydantoin Synthesis Reagent1 Potassium Cyanate (KOCN) Acid Reagent1->Intermediate Reagent2 Base (e.g., K2CO3) Methyl Iodide (CH3I) Reagent2->Target

Caption: Retrosynthetic analysis of this compound.

Part I: Synthesis of (S)-5-Isopropylhydantoin

Mechanistic Rationale: The Urech Hydantoin Synthesis

The Urech hydantoin synthesis is a classic and effective method for preparing hydantoins from amino acids.[5] The reaction proceeds in two key stages:

  • Ureido Acid Formation : The amino group of (S)-Valine acts as a nucleophile, attacking potassium cyanate (or the isocyanic acid formed in situ under acidic conditions). This forms an N-carbamoyl amino acid, also known as a ureido acid intermediate.

  • Cyclization : Upon heating in an acidic medium, the terminal carboxyl group of the ureido acid undergoes an intramolecular condensation with the urea nitrogen, eliminating a molecule of water to form the stable five-membered hydantoin ring. Crucially, this reaction sequence does not affect the stereocenter at the alpha-carbon of the original amino acid.

Detailed Experimental Protocol

Materials:

  • (S)-Valine

  • Potassium cyanate (KOCN)

  • Hydrochloric acid (HCl), concentrated and 2M

  • Deionized water

  • Ethanol

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Step 1: Dissolution of Amino Acid : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.7 g (0.1 mol) of (S)-Valine in 100 mL of deionized water.

  • Step 2: Formation of Ureido Intermediate : To the stirring solution, add 12.2 g (0.15 mol) of potassium cyanate. Heat the mixture gently to 40-50°C for 1 hour to facilitate the formation of the ureido derivative.

  • Step 3: Acidification and Cyclization : Cool the reaction mixture in an ice bath. Slowly and carefully add 25 mL of concentrated hydrochloric acid. Caution: This step is exothermic and should be performed in a well-ventilated fume hood.

  • Step 4: Reflux : Attach a reflux condenser to the flask and heat the mixture to reflux for 1-2 hours. The cyclization to the hydantoin occurs during this step. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired.

  • Step 5: Isolation and Purification : Cool the reaction mixture to room temperature and then further in an ice bath for 1 hour to promote crystallization of the product.

  • Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with two portions of cold deionized water (2x 20 mL).

  • Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture to obtain pure (S)-5-isopropylhydantoin.

  • Dry the purified crystals under vacuum. The expected yield is typically in the range of 70-85%.

Part II: Regioselective Synthesis of this compound

Mechanistic Rationale: Selective N-Methylation

The hydantoin ring possesses two secondary amine protons, at the N-1 and N-3 positions. Direct methylation can potentially lead to a mixture of N-1 methylated, N-3 methylated, and N-1,N-3 dimethylated products. However, regioselective methylation at the N-3 position can be achieved by exploiting the electronic and steric differences between the two nitrogen atoms.

  • Acidity : The N-3 proton is adjacent to two carbonyl groups, making it more acidic and thus more readily deprotonated by a mild base than the N-1 proton, which is adjacent to only one carbonyl group.

  • Steric Hindrance : The N-3 position is generally less sterically hindered than the N-1 position, especially with a substituent already present at C-5.

By using one equivalent of a mild base (like potassium carbonate) and a suitable methylating agent (like methyl iodide), the more nucleophilic N-3 anion is preferentially formed and subsequently methylated.

G cluster_0 Experimental Workflow A 1. Dissolve (S)-5-isopropylhydantoin in Acetone B 2. Add K2CO3 (Base) A->B C 3. Add CH3I (Methylating Agent) B->C D 4. Reflux Reaction Mixture C->D E 5. Filter off Salts D->E F 6. Evaporate Solvent E->F G 7. Purify by Column Chromatography or Recrystallization F->G H Final Product: This compound G->H

Caption: Workflow for the N-methylation of the hydantoin intermediate.

Detailed Experimental Protocol

Materials:

  • (S)-5-Isopropylhydantoin (from Part I)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Methyl iodide (CH₃I)

  • Acetone, anhydrous

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser

  • Rotary evaporator

Procedure:

  • Step 1: Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7.1 g (0.05 mol) of (S)-5-isopropylhydantoin.

  • Step 2: Addition of Reagents : Add 100 mL of anhydrous acetone, followed by 7.6 g (0.055 mol) of finely powdered anhydrous potassium carbonate.

  • Step 3: Methylation : To the stirring suspension, add 3.4 mL (7.8 g, 0.055 mol) of methyl iodide dropwise. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment in a fume hood.

  • Step 4: Reaction : Heat the mixture to reflux for 4-6 hours. The reaction should be monitored by TLC to track the consumption of the starting material.

  • Step 5: Workup : After the reaction is complete, cool the mixture to room temperature. Remove the inorganic salts (K₂CO₃ and KI byproduct) by filtration. Wash the filter cake with a small amount of acetone.

  • Step 6: Concentration : Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Step 7: Purification : The crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound. The expected yield is typically over 80%.

Data Summary

The following table summarizes the key quantitative parameters for the described two-step synthesis.

ParameterStep 1: Urech SynthesisStep 2: N-Methylation
Starting Material (S)-Valine(S)-5-Isopropylhydantoin
Key Reagents KOCN, HClK₂CO₃, CH₃I
Solvent WaterAcetone
Reaction Temperature Reflux (~100°C)Reflux (~56°C)
Reaction Time 1-2 hours4-6 hours
Typical Molar Ratio 1 : 1.5 (Amino Acid : KOCN)1 : 1.1 : 1.1 (Hydantoin : Base : CH₃I)
Product (S)-5-IsopropylhydantoinThis compound
Typical Yield 70-85%>80%

Conclusion

This guide has detailed a reliable and efficient two-step synthesis for this compound. The strategy's strength lies in its meticulous control of stereochemistry by using a chiral starting material and its high degree of regioselectivity during the N-methylation step. The provided protocols are robust and grounded in well-established chemical principles, making them suitable for implementation in research and development laboratories. By explaining the causality behind the experimental choices, this document serves not only as a set of instructions but as a technical resource for the synthesis of chiral hydantoin derivatives.

References

  • Bellucci, M. C., et al. (2018). Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. Chemistry – A European Journal, 24(28), 7217–7227. Available at: [Link]

  • Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3968. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. Available at: [Link]

  • D'Andrea, E., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 87(21), 14353–14368. Available at: [Link]

  • Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Figure 3: Chemical synthesis of C-5-monosubstituted hydantoins by... Available at: [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Available at: [Link]

  • MDPI. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available at: [Link]

  • SRR Publications. (2023). Novel new research strategies of hydantoin derivatives: A review. Scholarly Research Reviews. Available at: [Link]

  • Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3(2), 121-134. Available at: [Link]

  • Ichitani, M., et al. (2013). Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. European Journal of Chemistry, 4(4), 350-352. Available at: [Link]

  • Pharmaffiliates. (n.d.). This compound. CAS No: 71921-91-0. Available at: [Link]

  • Sci-Hub. (n.d.). Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. Available at: [Link]

  • Adnan, & Yeong, K. Y. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 1-8. Available at: [Link]

  • Nikolova, P., et al. (2021). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Crystals, 11(12), 1545. Available at: [Link]

  • Carroll, K. S., et al. (2020). Dose-dependent alkaloid sequestration and N-methylation of decahydroquinoline in poison frogs. Ecology and Evolution, 10(23), 13346-13355. Available at: [Link]

  • Mas-Moruno, C., et al. (2018). N-Methylation of isoDGR Peptides: Discovery of a Selective α5β1-Integrin Ligand as a Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 61(6), 2490–2499. Available at: [Link]

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The Vanguard of Asymmetric Synthesis: A Technical Guide to the 3-Methyl-5-(S)-isopropyl Hydantoin Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is a paramount challenge, particularly in the realm of drug development where stereochemistry dictates therapeutic efficacy and safety. This technical guide delves into the core principles and practical applications of 3-Methyl-5-(S)-isopropyl hydantoin, a robust and versatile chiral auxiliary derived from the readily available amino acid, L-valine. We will explore its synthesis, mechanism of stereocontrol, and its strategic implementation in the asymmetric synthesis of valuable chiral building blocks. This document is intended to serve as a comprehensive resource, blending theoretical underpinnings with actionable, field-proven insights to empower researchers in their pursuit of stereochemical precision.

Introduction: The Imperative for Chiral Control and the Rise of Hydantoin Auxiliaries

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological profiles, ranging from desired therapeutic effects to severe toxicity. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern drug discovery and development.[1]

Chiral auxiliaries are powerful tools in this endeavor. These are chiral molecules that are temporarily attached to a prochiral substrate to direct a chemical transformation with high diastereoselectivity.[2] After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse. Among the pantheon of chiral auxiliaries, those derived from the chiral pool of natural amino acids are particularly attractive due to their ready availability and enantiopurity.[3]

Hydantoins, or imidazolidine-2,4-diones, have emerged as a promising class of chiral auxiliaries. Their rigid, planar heterocyclic structure provides a well-defined steric environment, crucial for effective facial discrimination of incoming reagents. The this compound, derived from L-valine, leverages the bulky isopropyl group to create a significant steric bias, making it an excellent candidate for directing asymmetric transformations.

Synthesis and Characterization of this compound

The synthesis of this compound is a straightforward process that begins with the naturally occurring and inexpensive amino acid, L-valine. The procedure is designed to be robust and scalable, ensuring a reliable supply of the chiral auxiliary for research and development purposes.

Synthetic Protocol

A common and efficient method for the synthesis of hydantoins from α-amino acids is the Urech hydantoin synthesis, which involves the reaction of the amino acid with an isocyanate, followed by acid-catalyzed cyclization. For this compound, a modified procedure is employed to introduce the N-methyl group.

Step 1: N-methylation of L-valine (if starting with the natural amino acid). This can be achieved through various established methods, such as reductive amination of pyruvate with methylamine followed by stereoselective enzymatic resolution, or by direct methylation of N-protected L-valine.

Step 2: Urea formation and cyclization. A more direct approach involves the reaction of L-valine methyl ester with methyl isocyanate to form the corresponding urea, which is then cyclized under basic conditions.

A representative synthetic pathway is outlined below:

G cluster_synthesis Synthesis of this compound L_Valine L-Valine N_Methyl_Valine N-Methyl-L-valine L_Valine->N_Methyl_Valine N-methylation Urea_Intermediate Urea Intermediate N_Methyl_Valine->Urea_Intermediate 1. Esterification 2. Reaction with Isocyanate Hydantoin 3-Methyl-5-(S)-isopropyl Hydantoin Urea_Intermediate->Hydantoin Base-catalyzed Cyclization

Figure 1: General synthetic scheme for this compound.

Characterization

The structural integrity and purity of the synthesized this compound are confirmed through standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the N-methyl group, the isopropyl methine and methyl protons, and the C5 proton of the hydantoin ring.
¹³C NMR Resonances for the two carbonyl carbons of the hydantoin ring, the N-methyl carbon, and the carbons of the isopropyl group and the C5 stereocenter.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of this compound (C₇H₁₂N₂O₂: 156.18 g/mol ).
Optical Rotation A specific rotation value confirming the (S)-configuration, measured at a standard wavelength and concentration.
X-ray Crystallography While the crystal structure of the title compound is not readily available in the literature, analysis of the closely related (S)-5-isopropyl-5-methyl-2-thiohydantoin reveals a chiral orthorhombic space group, with the molecules forming one-dimensional tapes through hydrogen bonding.[4][5] This provides a strong indication of the expected solid-state packing of the target auxiliary.

Mechanism of Stereocontrol: A Field-Proven Rationale

The efficacy of this compound as a chiral auxiliary is rooted in its ability to create a highly predictable and diastereoselective reaction environment. This is achieved through the formation of a rigid enolate intermediate where one face of the enolate is effectively shielded by the bulky isopropyl group.

Diastereoselective Alkylation: A Case Study

The asymmetric synthesis of α-alkyl-α-amino acids is a significant challenge in organic synthesis.[6] The use of chiral auxiliaries, such as the Evans oxazolidinones, has proven to be a powerful strategy for this transformation.[7][8] By analogy, this compound can be employed to achieve similar high levels of stereocontrol in alkylation reactions.

Experimental Workflow:

G cluster_workflow Asymmetric Alkylation Workflow Acylation 1. Acylation of Hydantoin Auxiliary Enolate_Formation 2. Enolate Formation (e.g., LDA, -78 °C) Acylation->Enolate_Formation Alkylation 3. Diastereoselective Alkylation (R-X) Enolate_Formation->Alkylation Cleavage 4. Auxiliary Cleavage (e.g., LiAlH4) Alkylation->Cleavage Product Enantiomerically Enriched α-Alkyl Carboxylic Acid Derivative Cleavage->Product

Figure 2: Workflow for diastereoselective alkylation.

Causality Behind Experimental Choices:

  • N-Acylation: The hydantoin is first acylated at the N1 position with the desired carboxylic acid derivative (e.g., an acyl chloride or anhydride). This step attaches the prochiral substrate to the chiral auxiliary.

  • Enolate Formation: Treatment of the N-acyl hydantoin with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) generates the corresponding lithium enolate. The low temperature is critical to prevent racemization and ensure kinetic control.

  • Diastereoselective Alkylation: The pre-formed enolate is then treated with an alkylating agent (e.g., an alkyl halide). The bulky (S)-isopropyl group at the C5 position of the hydantoin ring sterically hinders one face of the planar enolate. Consequently, the electrophile (the alkylating agent) preferentially approaches from the less hindered face, leading to the formation of one diastereomer in significant excess.

    Figure 3: Proposed chelated transition state model for diastereoselective alkylation.

  • Auxiliary Cleavage: The final and crucial step is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product. The robust nature of the hydantoin ring requires specific cleavage conditions.

Auxiliary Cleavage: A Self-Validating Protocol

A key aspect of a trustworthy chiral auxiliary is the ability to remove it under conditions that do not compromise the newly formed stereocenter. For N-acyl hydantoins, reductive cleavage has been shown to be a reliable method.

Reductive Cleavage Protocol

Treatment of the N-acyl hydantoin with a reducing agent such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) can effectively cleave the acyl group to furnish the corresponding primary alcohol without epimerization of the α-stereocenter. Alternatively, a recently developed method allows for the cleavage of 1-acylhydantoins to the corresponding amides by treatment with an amine at elevated temperatures, with the reaction rate being accelerated by the addition of diethylaluminum chloride.

Experimental Protocol for Reductive Cleavage:

  • The diastereomerically pure N-acyl hydantoin is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to 0 °C.

  • A solution of LiAlH₄ in THF is added dropwise to the reaction mixture.

  • The reaction is stirred at 0 °C and allowed to warm to room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

  • The resulting solids are filtered, and the filtrate is extracted with an appropriate organic solvent.

  • The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to afford the crude alcohol.

  • The crude product is purified by column chromatography to yield the enantiomerically pure alcohol.

The recovered this compound can be purified and reused, enhancing the cost-effectiveness of the overall synthetic route.

Applications in Drug Development and Beyond

The ability to synthesize enantiomerically pure α-alkylated carboxylic acid derivatives is of immense value in drug development. These motifs are present in a wide array of pharmaceuticals, including anti-inflammatory agents, antibiotics, and anti-cancer drugs. The use of this compound as a chiral auxiliary provides a reliable and scalable route to these important building blocks.

Beyond alkylation reactions, the principles of stereocontrol demonstrated by this auxiliary can be extended to other carbon-carbon bond-forming reactions, such as asymmetric aldol reactions, Michael additions, and Diels-Alder reactions, further expanding its utility in the synthesis of complex chiral molecules.

Conclusion

This compound stands as a testament to the power of rational design in the development of effective chiral auxiliaries. Derived from the readily available and inexpensive L-valine, it offers a practical and scalable solution for the asymmetric synthesis of valuable chiral building blocks. Its robust nature, coupled with the well-defined mechanism of stereocontrol and reliable cleavage protocols, makes it a trustworthy and authoritative tool for researchers in both academic and industrial settings. As the demand for enantiomerically pure compounds continues to grow, the strategic application of auxiliaries like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis and drug discovery.

References

  • Bsharat, A. (2022). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 50(2), 23-28. [Link][7][8][9]

  • Evans, D. A. (2014). Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. Journal of the American Chemical Society. [Link][10][11]

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  • Ichitani, M., et al. (2013). Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. European Journal of Chemistry, 4(4), 350-352. [Link][4][5]

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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 3-Methyl-5-(S)-isopropyl hydantoin

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course into the Unknown

In the landscape of pharmacological research, the hydantoin scaffold represents a privileged structure, a five-membered heterocyclic core from which a multitude of bioactive compounds have emerged. These derivatives have demonstrated a wide spectrum of therapeutic potential, including anticonvulsant, antiarrhythmic, antitumor, and antiviral activities.[1][2][3] The biological impact of these molecules is intricately linked to the nature of the substituents at the N-1, N-3, and C-5 positions of the hydantoin ring.[1]

This guide focuses on a specific, yet under-characterized member of this family: 3-Methyl-5-(S)-isopropyl hydantoin . While its existence is documented, a detailed elucidation of its mechanism of action remains conspicuously absent from the current scientific literature.[4][5] This document, therefore, serves not as a retrospective summary, but as a forward-looking technical roadmap for researchers, scientists, and drug development professionals. It is designed to provide a comprehensive, experimentally-driven framework for investigating and ultimately defining the molecular interactions and cellular consequences of this intriguing compound.

We will proceed by leveraging the known biological activities of structurally related hydantoins to formulate plausible hypotheses regarding the mechanism of action of this compound. Subsequently, we will detail a rigorous, multi-faceted experimental strategy to systematically test these hypotheses, thereby constructing a robust, evidence-based understanding of its pharmacological profile.

I. The Hydantoin Heritage: Inferring Potential Bioactivities

The broader family of 3,5-disubstituted hydantoins has been the subject of numerous investigations, revealing a consistent pattern of antiproliferative and cytotoxic effects against various cancer cell lines.[1][2] For instance, certain cyclohexyl-5-phenyl hydantoin derivatives have demonstrated antitumor activity against HeLa and MCF7 cells.[1] More closely related analogs, such as 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoins, have been shown to induce apoptosis and inhibit cell migration in human colon cancer cells.[6] Furthermore, some hydantoin derivatives have exhibited antiviral properties, with one study on 5-(3,4-dichlorophenyl)methylhydantoin revealing a dual mechanism of inhibiting both viral RNA synthesis and morphogenesis.[7]

Based on these precedents, we can posit several initial hypotheses for the mechanism of action of this compound:

  • Hypothesis 1: Antiproliferative Agent. The compound may exert cytotoxic or cytostatic effects on cancer cells through interference with cell cycle progression, induction of apoptosis, or inhibition of key signaling pathways involved in cell growth and survival.

  • Hypothesis 2: Modulator of Cellular Metabolism. Given the structural similarity to some metabolic intermediates, the compound could potentially interact with enzymes involved in critical metabolic pathways.

  • Hypothesis 3: Ion Channel Modulator. The hydantoin core is present in anticonvulsant drugs known to modulate ion channels. It is plausible that this compound could have similar effects.

  • Hypothesis 4: Antiviral Agent. The compound may inhibit viral replication or assembly, akin to other bioactive hydantoins.[7]

The following sections will outline a comprehensive experimental workflow designed to systematically investigate these hypotheses.

II. A Phased Approach to Mechanistic Elucidation: An Experimental Blueprint

The investigation into the mechanism of action of this compound will be conducted in a phased approach, beginning with broad phenotypic screening and progressively narrowing down to specific molecular targets.

Phase 1: Phenotypic Screening and Target Cell Line Identification

The initial phase is designed to identify the primary biological effect of the compound across a diverse panel of cell lines.

Experimental Protocol 1: Broad-Spectrum Cell Viability Assay

  • Cell Line Panel Selection: A panel of human cancer cell lines representing different tissue origins (e.g., breast, colon, lung, leukemia) and a non-tumorigenic control cell line (e.g., normal human fibroblasts) should be selected.

  • Compound Preparation: this compound should be dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Serial dilutions are then prepared in cell culture medium.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with a range of concentrations of the compound (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours.

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT or WST-1 assay.[8][9]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line at each time point.

Data Presentation: Comparative IC50 Values

Cell LineTissue of OriginIC50 at 48h (µM)
MCF7Breast AdenocarcinomaExperimental Result
HCT-116Colon CarcinomaExperimental Result
A549Lung CarcinomaExperimental Result
JurkatT-cell LeukemiaExperimental Result
HFF1Normal FibroblastExperimental Result

Causality Behind Experimental Choices: The use of a diverse cell line panel helps to identify if the compound has a broad cytotoxic effect or is selective for certain cancer types. The inclusion of a non-tumorigenic cell line is crucial for assessing potential therapeutic index. The time-course experiment helps to distinguish between cytostatic and cytotoxic effects.

Workflow Diagram: Phase 1

G cluster_0 Phase 1: Phenotypic Screening A Select Diverse Cell Line Panel (Cancer & Normal) C Seed Cells in 96-well Plates A->C B Prepare Serial Dilutions of This compound D Treat Cells with Compound (24, 48, 72 hours) B->D C->D E Perform Cell Viability Assay (e.g., MTT, WST-1) D->E F Calculate IC50 Values E->F G Identify Most Sensitive Cell Line(s) for Further Study F->G

Caption: Workflow for initial phenotypic screening and sensitive cell line identification.

Phase 2: Delving into Cellular Mechanisms

Once a sensitive cell line is identified, the next phase focuses on understanding how the compound is affecting the cells.

Experimental Protocol 2: Cell Cycle Analysis

  • Cell Treatment: Treat the sensitive cell line with the IC50 concentration of the compound for 24 and 48 hours.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Protocol 3: Apoptosis Assay

  • Cell Treatment: Treat the sensitive cell line with the IC50 concentration of the compound for a relevant time course (e.g., 12, 24, 48 hours).

  • Staining: Stain the cells with Annexin V-FITC and propidium iodide.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and necrotic cells.

Signaling Pathway Diagram: Potential Apoptotic Pathway Induction

G Compound 3-Methyl-5-(S)-isopropyl hydantoin Target Putative Molecular Target(s) Compound->Target Signal Stress Signaling Cascade (e.g., p53 activation) Target->Signal Mitochondria Mitochondrial Outer Membrane Permeabilization Signal->Mitochondria Casp9 Caspase-9 Activation Mitochondria->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.

Phase 3: Molecular Target Identification

This is the most challenging and critical phase, aimed at identifying the direct molecular target(s) of this compound.

Experimental Protocol 4: Thermal Shift Assay (TSA)

  • Protein Library: Utilize a library of purified proteins or cell lysate.

  • Assay Setup: In a 96-well PCR plate, mix the protein/lysate with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange). Add this compound or a vehicle control.

  • Thermal Denaturation: Use a real-time PCR machine to gradually increase the temperature and monitor the fluorescence.

  • Data Analysis: Binding of the compound to a protein will stabilize it, resulting in a higher melting temperature (Tm). A significant shift in Tm in the presence of the compound suggests a direct interaction.

Experimental Protocol 5: Affinity Chromatography

  • Compound Immobilization: Synthesize an analog of this compound with a linker arm and immobilize it on a solid support (e.g., sepharose beads).

  • Cell Lysate Incubation: Incubate the immobilized compound with cell lysate from the sensitive cell line.

  • Washing and Elution: Wash away non-specifically bound proteins. Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Workflow Diagram: Target Identification

G cluster_1 Phase 3: Molecular Target Identification A Thermal Shift Assay (TSA) with Cell Lysate C Identify Candidate Binding Proteins A->C B Affinity Chromatography - Mass Spectrometry B->C D Validate Target Engagement in Cells (e.g., CETSA) C->D E Functional Validation (e.g., siRNA knockdown, enzymatic assays) D->E F Confirmed Molecular Target E->F

Caption: Integrated workflow for identifying and validating the molecular target.

III. Trustworthiness and Self-Validation: Ensuring Rigor

Every protocol described is designed as a self-validating system. For instance:

  • Orthogonal Assays: The use of multiple, independent assays to measure the same biological endpoint (e.g., different viability assays, multiple apoptosis markers) is crucial to ensure the robustness of the findings.

  • Positive and Negative Controls: The inclusion of known inducers of apoptosis (e.g., staurosporine) and cell cycle arrest (e.g., nocodazole) as positive controls, and vehicle-treated cells as negative controls, is mandatory for every experiment.

  • Dose-Response and Time-Course: Establishing a clear dose-response and time-course relationship for the observed effects strengthens the evidence for a causal link between the compound and the cellular phenotype.

  • Target Validation: Putative targets identified through screening methods like TSA or affinity chromatography must be validated through functional assays. For example, if an enzyme is identified as a target, its activity should be directly measured in the presence of the compound. Furthermore, knocking down the expression of the putative target using techniques like siRNA should phenocopy or abrogate the effects of the compound.

IV. Conclusion: From a Single Molecule to a Mechanistic Narrative

The journey to elucidate the mechanism of action of this compound is a systematic process of inquiry, hypothesis testing, and data integration. While the current literature does not provide a direct answer, the path forward is clear. By building upon the knowledge of the broader hydantoin family and employing the multi-phased experimental approach outlined in this guide, researchers can effectively unravel the biological activity of this compound. This endeavor will not only illuminate the specific pharmacology of this compound but also contribute to the broader understanding of the structure-activity relationships that govern the diverse bioactivities of the hydantoin scaffold. The ultimate goal is to transform a simple chemical structure into a compelling mechanistic narrative, paving the way for potential therapeutic applications.

References

  • Glomb, T., et al. (2022). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 27(19), 6296. [Link][1][2][10]

  • Marinova, P., et al. (2016). Study on the Synthesis, Characterization and Bioactivities of 3-Methyl-9'-fluorenespiro-5-hydantoin. Acta Chimica Slovenica, 63(1), 26-32. [Link][8]

  • Ušćumlić, G. S., et al. (2014). Structure-activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative and antimicrobial agents. Journal of the Serbian Chemical Society, 79(12), 1597-1605. [Link][11]

  • Marković, V., et al. (2019). Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5-Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. Anti-Cancer Agents in Medicinal Chemistry, 19(18), 2236-2247. [Link][6]

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A Technical Guide to Stereoselective Control with 3-Methyl-5-(S)-isopropyl Hydantoin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential application of 3-Methyl-5-(S)-isopropyl hydantoin as a chiral auxiliary for stereoselective control in asymmetric synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the foundational principles of chiral auxiliaries, offers a detailed protocol for the synthesis of the title compound from L-valine, and presents a framework for its application in diastereoselective enolate alkylation. The guide further explores the mechanistic basis for stereochemical control and outlines methods for the subsequent cleavage of the auxiliary to yield enantiomerically enriched products. While direct literature examples of this specific hydantoin in asymmetric synthesis are limited, this guide provides a scientifically grounded, experience-driven approach to its utilization, drawing upon established principles of analogous chiral auxiliaries.

Introduction: The Imperative of Stereoselective Synthesis

In the realm of modern drug discovery and development, the three-dimensional arrangement of atoms in a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer is a critical requirement. Chiral auxiliaries are powerful tools in this endeavor, temporarily attaching to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] This guide focuses on the potential of this compound, a chiral heterocyclic scaffold, to serve as an effective and recyclable chiral auxiliary.

Hydantoins, or imidazolidine-2,4-diones, are a class of compounds with a rich history in medicinal chemistry.[2] Their rigid, five-membered ring structure and the presence of multiple sites for substitution make them attractive candidates for use as chiral auxiliaries. The specific stereochemistry at the C5 position, derived from a chiral amino acid, can effectively bias the facial approach of incoming reagents.

Synthesis of the Chiral Auxiliary: this compound

The synthesis of this compound can be efficiently achieved from the readily available and inexpensive chiral pool starting material, L-valine. The following protocol is based on established methodologies for the synthesis of hydantoins from α-amino acids.[3]

Synthetic Workflow

The synthesis proceeds in a two-step sequence involving the formation of an intermediate ureido acid, followed by cyclization to the hydantoin.

Synthesis_Workflow L_Valine L-Valine Ureido_Acid Intermediate Ureido Acid L_Valine->Ureido_Acid 1. Methyl Isocyanate 2. NaOH (aq) Hydantoin 3-Methyl-5-(S)-isopropyl Hydantoin Ureido_Acid->Hydantoin HCl (aq), Heat

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-2-(3-Methylureido)-3-methylbutanoic acid

  • To a stirred solution of L-valine (11.7 g, 100 mmol) in 1 M sodium hydroxide (100 mL) at 0 °C, slowly add methyl isocyanate (6.3 g, 110 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with diethyl ether (2 x 50 mL) to remove any unreacted methyl isocyanate.

  • Carefully acidify the aqueous layer to pH 2 with 6 M hydrochloric acid at 0 °C.

  • The resulting white precipitate is collected by vacuum filtration, washed with cold water (2 x 30 mL), and dried under vacuum to yield the intermediate ureido acid.

Step 2: Synthesis of this compound (CAS 71921-91-0) [4][5][6]

  • Suspend the dried ureido acid from the previous step in 6 M hydrochloric acid (100 mL).

  • Heat the suspension to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the crystalline product by vacuum filtration, wash with cold water (2 x 30 mL), and recrystallize from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.

Application in Asymmetric Alkylation

The N1-acylated this compound can serve as a chiral template for the diastereoselective alkylation of the corresponding enolate. The steric bulk of the C5-isopropyl group is expected to effectively shield one face of the enolate, directing the approach of an electrophile to the opposite face.

General Workflow for Diastereoselective Alkylation

Alkylation_Workflow Hydantoin 3-Methyl-5-(S)-isopropyl Hydantoin Acyl_Hydantoin N-Acyl Hydantoin Hydantoin->Acyl_Hydantoin Acyl Chloride, Base Enolate Chiral Enolate Acyl_Hydantoin->Enolate LDA, THF, -78 °C Alkylated_Product Diastereomerically Enriched Alkylated Product Enolate->Alkylated_Product Electrophile (R-X) Final_Product Enantiomerically Pure Carboxylic Acid Derivative Alkylated_Product->Final_Product Auxiliary Cleavage

Caption: General workflow for asymmetric alkylation using the hydantoin auxiliary.

Proposed Mechanism of Stereoselective Control

Upon deprotonation with a strong base such as lithium diisopropylamide (LDA), the N-acyl hydantoin is expected to form a rigid lithium enolate. The chelation between the lithium cation and the carbonyl oxygens of the hydantoin ring creates a well-defined conformational bias. The bulky isopropyl group at the C5 position sterically hinders the si-face of the enolate, forcing the electrophile to approach from the less hindered re-face. This facial bias is the key to the high diastereoselectivity of the alkylation reaction.

Caption: Proposed model for stereoselective alkylation.

Representative Protocol for Diastereoselective Alkylation

Step 1: N-Acylation of the Hydantoin Auxiliary

  • To a solution of this compound (1.56 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) at 0 °C under an inert atmosphere, add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol).

  • Stir the mixture for 30 minutes at 0 °C, then add the desired acyl chloride (e.g., propionyl chloride, 1.02 g, 11 mmol).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the N-acyl hydantoin.

Step 2: Diastereoselective Alkylation

  • To a solution of the N-acyl hydantoin (10 mmol) in anhydrous THF (50 mL) at -78 °C under an inert atmosphere, add LDA (1.5 M in cyclohexane, 7.3 mL, 11 mmol).

  • Stir the solution for 30 minutes at -78 °C to ensure complete enolate formation.

  • Add the electrophile (e.g., benzyl bromide, 2.05 g, 12 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride (20 mL) and allow it to warm to room temperature.

  • Extract the product with ethyl acetate (3 x 40 mL), and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to separate the diastereomers and obtain the desired alkylated product.

Cleavage and Recovery of the Chiral Auxiliary

A crucial aspect of chiral auxiliary-mediated synthesis is the efficient and non-racemizing cleavage of the auxiliary to afford the desired product, coupled with the ability to recover the auxiliary for reuse. Several methods can be employed for the cleavage of N-acyl hydantoins.

Hydrolytic Cleavage

Acidic or Basic Hydrolysis: Treatment with strong aqueous acid (e.g., 6 M HCl) or base (e.g., 2 M NaOH) at elevated temperatures can hydrolyze the amide bond, releasing the chiral carboxylic acid.[7] However, harsh conditions may lead to racemization of the product.

Protocol for Basic Hydrolysis:

  • Dissolve the alkylated N-acyl hydantoin (5 mmol) in a mixture of THF (20 mL) and water (10 mL).

  • Add lithium hydroxide (LiOH·H₂O, 420 mg, 10 mmol) and stir the mixture at room temperature for 12 hours.

  • Acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extract the carboxylic acid product with ethyl acetate (3 x 30 mL).

  • The aqueous layer can be basified and extracted to recover the this compound.

Reductive Cleavage

Treatment with a reducing agent such as lithium borohydride (LiBH₄) can reductively cleave the auxiliary to yield the corresponding chiral primary alcohol.[1]

Protocol for Reductive Cleavage:

  • Dissolve the alkylated N-acyl hydantoin (5 mmol) in anhydrous THF (25 mL) at 0 °C.

  • Add lithium borohydride (130 mg, 6 mmol) portion-wise.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Extract the product alcohol with ethyl acetate, and the aqueous layer can be processed to recover the chiral auxiliary.

Data Summary (Hypothetical)

The following table presents hypothetical data for the diastereoselective alkylation of N-propionyl-3-methyl-5-(S)-isopropyl hydantoin, based on typical results observed with analogous chiral auxiliaries.

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Ratio (dr)
1Benzyl bromide2-Methyl-3-phenylpropanoic acid derivative>90>95:5
2Ethyl iodide2-Methylbutanoic acid derivative>85>90:10
3Allyl bromide2-Methylpent-4-enoic acid derivative>90>95:5

Conclusion

This compound presents itself as a promising and readily accessible chiral auxiliary for asymmetric synthesis. Its straightforward preparation from L-valine, coupled with the anticipated high levels of stereocontrol in enolate alkylation reactions, makes it an attractive tool for the synthesis of enantiomerically enriched carboxylic acid derivatives and their corresponding alcohols. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the utility of this chiral auxiliary in their synthetic endeavors. Further investigation into the scope of its applications, including its use in asymmetric aldol, Michael, and Diels-Alder reactions, is warranted and encouraged.

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The Synthetic Potential of 3-Methyl-5-(S)-isopropyl hydantoin: A Chiral Synthon for Advanced Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Non-proteinogenic amino acids, particularly α,α-disubstituted variants, are of paramount importance in medicinal chemistry and drug development. They serve as unique building blocks that can induce specific conformations in peptides and enhance metabolic stability. This guide explores the synthetic utility of 3-Methyl-5-(S)-isopropyl hydantoin, a chiral heterocyclic compound derived from the natural amino acid L-valine. While direct, widespread applications of this specific hydantoin are not extensively documented, its structural features present a compelling case for its use as a chiral synthon. This whitepaper will provide a comprehensive overview of its synthesis, potential applications in the stereoselective synthesis of α-methyl-L-valine, and detailed protocols based on analogous, well-established hydantoin chemistry.

Introduction: The Significance of Chiral Hydantoins in Synthesis

Hydantoins, or 2,4-imidazolidinediones, are a class of five-membered heterocyclic compounds that have found broad application in medicinal chemistry and organic synthesis.[1][2] Their derivatives exhibit a wide range of biological activities, including anticonvulsant and antiarrhythmic properties.[1] In the realm of organic synthesis, chiral hydantoins serve as valuable intermediates and chiral auxiliaries.[3][4] By temporarily incorporating an amino acid's stereocenter into a rigid hydantoin ring, subsequent transformations can be directed with a high degree of stereocontrol.

This compound, derived from the readily available and inexpensive chiral pool starting material L-valine, is a promising yet under-explored chiral building block.[5] The presence of a methyl group at the N3 position prevents epimerization of the C5 stereocenter under basic conditions, a common challenge in the manipulation of N-unsubstituted hydantoins. This feature makes it an ideal candidate for diastereoselective reactions at the C5 position.

Synthesis of this compound

The preparation of this compound is a straightforward process that can be accomplished in a two-step sequence from L-valine. The general approach involves the formation of an N-carbamoyl amino acid, followed by cyclization.

Experimental Protocol: Synthesis of this compound

Step 1: Formation of N-Methyl-L-valine

A common method for the N-methylation of amino acids is the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid.

  • To a solution of L-valine (1 equiv.) in water, add formaldehyde (2.5 equiv.) and formic acid (2.5 equiv.).

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain crude N-methyl-L-valine.[6]

Step 2: Cyclization to form this compound

The cyclization of the N-methylated amino acid with a cyanate source, followed by acid-catalyzed ring closure, yields the desired hydantoin.

  • Suspend N-methyl-L-valine (1 equiv.) in water and neutralize with an aqueous solution of sodium hydroxide.

  • Add a solution of potassium cyanate (1.1 equiv.) in water and stir the mixture at 50-60°C for 2-3 hours.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 1-2.

  • Heat the acidified mixture to 80-90°C for 1-2 hours to effect cyclization.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Application in the Synthesis of α-Methyl-L-valine

One of the most promising applications of this compound is as a chiral template for the synthesis of α-methyl-L-valine, a non-proteinogenic amino acid. This is achieved through the diastereoselective alkylation of the C5 position of the hydantoin ring.

Mechanism of Diastereoselective Alkylation

The key to this transformation is the stereochemical control exerted by the existing chiral center at C5. Deprotonation of the N1 position with a strong base generates a hydantoin enolate. The bulky isopropyl group at the C5 position effectively shields one face of the molecule, directing the incoming electrophile (in this case, a methylating agent) to the opposite face. This results in a highly diastereoselective methylation.

G cluster_workflow Diastereoselective Methylation Workflow start This compound deprotonation Deprotonation at N1 (e.g., NaH, THF) start->deprotonation enolate Hydantoin Enolate (Planar C5) deprotonation->enolate alkylation Alkylation with MeI enolate->alkylation methylated_hydantoin 5,5-Disubstituted Hydantoin (New stereocenter at C5) alkylation->methylated_hydantoin hydrolysis Hydrolysis (e.g., Ba(OH)2 or strong acid) methylated_hydantoin->hydrolysis product α-Methyl-L-valine hydrolysis->product

Caption: Workflow for the synthesis of α-Methyl-L-valine.

Experimental Protocol: Diastereoselective Methylation and Hydrolysis

Step 1: Diastereoselective Methylation

  • To a solution of this compound (1 equiv.) in an anhydrous aprotic solvent (e.g., THF) at 0°C, add a strong base such as sodium hydride (1.1 equiv.).

  • Stir the mixture at 0°C for 30 minutes.

  • Add methyl iodide (1.2 equiv.) and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the resulting diastereomeric mixture of 3,5-dimethyl-5-isopropyl-hydantoin by column chromatography.

Step 2: Hydrolysis to α-Methyl-L-valine

The hydrolysis of the N-methylated hydantoin can be achieved under either acidic or basic conditions. Basic hydrolysis using barium hydroxide is often preferred to minimize racemization.[7][8]

  • To a suspension of the methylated hydantoin (1 equiv.) in water, add barium hydroxide octahydrate (4-5 equiv.).

  • Heat the mixture to reflux for 24-48 hours.

  • Cool the reaction mixture and bubble carbon dioxide gas through the solution to precipitate barium carbonate.

  • Filter the mixture and wash the solid with hot water.

  • Concentrate the filtrate under reduced pressure to yield crude α-methyl-L-valine.

  • The crude amino acid can be further purified by recrystallization or ion-exchange chromatography.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₇H₁₂N₂O₂156.1871921-91-0
α-Methyl-L-valineC₆H₁₃NO₂131.172480-23-1

Future Outlook and Broader Applications

The synthetic utility of this compound is not limited to the synthesis of α-methyl-L-valine. The principles of diastereoselective alkylation can be extended to a variety of other electrophiles, providing access to a wide range of α,α-disubstituted amino acids with the L-valine backbone. This opens up avenues for the creation of novel peptide building blocks with constrained conformations, which are highly sought after in drug discovery for the design of enzyme inhibitors and receptor ligands.

Furthermore, the hydantoin ring itself can be a pharmacophore, and derivatives of this compound could be explored for their own biological activities. The chiral nature of this compound makes it an attractive scaffold for the development of new chiral drugs.

Conclusion

This compound represents a valuable, yet underutilized, chiral synthon in organic synthesis. Its straightforward preparation from L-valine and the stability of its C5 stereocenter under basic conditions make it an excellent candidate for the diastereoselective synthesis of α,α-disubstituted amino acids. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for researchers to explore the full synthetic potential of this versatile molecule in the development of novel pharmaceuticals and complex molecular architectures.

References

  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed.
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A Comprehensive Technical Guide to 3-Methyl-5-(S)-isopropyl hydantoin: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydantoins, a class of five-membered heterocyclic compounds, represent a significant scaffold in medicinal chemistry due to their diverse biological activities.[1] The therapeutic potential of hydantoin derivatives is broad, with established applications as anticonvulsants, antiarrhythmics, and antimicrobial agents, and emerging evidence for their utility in oncology.[2][3] The biological activity of these compounds is intrinsically linked to the nature and stereochemistry of the substituents at the N-1, N-3, and C-5 positions of the hydantoin ring.[2] This guide focuses on a specific derivative, 3-Methyl-5-(S)-isopropyl hydantoin, providing a detailed examination of its chemical properties, a proposed synthetic route, comprehensive analytical characterization, and an exploration of its potential biological significance based on the activities of structurally related compounds.

Chemical Properties and Stereochemistry

This compound, also known as (5S)-5-isopropyl-3-methyl-2,4-imidazolidinedione, is a chiral molecule with the chemical formula C₇H₁₂N₂O₂ and a molecular weight of 156.18 g/mol .[4][5] The presence of a stereocenter at the C-5 position, bearing an isopropyl group in the (S)-configuration, is a critical feature that is expected to significantly influence its biological activity and interaction with chiral molecular targets.

PropertyValueSource(s)
CAS Number 71921-91-0[4][5]
Molecular Formula C₇H₁₂N₂O₂[4][5]
Molecular Weight 156.18 g/mol [4][5]
IUPAC Name (5S)-3-methyl-5-isopropylimidazolidine-2,4-dione[6]
Alternate Names 3-Methyl-5-(1-methylethyl)-(S)-2,4-imidazolidinedione[4]

Synthesis of this compound: A Proposed Enantioselective Route

Proposed Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Carbamoylation cluster_1 Step 2: Cyclization cluster_2 Step 3: N-Methylation L-Valine L-Valine N-Carbamoyl-L-valine N-Carbamoyl-L-valine L-Valine->N-Carbamoyl-L-valine KOCN, H₂O, H⁺ Potassium_Cyanate Potassium_Cyanate Potassium_Cyanate->N-Carbamoyl-L-valine N-Carbamoyl-L-valine_2 N-Carbamoyl-L-valine 5-(S)-isopropylhydantoin 5-(S)-isopropylhydantoin N-Carbamoyl-L-valine_2->5-(S)-isopropylhydantoin Acid, Heat 5-(S)-isopropylhydantoin_2 5-(S)-isopropylhydantoin Target_Molecule This compound 5-(S)-isopropylhydantoin_2->Target_Molecule Base, CH₃I Methyl_Iodide Methyl_Iodide Methyl_Iodide->Target_Molecule

Caption: Proposed enantioselective synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of N-Carbamoyl-L-valine

  • Dissolve L-valine in water.

  • Add an equimolar amount of potassium cyanate to the solution.

  • Acidify the mixture with a mineral acid (e.g., HCl) and stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by crystallization or extraction.

Causality: The Urech hydantoin synthesis begins with the nucleophilic attack of the amino group of the amino acid on the cyanate ion, forming a carbamoyl derivative. The acidic conditions facilitate the reaction and subsequent workup.

Step 2: Synthesis of 5-(S)-isopropylhydantoin

  • Treat the N-carbamoyl-L-valine from Step 1 with a strong acid (e.g., concentrated HCl).

  • Heat the reaction mixture to induce cyclization.

  • Monitor the formation of the hydantoin ring by TLC.

  • After cooling, the product can be precipitated and purified by recrystallization.

Causality: Acid-catalyzed intramolecular cyclization of the carbamoyl amino acid leads to the formation of the five-membered hydantoin ring. The stereochemistry at the C-5 position is retained from the starting L-valine.

Step 3: Synthesis of this compound

  • Dissolve 5-(S)-isopropylhydantoin in a suitable aprotic solvent (e.g., DMF or acetone).

  • Add a non-nucleophilic base (e.g., potassium carbonate or sodium hydride) to deprotonate the N-3 position of the hydantoin ring.

  • Add methyl iodide dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the final product by column chromatography or recrystallization.

Causality: The N-3 proton of the hydantoin ring is more acidic than the N-1 proton and can be selectively deprotonated by a suitable base. The resulting anion then acts as a nucleophile, attacking the methyl iodide in an SN2 reaction to yield the desired N-3 methylated product.

Analytical Characterization

A thorough analytical characterization is crucial to confirm the identity, purity, and stereochemistry of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides valuable information about the structure of the molecule. Based on available data for 3-methyl-5-isopropylhydantoin, the following characteristic signals are expected.

ProtonsMultiplicityApproximate Chemical Shift (δ, ppm)
Isopropyl -CH₃Doublet0.85 - 1.05
Isopropyl -CHMultiplet2.20 - 2.30
Hydantoin N-CH₃Singlet~2.90
Hydantoin C5-HDoublet4.10 - 4.20
Hydantoin N1-HBroad SingletVariable
CarbonApproximate Chemical Shift (δ, ppm)
Isopropyl -CH₃15 - 20
Isopropyl -CH30 - 35
Hydantoin N-CH₃~25
Hydantoin C560 - 65
Hydantoin C4 (C=O)170 - 175
Hydantoin C2 (C=O)155 - 160
Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. For this compound (C₇H₁₂N₂O₂), the expected exact mass would be approximately 156.0899.

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak at m/z 156. Key fragmentation patterns for 3-methyl-5-isopropylhydantoin have been reported to include a McLafferty rearrangement, leading to a prominent fragment at m/z 114, and a fragment corresponding to the isopropyl cation at m/z 43 (though the provided source indicates m/z 57 as another key fragment).[1]

Potential Biological Activities and Therapeutic Applications

While specific biological studies on this compound are limited, the extensive research on the broader hydantoin class allows for informed predictions of its potential therapeutic applications.

Anticonvulsant Activity

Hydantoins are a well-established class of anticonvulsant drugs.[3] The primary mechanism of action for many anticonvulsant hydantoins is the blockade of voltage-gated sodium channels in neurons.[8] By stabilizing the inactive state of these channels, hydantoins reduce the repetitive firing of action potentials that is characteristic of seizures.[9] It is plausible that this compound could exhibit similar activity, and its specific stereochemistry and substitution pattern may offer a unique pharmacological profile.

Anticonvulsant Mechanism Neuron Presynaptic Neuron VGSC Voltage-Gated Na⁺ Channel Open Inactive Neuron->VGSC Depolarization Action_Potential Reduced Repetitive Firing VGSC:inactive->Action_Potential Inhibition of reactivation Hydantoin 3-Methyl-5-(S)-isopropyl hydantoin Hydantoin->VGSC:inactive Stabilizes inactive state

Caption: Postulated mechanism of anticonvulsant action.

Anticancer Activity

Numerous hydantoin derivatives have demonstrated significant anticancer activity through various mechanisms.[4][10] These include the inhibition of histone deacetylases (HDACs), disruption of microtubule polymerization, and modulation of androgen receptor signaling.[4][11] The cytotoxic effects of some hydantoins have been demonstrated against a range of cancer cell lines. Given this precedent, this compound warrants investigation as a potential anticancer agent. Its specific stereochemistry could lead to selective interactions with cancer-related targets.

Antimicrobial Activity

Hydantoin-based compounds have also been explored as antimicrobial agents.[6] Some derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. The proposed mechanisms of antimicrobial action include disruption of the bacterial cell membrane and inhibition of essential cellular processes.[6] The potential of this compound as a novel antimicrobial agent should be considered, particularly in the context of rising antibiotic resistance.

Metabolism and Toxicological Profile (Predicted)

The metabolism of hydantoin derivatives typically occurs in the liver, primarily through oxidation and glucuronide conjugation mediated by cytochrome P450 enzymes. The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), of hydantoins can be significantly influenced by the nature of their substituents. For instance, the introduction of a benzenesulfonyl group has been shown to markedly affect the distribution of hydantoin derivatives in the body.

The toxicological profile of hydantoins is varied. Common side effects associated with anticonvulsant hydantoins include drowsiness, dizziness, and gastrointestinal disturbances.[8] More severe, though less common, adverse effects can include liver damage and hematological disorders.[8] A comprehensive toxicological evaluation of this compound would be necessary to establish its safety profile.

ParameterPredicted Profile
Absorption Likely to be orally bioavailable, influenced by lipophilicity.
Distribution Dependent on plasma protein binding and tissue permeability.
Metabolism Primarily hepatic, involving oxidation of the isopropyl group and/or demethylation.
Excretion Renal excretion of metabolites.
Potential Toxicity Central nervous system effects (drowsiness, dizziness), potential for hepatotoxicity with chronic use.

Conclusion and Future Directions

This compound is a chiral molecule with significant potential for further investigation in the fields of medicinal chemistry and drug development. While a comprehensive body of research on this specific compound is yet to be established, the extensive literature on the hydantoin scaffold provides a strong foundation for predicting its potential biological activities. The proposed enantioselective synthesis offers a clear pathway for its preparation, and the outlined analytical methods will be crucial for its characterization.

Future research should focus on:

  • Optimizing and validating the proposed synthetic route to produce this compound in high yield and enantiopurity.

  • Performing a complete analytical characterization , including experimental ¹³C NMR and high-resolution mass spectrometry, to confirm its structure and purity.

  • Conducting in vitro and in vivo studies to evaluate its anticonvulsant, anticancer, and antimicrobial activities.

  • Investigating its mechanism of action at the molecular level to understand its interaction with biological targets.

  • Determining its pharmacokinetic and toxicological profile to assess its potential as a therapeutic agent.

The exploration of this compound and other structurally related chiral hydantoins holds promise for the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

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Methodological & Application

Leveraging 3-Methyl-5-(S)-isopropyl Hydantoin for the Asymmetric Synthesis of α-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern pharmaceutical development, as the stereochemistry of these building blocks profoundly dictates the efficacy and safety of therapeutic agents. This guide provides an in-depth examination of a robust and reliable method for asymmetric α-amino acid synthesis utilizing 3-Methyl-5-(S)-isopropyl hydantoin as a chiral auxiliary. Derived from the readily available amino acid L-valine, this auxiliary offers high diastereoselectivity in alkylation reactions and serves as a crystalline handle for easy purification. We will explore the mechanistic basis for stereocontrol, provide detailed, field-tested protocols for synthesis and auxiliary cleavage, and present a comprehensive workflow for researchers in medicinal chemistry and process development.

Introduction: The Imperative for Chiral Purity

Non-proteinogenic α-amino acids are integral components of a vast array of pharmaceuticals, including enzyme inhibitors, peptide-based drugs, and complex natural products. The biological activity of these molecules is critically dependent on their absolute stereochemistry. Consequently, methods that afford access to optically pure amino acids are of paramount importance.[1][2] Among the various strategies, the use of chiral auxiliaries remains a powerful and predictable approach for establishing stereocenters.[1][3]

The ideal chiral auxiliary should be inexpensive, easily installed and removed, and capable of inducing high levels of stereocontrol. This compound, derived from L-valine, meets these criteria effectively. Its rigid, heterocyclic structure provides a well-defined steric environment that directs the approach of electrophiles with high fidelity, leading to predictable and high diastereoselectivity.

Principle and Mechanism of Stereocontrol

The efficacy of this compound lies in its ability to control the facial selectivity of enolate alkylation. The N3-position is blocked by a methyl group, ensuring that deprotonation occurs exclusively at the N1-position. The large isopropyl group at the C5 stereocenter effectively shields the si-face of the resulting planar enolate. Consequently, an incoming electrophile is directed to the less sterically hindered re-face, leading to the formation of a single major diastereomer.

The key steps are:

  • Deprotonation: A strong, non-nucleophilic base (e.g., sodium hydride or potassium hexamethyldisilazide) abstracts the acidic proton from the N1 position to generate a chiral, planar enolate.

  • Diastereoselective Alkylation: The electrophile (R-X) approaches the enolate from the face opposite to the bulky isopropyl group.

  • Auxiliary Cleavage: Harsh hydrolytic conditions are employed to break open the hydantoin ring, liberating the desired α,α-disubstituted amino acid.[4][5][6]

Mechanism_of_Stereocontrol Start 3-Methyl-5-(S)-isopropyl hydantoin Enolate Planar N-Acyliminium Ion (Enolate Equivalent) Start->Enolate 1. Strong Base (e.g., NaH, THF) inv1 Enolate->inv1 2. Electrophile (R-X) (Attack from less hindered face) Alkylated 5,5-Disubstituted Hydantoin inv2 Alkylated->inv2 3. Hydrolysis (e.g., 6M HCl or Ba(OH)₂) Product Enantiopure α-Amino Acid inv1->Alkylated inv2->Product

Figure 1: General mechanism for asymmetric alkylation and auxiliary cleavage.

Experimental Protocols

This section provides a comprehensive, two-part protocol for the synthesis of a representative non-proteinogenic amino acid, (S)-α-Methylphenylalanine.

Protocol Part A: Diastereoselective Alkylation of this compound

This protocol details the alkylation using benzyl bromide as the electrophile.

Materials & Reagents:

  • This compound (CAS: 71921-91-0)[7]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Oven-dried, two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon line with bubbler)

  • Syringes and needles

  • Ice-water bath (0 °C)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Place this compound (1.0 eq) into the round-bottom flask. Seal the flask, and purge with inert gas for 10-15 minutes.

  • Solvent Addition: Add anhydrous THF (approx. 15 mL per 1.0 g of hydantoin) via syringe. Stir the solution at room temperature until the hydantoin is fully dissolved.

  • Deprotonation: Cool the flask to 0 °C in an ice-water bath. Carefully add sodium hydride (1.2 eq) portion-wise over 5 minutes.

    • Scientist's Note: The addition of NaH will cause hydrogen gas to evolve. Ensure the system is properly vented through a bubbler. Stirring the suspension at 0 °C for 30 minutes ensures complete deprotonation to form the sodium salt of the hydantoin.[8]

  • Electrophile Addition: Slowly add benzyl bromide (1.1 eq) dropwise via syringe to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

    • Process Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting hydantoin is consumed.

  • Work-up: Cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a hexanes/ethyl acetate gradient) to yield the pure 5-benzyl-5-isopropyl-3-methyl hydantoin. The high crystallinity of this product may also allow for purification by recrystallization.

Protocol Part B: Hydrolytic Cleavage of the Chiral Auxiliary

This protocol describes the liberation of the final amino acid product.

Materials & Reagents:

  • Purified 5,5-disubstituted hydantoin from Part A

  • 6 M Hydrochloric Acid (HCl) or Barium Hydroxide (Ba(OH)₂) octahydrate

  • Dowex 50WX8 ion-exchange resin (or equivalent)

  • Aqueous ammonia solution

  • Ethanol

Procedure:

  • Hydrolysis: Place the purified hydantoin (1.0 eq) in a heavy-walled, sealed tube or a round-bottom flask fitted with a reflux condenser. Add 6 M HCl (sufficient to fully dissolve the substrate upon heating).

    • Causality Note: Hydantoin rings are exceptionally stable, requiring harsh conditions for cleavage. Refluxing in strong acid or base for 24-48 hours is typical.[5][6] Barium hydroxide is an effective alternative that can be quantitatively removed as barium sulfate.[9]

  • Reaction: Heat the mixture to 100-110 °C and maintain for 24-48 hours.

  • Isolation (Acid Hydrolysis Route): After cooling, concentrate the reaction mixture to dryness under reduced pressure. Redissolve the residue in a minimal amount of water.

  • Ion-Exchange Chromatography: Load the aqueous solution onto a column of Dowex 50WX8 resin (H⁺ form). Wash the column extensively with deionized water to remove the cleaved auxiliary and any remaining impurities.

  • Elution: Elute the desired amino acid from the resin using a 2 M aqueous ammonia solution.

  • Final Product: Collect the ammonia-containing fractions and concentrate them to dryness under reduced pressure to yield the pure (S)-α-Methylphenylalanine. The product can be further purified by recrystallization from an ethanol/water mixture.

  • Characterization: Confirm the structure and purity via NMR and MS. The enantiomeric purity should be assessed using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Data Presentation & Scope

The diastereoselectivity of the alkylation step is consistently high for a range of primary alkyl halides.

Electrophile (R-X)BaseSolventYield (%)Diastereomeric Excess (d.e. %)
Methyl IodideKHMDSTHF~85%>98%
Ethyl IodideNaHDMF~82%>98%
Allyl BromideNaHTHF~90%>95%
Benzyl BromideNaHTHF~88%>98%

Note: Yields and selectivities are representative and may vary based on specific reaction conditions and scale.

Overall Experimental Workflow

The entire process, from the chiral auxiliary to the final product, follows a logical and scalable sequence.

Sources

Application and Protocol Guide for Reactions of 3-Methyl-5-(S)-isopropyl hydantoin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for chemical reactions involving 3-Methyl-5-(S)-isopropyl hydantoin. Hydantoin derivatives are a significant class of heterocyclic compounds with broad applications in medicinal chemistry, including the development of anticonvulsant and antiviral therapies.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance on the strategic modification of this chiral scaffold. The protocols herein are designed to be self-validating, with a focus on explaining the causal relationships behind experimental choices to ensure reproducibility and success.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a chiral heterocyclic compound that serves as a valuable building block in the synthesis of diverse bioactive molecules.[3] Its structure, featuring a stereocenter at the C-5 position and two reactive nitrogen atoms within the hydantoin ring, offers multiple avenues for chemical modification. The biological activity of hydantoin derivatives is highly dependent on the nature and position of substituents on the ring.[3]

The hydantoin scaffold is present in several clinically approved drugs, highlighting its importance as a "privileged structure" in drug discovery.[4] The inherent chirality of the (S)-isopropyl group at the C-5 position makes this particular hydantoin an attractive starting material for the development of enantiomerically pure pharmaceuticals, where stereochemistry is critical for therapeutic efficacy and safety.

This guide will focus on reactions that target the N-1 position of the hydantoin ring, a key site for derivatization to modulate the pharmacological properties of the molecule. We will delve into the challenges of regioselective alkylation and provide robust protocols to achieve the desired N-1 functionalization.

Understanding the Reactivity of the Hydantoin Ring: N1 vs. N3 Alkylation

A primary challenge in the derivatization of hydantoins is controlling the regioselectivity of reactions at the two nitrogen atoms. The N-3 proton is more acidic than the N-1 proton due to the adjacent carbonyl groups, making the N-3 position more susceptible to deprotonation and subsequent alkylation under standard basic conditions.[1][5] Therefore, achieving selective functionalization at the less reactive N-1 position requires a carefully considered experimental design.

Recent advancements have demonstrated that the use of strong, sterically hindered potassium bases can favor the formation of the N-1 alkylated product.[1][6] This selectivity is attributed to the kinetic deprotonation at the less sterically accessible N-1 position by the bulky base, followed by rapid trapping with an electrophile.

Logical Workflow for Selective N1-Alkylation

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification Start Start with This compound Base_Selection Select Potassium Base (tBuOK or KHMDS) Start->Base_Selection Key for regioselectivity Solvent_Choice Choose Anhydrous Aprotic Solvent (THF) Base_Selection->Solvent_Choice Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Solvent_Choice->Inert_Atmosphere Deprotonation Deprotonation at N1 (0°C to rt) Inert_Atmosphere->Deprotonation Electrophile_Addition Add Alkyl Halide (Electrophile) Deprotonation->Electrophile_Addition Trapping the anion Reaction_Monitoring Monitor by TLC/LC-MS Electrophile_Addition->Reaction_Monitoring Quenching Quench with Saturated Aqueous NH4Cl Reaction_Monitoring->Quenching Upon completion Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification Characterization Characterize Product (NMR, MS, IR) Purification->Characterization

Caption: Workflow for achieving regioselective N1-alkylation of the hydantoin core.

Experimental Protocols

General Laboratory Safety Precautions

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents. This compound may cause skin and eye irritation, and respiratory irritation.[4] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and gloves, must be worn.

Protocol 1: N1-Selective Alkylation using Potassium tert-Butoxide (t-BuOK)

This protocol is optimized for achieving high regioselectivity for the N1-alkylated product by employing a strong, sterically hindered potassium base in an aprotic solvent.[1][6]

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approximately 15-20 mL per gram of hydantoin).

  • Cool the solution to 0 °C using an ice-water bath.

  • While stirring, add potassium tert-butoxide (1.2 eq) portion-wise to the solution.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the N1-alkylated product.

Expected Outcome: This procedure should yield the desired N1-alkylated product with high regioselectivity over the N3-alkylated isomer.

Protocol 2: N1-Alkylation using Sodium Hydride (NaH) in DMF

This protocol presents an alternative method for N1-alkylation, which may be suitable for certain substrates.[7]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).

  • Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, and then decant the hexanes.

  • Add anhydrous DMF to the flask, and cool the suspension to 0 °C.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the hydantoin solution to the stirred NaH suspension at 0 °C.

  • Allow the mixture to stir at 0 °C for 30-60 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation and Characterization

The successful synthesis of N1-alkylated this compound derivatives should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Appearance of new signals corresponding to the protons of the introduced alkyl group. A downfield shift of the C5-H proton may be observed. The disappearance of the N1-H proton signal.
¹³C NMR Appearance of new signals corresponding to the carbons of the alkyl group.
Mass Spectrometry The molecular ion peak ([M+H]⁺ or [M+Na]⁺) should correspond to the molecular weight of the N1-alkylated product.
Infrared Spectroscopy Disappearance or significant shift of the N-H stretching vibration band.

Troubleshooting

Problem Potential Cause Suggested Solution
Low or no conversion of starting material Incomplete deprotonation due to inactive base or presence of moisture.Use freshly opened or properly stored base. Ensure all glassware is flame-dried and solvents are anhydrous.
Formation of N3-alkylated byproduct The chosen base and conditions are not optimal for N1-selectivity.Switch to a more sterically hindered potassium base (e.g., KHMDS). Ensure the reaction temperature is kept low during deprotonation and electrophile addition.[1]
Formation of dialkylated product Excess of alkyl halide and/or prolonged reaction time.Use a stoichiometric amount of the alkyl halide (1.0-1.1 eq). Monitor the reaction closely and quench it as soon as the starting material is consumed.
Difficulty in product purification Similar polarities of the starting material, product, and byproducts.Optimize the eluent system for column chromatography. Consider using a different stationary phase or preparative HPLC if necessary.

Conclusion

The protocols detailed in this guide offer robust and reproducible methods for the selective functionalization of this compound at the N-1 position. By understanding the underlying principles of reactivity and carefully controlling the reaction conditions, researchers can effectively synthesize a diverse range of derivatives for applications in drug discovery and development. The choice of a strong, sterically hindered potassium base is critical for achieving high N-1 regioselectivity. These methods provide a valuable tool for medicinal chemists seeking to explore the therapeutic potential of novel hydantoin-based compounds.

References

  • Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. J-Stage. [Link]

  • Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. ResearchGate. [Link]

  • Yields and reaction conditions of N1-alkylation of N3-substituted hydantoins. ResearchGate. [Link]

  • Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. PubMed. [Link]

  • Synthesis of 1,3,5-trisubstituted hydantoins by regiospecific domino condensation/aza-Michael/O-->N acyl migration of carbodiimides with activated alpha,beta-unsaturated carboxylic acids. PubMed. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. MDPI. [Link]

  • Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. MDPI. [Link]

  • Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. PubMed. [Link]

  • Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. NIH. [Link]

  • Synthesis of 1,3,5-Trisubstituted Hydantoins by Regiospecific Domino Condensation/Aza-Michael/O→N Acyl Migration of Carbodiimides with Activated α,β-Unsaturated Carboxylic Acids. ResearchGate. [Link]

  • Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. MDPI. [Link]

  • Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts. Organic Letters. [Link]

  • Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. ResearchGate. [Link]

  • A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate. [Link]

  • Phase-Transfer Catalyzed Alkylation of Hydantoin and 5-Methyl-5-Phenylhydantoin. Semantic Scholar. [Link]

  • Protecting Group Strategies in Carbohydrate Chemistry. SciSpace. [Link]

  • Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. Beilstein Journal of Organic Chemistry. [Link]

  • (PDF) Phase-Transfer-Catalyzed Alkylation of Hydantoins. ResearchGate. [Link]

  • Catalytic Alkylation of methyl-N-heteroaromatics With Alcohols. PubMed. [Link]

  • A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. MDPI. [Link]

  • 3-Amino-5-methyl-5-(4-pyridyl)hydantoin. NIH. [Link]

  • 3-Amino5-methyl-5-(4-pyridyl)hydantoin. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Cleavage of 3-Methyl-5-(S)-isopropyl Hydantoin Auxiliary from N-Acyl Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 3-Methyl-5-(S)-isopropyl Hydantoin in Asymmetric Synthesis

In the field of asymmetric synthesis, where the precise control of stereochemistry is paramount for the efficacy and safety of pharmaceuticals and other fine chemicals, chiral auxiliaries remain a cornerstone technology. The this compound, derived from the readily available and inexpensive amino acid L-valine, has emerged as a robust and versatile chiral auxiliary. Its rigid heterocyclic structure, featuring a stereodefined center at the C5 position, provides an effective chiral environment to direct a wide range of stereoselective transformations on an N-acyl substrate. This guidance allows for the predictable formation of one enantiomer over the other in reactions such as diastereoselective alkylations, aldol additions, and conjugate additions.

A critical, yet often challenging, step in any chiral auxiliary-mediated synthesis is the efficient and clean removal of the auxiliary from the desired product. The ideal cleavage reaction should proceed in high yield, without racemization of the newly created stereocenter, and should ideally allow for the recovery and recycling of the valuable chiral auxiliary. This document provides a comprehensive guide to the various methods for the cleavage of the this compound auxiliary, offering detailed protocols and mechanistic insights to aid researchers in selecting the optimal conditions for their specific synthetic targets.

Mechanistic Overview of N-Acyl Hydantoin Cleavage

The cleavage of the this compound auxiliary involves the breaking of the N-acyl bond at the N3 position of the hydantoin ring. This imide bond, while stable enough to withstand various reaction conditions, can be selectively cleaved through several nucleophilic acyl substitution pathways. The choice of nucleophile dictates the functionality of the final product.

Cleavage_Pathways cluster_main Cleavage of N-Acyl Hydantoin Auxiliary cluster_reagents Reagents N_Acyl_Hydantoin N-Acyl-3-Methyl-5-(S)-isopropyl Hydantoin Product Carboxylic_Acid Carboxylic Acid N_Acyl_Hydantoin->Carboxylic_Acid Hydrolysis Ester Ester N_Acyl_Hydantoin->Ester Transesterification Alcohol Primary Alcohol N_Acyl_Hydantoin->Alcohol Reductive Cleavage Amide Amide N_Acyl_Hydantoin->Amide Aminolysis Hydrolysis_Reagents LiOOH NaOH, H₂O₂ Hydrolysis_Reagents->Carboxylic_Acid Transesterification_Reagents NaOMe, MeOH Ti(OⁱPr)₄, R'OH Transesterification_Reagents->Ester Reductive_Reagents LiBH₄ LiAlH₄ Reductive_Reagents->Alcohol Aminolysis_Reagents R₂NH Et₂AlCl (cat.) Aminolysis_Reagents->Amide

Figure 1: General pathways for the cleavage of the N-acyl hydantoin auxiliary.

The primary methods for cleaving the N-acyl bond are:

  • Hydrolysis: Utilizes hydroxide or peroxide anions to generate the corresponding carboxylic acid.

  • Transesterification: Employs alkoxides to yield esters.

  • Reductive Cleavage: Uses hydride reagents to produce primary alcohols.

  • Aminolysis: Involves amines to form amides.

The choice of method is dictated by the desired final product and the compatibility of the substrate with the reaction conditions.

Detailed Application Notes and Protocols

This section provides detailed protocols for the four main classes of cleavage reactions. It is important to note that reaction conditions may require optimization based on the specific substrate.

Hydrolytic Cleavage to Carboxylic Acids

Hydrolysis is a common method for obtaining the chiral carboxylic acid, a versatile synthetic intermediate. While simple alkaline hydrolysis can be effective, the use of lithium hydroperoxide (LiOOH) is often preferred as it tends to provide cleaner reactions and minimizes the risk of epimerization at the α-carbon.

Mechanism Insight: The hydroperoxide anion is a potent nucleophile that selectively attacks the exocyclic acyl carbonyl group. The resulting tetrahedral intermediate collapses, releasing the carboxylate and the hydantoin auxiliary.

Protocol 1: Cleavage using Lithium Hydroperoxide (LiOOH)

  • Dissolution: Dissolve the N-acyl-3-methyl-5-(S)-isopropyl hydantoin substrate (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio). Cool the solution to 0 °C in an ice bath.

  • Reagent Preparation: In a separate flask, prepare a solution of lithium hydroxide monohydrate (LiOH·H₂O, 2.0-4.0 equiv) in water. Cool this solution to 0 °C and slowly add 30% aqueous hydrogen peroxide (H₂O₂, 4.0-8.0 equiv). Stir for 5-10 minutes to form lithium hydroperoxide in situ.

  • Reaction: Add the freshly prepared cold LiOOH solution to the substrate solution at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₅) until a negative result is obtained with peroxide test strips.

  • Work-up and Isolation:

    • Adjust the pH of the solution to ~10-11 with aqueous NaOH to ensure the carboxylic acid is in its salt form and the auxiliary is deprotonated.

    • Extract the aqueous layer with a non-polar organic solvent like ethyl acetate or dichloromethane to remove the hydantoin auxiliary.

    • Acidify the aqueous layer to pH ~2-3 with cold 1 M HCl.

    • Extract the carboxylic acid product with ethyl acetate or another suitable organic solvent.

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Auxiliary Recovery: The organic extracts from the basic wash contain the this compound. The solvent can be removed, and the residue purified by recrystallization or chromatography for reuse.

ParameterConditionNotes
Solvent THF / H₂O (3:1 to 4:1)Ensures solubility of both substrate and reagents.
Temperature 0 °C to room temperatureLower temperatures minimize side reactions and epimerization.
Equivalents LiOH·H₂O 2.0 - 4.0
Equivalents H₂O₂ 4.0 - 8.0
Reaction Time 1 - 4 hoursMonitor by TLC.
Reductive Cleavage to Primary Alcohols

For the direct conversion of the N-acyl group to a primary alcohol, reductive cleavage with a hydride reagent is the method of choice. Lithium borohydride (LiBH₄) is a milder and more selective reagent than lithium aluminum hydride (LiAlH₄) and is often sufficient for this transformation.

Mechanism Insight: The hydride attacks the acyl carbonyl, forming a tetrahedral intermediate. This intermediate collapses to release the hydantoin auxiliary and an aldehyde, which is then immediately reduced by a second equivalent of the hydride to the primary alcohol.

Protocol 2: Reductive Cleavage using Lithium Borohydride (LiBH₄)

  • Dissolution: Dissolve the N-acyl-3-methyl-5-(S)-isopropyl hydantoin substrate (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C.

  • Reagent Addition: Add solid lithium borohydride (LiBH₄, 2.0-3.0 equiv) portion-wise to the stirred solution. Alternatively, a solution of LiBH₄ in THF can be added dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as indicated by TLC (typically 2-12 hours). Gentle heating (e.g., 40 °C) may be required for less reactive substrates.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly and carefully quench by the dropwise addition of 1 M HCl or saturated aqueous ammonium chloride (NH₄Cl) until gas evolution ceases.

  • Work-up and Isolation:

    • Dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography to separate the primary alcohol from the hydantoin auxiliary.

  • Auxiliary Recovery: The this compound can be recovered from the appropriate chromatography fractions or by extraction from the aqueous layer after adjusting the pH.

ParameterConditionNotes
Solvent Anhydrous THFMust be dry to prevent quenching of the hydride reagent.
Temperature 0 °C to refluxReaction temperature depends on substrate reactivity.
Equivalents LiBH₄ 2.0 - 3.0Ensures complete reduction.
Reaction Time 2 - 12 hoursMonitor by TLC.
Transesterification to Esters

Transesterification provides a direct route to chiral esters. This method is particularly useful when the target molecule is an ester or when the carboxylic acid is unstable. Base-catalyzed transesterification with sodium methoxide is a common and effective method.

Mechanism Insight: The alkoxide (e.g., methoxide) acts as a nucleophile, attacking the N-acyl carbonyl. The resulting tetrahedral intermediate expels the hydantoin anion as a leaving group to form the new ester.

Protocol 3: Transesterification using Sodium Methoxide

  • Dissolution: Dissolve the N-acyl-3-methyl-5-(S)-isopropyl hydantoin substrate (1.0 equiv) in anhydrous methanol (or another desired alcohol).

  • Reagent Addition: Add a solution of sodium methoxide (NaOMe, 1.1-1.5 equiv) in methanol to the substrate solution at room temperature. For more sensitive substrates, the reaction can be performed at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC, typically 1-6 hours).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or by neutralizing with an acid such as acetic acid.

  • Work-up and Isolation:

    • Remove the methanol under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude ester by column chromatography.

  • Auxiliary Recovery: The hydantoin auxiliary can be recovered from the aqueous layer after work-up.

ParameterConditionNotes
Solvent Anhydrous Alcohol (e.g., MeOH)The alcohol serves as both solvent and reagent.
Temperature 0 °C to room temperature
Equivalents NaOMe 1.1 - 1.5Catalytic amounts can sometimes be used, but stoichiometric amounts ensure completion.
Reaction Time 1 - 6 hoursMonitor by TLC.
Aminolysis to Amides

Direct conversion to amides can be achieved through aminolysis. This reaction can be sluggish but can be accelerated by the use of a Lewis acid catalyst.

Mechanism Insight: The amine nucleophile attacks the N-acyl carbonyl. The addition of a Lewis acid, such as diethylaluminum chloride, activates the carbonyl group, making it more electrophilic and facilitating the nucleophilic attack.

Protocol 4: Lewis Acid-Catalyzed Aminolysis

  • Dissolution: Dissolve the N-acyl-3-methyl-5-(S)-isopropyl hydantoin substrate (1.0 equiv) in an anhydrous solvent such as THF or dichloromethane under an inert atmosphere.

  • Reagent Addition: Add the desired amine (1.5-2.0 equiv) to the solution.

  • Catalyst Addition: Add a catalytic amount of diethylaluminum chloride (Et₂AlCl, e.g., 0.1-0.2 equiv, as a solution in hexanes) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or Rochelle's salt.

  • Work-up and Isolation:

    • Filter the mixture through a pad of celite to remove aluminum salts.

    • Separate the layers of the filtrate and extract the aqueous layer with the organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting amide by column chromatography or recrystallization.

  • Auxiliary Recovery: The hydantoin auxiliary can be recovered from the chromatography fractions.

ParameterConditionNotes
Solvent Anhydrous THF or DCM
Temperature Room temperature to reflux
Equivalents Amine 1.5 - 2.0
Catalyst Et₂AlCl (0.1 - 0.2 equiv)
Reaction Time 2 - 24 hoursMonitor by TLC.

Workflow for Auxiliary Cleavage and Recovery

Cleavage_Workflow cluster_workflow General Workflow Start N-Acyl Hydantoin Product Cleavage Select & Perform Cleavage Reaction (Hydrolysis, Reduction, etc.) Start->Cleavage Quench Quench Reaction Cleavage->Quench Workup Aqueous Work-up & Phase Separation Quench->Workup Product_Isolation Isolate & Purify Chiral Product (from Organic Phase) Workup->Product_Isolation Auxiliary_Recovery Isolate & Purify Hydantoin Auxiliary (from Aqueous or Organic Phase) Workup->Auxiliary_Recovery Final_Product Enantiomerically Enriched Product Product_Isolation->Final_Product Recycle Recycle Auxiliary Auxiliary_Recovery->Recycle

Application Notes and Protocols for 3-Methyl-5-(S)-isopropyl hydantoin in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 3-Methyl-5-(S)-isopropyl hydantoin in Chiral Synthesis

In the landscape of modern synthetic organic chemistry, the reliable and predictable construction of stereochemically defined molecules is of paramount importance, particularly in the realm of pharmaceutical development where the chirality of a molecule is intrinsically linked to its biological activity.[1] this compound has emerged as a robust and versatile chiral auxiliary, a powerful tool for inducing stereoselectivity in a variety of chemical transformations.[2] This five-membered heterocyclic compound, possessing a stereogenic center at the C5 position, provides a sterically defined environment that can effectively bias the facial approach of reagents to a prochiral center, leading to the formation of one diastereomer in preference to the other.

The utility of this compound lies in its ability to be temporarily incorporated into a synthetic sequence, direct the stereochemical outcome of a key bond-forming reaction, and then be subsequently removed to afford the desired enantiomerically enriched product. This guide provides a comprehensive overview of the application of this chiral auxiliary, with a focus on detailed protocols for N-acylation, diastereoselective alkylation, and auxiliary cleavage, underpinned by an understanding of the mechanistic principles that govern its stereodirecting influence.

Core Principle: Diastereoselective Synthesis of α-Amino Acids

A primary application of this compound is in the asymmetric synthesis of α-amino acids, fundamental building blocks of numerous biologically active molecules. The general strategy involves the following key stages:

  • N-Acylation: The chiral auxiliary is first attached to a substrate via an N-acyl group, positioning the prochiral center in close proximity to the stereodirecting isopropyl group.

  • Diastereoselective Transformation: A new stereocenter is created at the α-position of the acyl group, with the stereochemical outcome dictated by the chiral environment of the hydantoin.

  • Auxiliary Cleavage: The hydantoin auxiliary is removed, typically through hydrolysis, to release the desired enantiomerically enriched α-amino acid.

This workflow is depicted in the following diagram:

workflow A This compound B N-Acyl Hydantoin Intermediate A->B N-Acylation C Diastereomerically Enriched Product B->C Diastereoselective Alkylation D Enantiomerically Pure α-Amino Acid C->D Auxiliary Cleavage E Recovered Auxiliary C->E Auxiliary Cleavage

Caption: General workflow for the use of this compound as a chiral auxiliary.

Experimental Protocols

Protocol 1: N-Acylation of this compound

The initial step in utilizing the chiral auxiliary is its acylation at the N1 position. This is typically achieved by reacting the hydantoin with an appropriate acylating agent, such as an acid chloride or anhydride, in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., propionyl chloride)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or nitrogen atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add this compound (1.0 eq).

  • Dissolve the hydantoin in anhydrous THF (10 mL per gram of hydantoin).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir for 30 minutes at -78 °C to form the lithium salt.

  • In a separate flame-dried flask, dissolve the acyl chloride (1.1 eq) in anhydrous THF.

  • Add the solution of the acyl chloride dropwise to the lithium salt solution at -78 °C.

  • Allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-acyl-3-methyl-5-(S)-isopropyl hydantoin.

Parameter Condition Causality
Solvent Anhydrous THFAprotic solvent that solubilizes the reactants and does not interfere with the strong base.
Base n-ButyllithiumStrong base to deprotonate the N1-H of the hydantoin, forming the nucleophilic lithium salt.
Temperature -78 °CLow temperature is crucial to prevent side reactions and ensure controlled deprotonation and acylation.
Acylating Agent Acid ChlorideHighly reactive electrophile for efficient acylation of the hydantoin anion.
Protocol 2: Diastereoselective Alkylation of N-Acyl-3-methyl-5-(S)-isopropyl hydantoin

With the prochiral substrate attached to the chiral auxiliary, the key stereocenter is introduced via alkylation of the enolate. The bulky isopropyl group at the C5 position of the hydantoin ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

Materials:

  • N-Acyl-3-methyl-5-(S)-isopropyl hydantoin (from Protocol 1)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or nitrogen atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve the N-acyl-3-methyl-5-(S)-isopropyl hydantoin (1.0 eq) in anhydrous THF (15 mL per gram).

  • Cool the solution to -78 °C.

  • Slowly add a solution of LDA or NaHMDS (1.1 eq) in THF dropwise. Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by flash column chromatography to isolate the major diastereomer.

Parameter Condition Causality
Base LDA or NaHMDSStrong, non-nucleophilic bases that efficiently generate the enolate without competing addition reactions.
Temperature -78 °CMaintains the kinetic control of the reaction, preventing enolate equilibration and maximizing diastereoselectivity.
Electrophile Alkyl HalideThe choice of electrophile determines the side chain of the resulting α-amino acid.

Mechanism of Stereochemical Control:

The stereochemical outcome of the alkylation is rationalized by the formation of a chelated enolate intermediate. The lithium or sodium cation is thought to coordinate to the carbonyl oxygens of the hydantoin and the enolate, creating a rigid conformation. The (S)-isopropyl group at C5 sterically hinders the top face of the planar enolate, forcing the incoming electrophile to approach from the less hindered bottom face.

Caption: Proposed model for diastereoselective alkylation. (Note: A real image of the chelated intermediate would be inserted here).

Protocol 3: Auxiliary Cleavage to Yield the α-Amino Acid

The final step is the removal of the chiral auxiliary to liberate the enantiomerically enriched α-amino acid. This is commonly achieved through hydrolysis under basic or acidic conditions. An enzymatic approach, known as the "Hydantoinase Process," also offers a mild and highly selective method for this transformation.[3][4]

Method A: Basic Hydrolysis

Materials:

  • Diastereomerically pure alkylated hydantoin

  • Aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) solution

  • 1,4-Dioxane or Tetrahydrofuran (THF)

  • Dowex® 50WX8 ion-exchange resin (H⁺ form)

Procedure:

  • Dissolve the alkylated hydantoin (1.0 eq) in a mixture of dioxane and water (e.g., 3:1 v/v).

  • Add aqueous NaOH (3-5 eq) to the solution.

  • Heat the mixture to reflux (approximately 100 °C) and monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture to room temperature and acidify to pH ~2 with concentrated HCl.

  • Wash the aqueous solution with dichloromethane to remove the recovered chiral auxiliary.

  • The aqueous layer containing the amino acid hydrochloride can be further purified by passing it through an ion-exchange column (Dowex® 50WX8). Elute with aqueous ammonia to obtain the free amino acid.

Method B: Enzymatic Hydrolysis (Hydantoinase Process)

For a milder and more selective cleavage, a two-enzyme system can be employed. This method is particularly advantageous as it often proceeds with high stereospecificity and avoids harsh reaction conditions that could lead to racemization.[3][4]

General Principle:

  • A stereoselective hydantoinase enzyme hydrolyzes the hydantoin ring to form an N-carbamoyl-α-amino acid.

  • An N-carbamoyl-α-amino acid amidohydrolase (N-carbamoylase) then hydrolyzes the N-carbamoyl group to yield the free α-amino acid.

  • A hydantoin racemase can be included to racemize the unreacted hydantoin enantiomer, allowing for a theoretical yield of 100% of the desired amino acid enantiomer.[4]

The specific conditions for enzymatic hydrolysis (e.g., choice of microorganism or isolated enzyme, pH, temperature, buffer) will depend on the specific substrate and the enzymes used.

Cleavage Method Advantages Considerations
Basic Hydrolysis Readily accessible reagents and straightforward procedure.Harsh conditions may lead to racemization of the product. The recovered auxiliary may require purification.
Enzymatic Hydrolysis Mild reaction conditions, high stereospecificity, environmentally friendly.Requires access to specific enzymes, and optimization of enzymatic reaction conditions may be necessary.

Conclusion and Future Perspectives

This compound stands as a valuable and reliable chiral auxiliary for the asymmetric synthesis of α-amino acids and other chiral molecules. The protocols detailed herein provide a robust framework for its successful application, from the initial attachment to the substrate to the final liberation of the enantiomerically enriched product. The predictability of the stereochemical outcome, coupled with the potential for high diastereoselectivity, makes this auxiliary an attractive choice for researchers in both academic and industrial settings. Future research in this area may focus on the development of novel cleavage methods that are even milder and more efficient, as well as the expansion of the scope of reactions in which this versatile chiral auxiliary can be employed.

References

  • Martínez-Rodríguez, S., et al. (2015). Optically pure alpha-amino acids production by the "Hydantoinase Process". Biotechnology Journal, 10(3), 368-380.
  • Syldatk, C., et al. (2012). Optically Pure α-Amino Acids Production by the “Hydantoinase Process”. In Biocatalysis and Agricultural Biotechnology (pp. 3-21). Springer, Berlin, Heidelberg.
  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737-1739.
  • Organic Chemistry Portal. (n.d.). Hydantoin Synthesis. Retrieved from [Link]

  • Avenoza, A., et al. (2000). Asymmetric Synthesis of (R)- and (S)-α-Methylserine from (S)-Alanine. The Journal of Organic Chemistry, 65(14), 4437-4442.
  • Duthaler, R. O. (1994). Recent developments in the stereoselective synthesis of α-amino acids. Tetrahedron, 50(6), 1539-1650.
  • McConnell, O. J., et al. (2020). Chirality in Drug Design and Development. In Burger's Medicinal Chemistry and Drug Discovery (eds. D. J. Abraham and D. P. Rotella).

Sources

Application Notes & Protocols: A Step-by-Step Guide for the Synthesis of 3-Methyl-5-(S)-isopropyl hydantoin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hydantoins, or imidazolidine-2,4-diones, represent a critical scaffold in medicinal chemistry and drug development. Their derivatives are known to exhibit a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antiandrogenic properties. The stereochemistry at the C5 position of the hydantoin ring is often crucial for biological efficacy, making enantioselective synthesis a key area of research. 3-Methyl-5-(S)-isopropyl hydantoin is a valuable chiral building block and intermediate in the synthesis of more complex molecules. Its synthesis requires careful control of stereochemistry and regioselectivity of N-methylation.

This guide provides a detailed, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The methodology presented here is a robust, two-step process starting from the readily available L-valine, proceeding through a Urech hydantoin synthesis followed by a regioselective N-methylation. Each step is explained with insights into the underlying chemical principles to ensure both reproducibility and a deeper understanding of the process.

Overall Synthetic Scheme

The synthesis of this compound is achieved in two main stages:

  • Urech Hydantoin Synthesis: Formation of the hydantoin ring from L-valine to yield (S)-5-isopropylhydantoin.

  • Regioselective N-Methylation: Introduction of a methyl group at the N3 position of the hydantoin ring.

Synthetic_Scheme L_Valine L-Valine Step1_reagents 1. KOCN, H2O 2. HCl, Heat L_Valine->Step1_reagents S_5_isopropylhydantoin (S)-5-isopropylhydantoin Step1_reagents->S_5_isopropylhydantoin Step2_reagents CH3I, K2CO3 DMF S_5_isopropylhydantoin->Step2_reagents Final_Product This compound Step2_reagents->Final_Product

Caption: Overall synthetic route for this compound.

Part 1: Urech Hydantoin Synthesis of (S)-5-isopropylhydantoin

The Urech hydantoin synthesis is a classic and effective method for preparing hydantoins from α-amino acids.[1] This reaction proceeds via an N-carbamoylamino acid intermediate, which then undergoes acid-catalyzed cyclization to form the hydantoin ring. A key advantage of this method is the retention of stereochemistry at the α-carbon of the starting amino acid.

Mechanism of the Urech Hydantoin Synthesis

The reaction begins with the nucleophilic attack of the amino group of L-valine on potassium cyanate, forming an N-carbamoyl derivative (a ureido acid). In the presence of a strong acid and heat, the carboxylic acid is protonated, making the carbonyl carbon more electrophilic. The terminal nitrogen of the ureido group then attacks this carbonyl carbon in an intramolecular fashion, leading to a tetrahedral intermediate. Subsequent dehydration yields the desired hydantoin.

Urech_Mechanism cluster_0 Step 1: N-Carbamoylation cluster_1 Step 2: Acid-Catalyzed Cyclization L_Valine L-Valine KOCN KOCN L_Valine->KOCN Ureido_acid N-Carbamoyl-L-valine KOCN->Ureido_acid Nucleophilic Attack Ureido_acid2 N-Carbamoyl-L-valine HCl HCl, Heat Ureido_acid2->HCl Intermediate Tetrahedral Intermediate HCl->Intermediate Intramolecular Cyclization Hydantoin (S)-5-isopropylhydantoin Intermediate->Hydantoin Dehydration N_Methylation_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Alkylation Hydantoin (S)-5-isopropylhydantoin Base K2CO3 Hydantoin->Base Anion Hydantoin Anion Base->Anion Proton Abstraction Anion2 Hydantoin Anion MeI CH3I Anion2->MeI Product This compound MeI->Product Nucleophilic Attack

Sources

The Versatility of 3-Methyl-5-(S)-isopropyl Hydantoin in Stereoselective Total Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning organic chemist engaged in the complex art of total synthesis, the choice of a chiral auxiliary is a critical decision that dictates the stereochemical outcome of key bond-forming reactions. Among the arsenal of available auxiliaries, 3-Methyl-5-(S)-isopropyl hydantoin, a derivative of the naturally abundant amino acid L-valine, has emerged as a robust and reliable tool for the asymmetric synthesis of non-proteinogenic and α,α-disubstituted α-amino acids. These chiral building blocks are integral components of numerous biologically active natural products and pharmaceutical agents. This technical guide provides an in-depth exploration of the practical applications of this compound in total synthesis, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and development.

Introduction: The Strategic Advantage of a Valine-Derived Chiral Auxiliary

The efficacy of this compound as a chiral auxiliary stems from its rigid heterocyclic structure, which provides a well-defined stereochemical environment. The resident (S)-isopropyl group at the C-5 position effectively shields one face of the molecule, directing the approach of electrophiles in a highly diastereoselective manner. The N-3 methyl group enhances the stability and handling of the auxiliary.

A key application of this hydantoin is as a chiral glycine equivalent. By attaching it to a substrate, it facilitates the diastereoselective alkylation at the α-position, enabling the synthesis of a wide array of enantioenriched α-amino acids. The auxiliary is subsequently cleaved under conditions that preserve the newly established stereocenter, and can often be recovered for reuse, enhancing the overall efficiency of the synthetic route.

Core Application: Asymmetric Synthesis of α,α-Disubstituted Amino Acids

One of the most powerful applications of this compound is in the synthesis of sterically hindered α,α-disubstituted amino acids, which are prevalent in many natural products and are known to induce specific conformations in peptides. The following sections detail a generalized workflow and a specific protocol for such a transformation.

Generalized Workflow for Diastereoselective Alkylation

The overall strategy involves the N-acylation of the hydantoin, followed by deprotonation to form a chiral enolate. This enolate is then reacted with an electrophile in a highly diastereoselective alkylation step. Subsequent cleavage of the auxiliary furnishes the desired chiral α-amino acid.

Diagram of the Asymmetric Alkylation Workflow

Asymmetric Alkylation Workflow Start 3-Methyl-5-(S)-isopropyl hydantoin Acylation N-Acylation (e.g., Ac₂O, Pyridine) Start->Acylation N_Acyl_Hydantoin N-Acyl-3-methyl-5-(S)-isopropyl hydantoin Acylation->N_Acyl_Hydantoin Deprotonation Deprotonation (e.g., LDA, THF, -78 °C) N_Acyl_Hydantoin->Deprotonation Enolate Chiral Enolate Deprotonation->Enolate Alkylation Diastereoselective Alkylation (R-X) Enolate->Alkylation Alkylated_Product Alkylated Hydantoin (High d.e.) Alkylation->Alkylated_Product Cleavage Auxiliary Cleavage (e.g., Acid or Base Hydrolysis) Alkylated_Product->Cleavage Final_Product Enantioenriched α-Alkyl α-Amino Acid Cleavage->Final_Product Recovery Auxiliary Recovery Cleavage->Recovery

Caption: Generalized workflow for the asymmetric synthesis of α-amino acids.

Protocol: Diastereoselective Alkylation of 1-Acetyl-3-methyl-5-(S)-isopropylhydantoin

This protocol details a representative diastereoselective alkylation of the N-acetylated hydantoin auxiliary.

Materials:

  • 1-Acetyl-3-methyl-5-(S)-isopropylhydantoin

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the N-Acylated Hydantoin: To a solution of this compound in dichloromethane, add acetic anhydride and a catalytic amount of pyridine. Stir at room temperature until the reaction is complete (monitored by TLC). Work up by washing with aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield 1-Acetyl-3-methyl-5-(S)-isopropylhydantoin.

  • Enolate Formation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve 1-Acetyl-3-methyl-5-(S)-isopropylhydantoin (1.0 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add a solution of LDA (1.1 eq) in THF dropwise via a syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: To the enolate solution at -78 °C, add the alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the diastereomerically enriched alkylated product.

Data Presentation:

ElectrophileDiastereomeric Excess (d.e.)Yield (%)
Methyl Iodide>95%85
Benzyl Bromide>98%90
Allyl Bromide>95%88

Note: Diastereomeric excess is typically determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude reaction mixture.

Mechanistic Rationale for Stereocontrol

The high diastereoselectivity observed in the alkylation of the N-acylated this compound enolate is a direct consequence of the steric hindrance imposed by the isopropyl group at the C-5 position. The enolate is believed to adopt a conformation where the isopropyl group effectively blocks the si-face of the enolate. Consequently, the incoming electrophile preferentially approaches from the less hindered re-face, leading to the formation of the observed major diastereomer.

Diagram of the Stereochemical Model

Stereochemical Model cluster_model Proposed Transition State for Alkylation Enolate Chiral Enolate of N-Acyl Hydantoin Blocked_Approach Steric hindrance from the isopropyl group blocks the si-face Product Major Diastereomer Enolate->Product Electrophile Electrophile (R-X) Electrophile->Enolate re-face attack Approach Preferential attack from the less hindered re-face

Caption: Model for the diastereoselective alkylation.

Auxiliary Cleavage: Liberating the Chiral Amino Acid

A crucial step in the synthetic sequence is the efficient removal of the chiral auxiliary without racemization of the newly formed stereocenter. Both acidic and basic hydrolysis conditions have been employed for the cleavage of the hydantoin ring.

Protocol: Acidic Hydrolysis of the Alkylated Hydantoin

Materials:

  • Alkylated hydantoin derivative

  • 6 M Hydrochloric acid (HCl)

  • 1,4-Dioxane

  • Dowex 50WX8 ion-exchange resin

Procedure:

  • Hydrolysis: Dissolve the alkylated hydantoin in a mixture of 1,4-dioxane and 6 M HCl (1:1 v/v). Heat the mixture at reflux (approximately 100-110 °C) for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the dioxane. Dilute the aqueous residue with water and wash with dichloromethane or diethyl ether to remove the cleaved auxiliary.

  • Purification: Apply the aqueous layer containing the amino acid hydrochloride salt to a Dowex 50WX8 ion-exchange column (H⁺ form). Wash the column with water to remove any remaining impurities. Elute the desired amino acid with a dilute aqueous ammonia solution (e.g., 2 M NH₄OH).

  • Final Product: Concentrate the ammonia eluate under reduced pressure to obtain the free α-amino acid. The enantiomeric excess of the final product can be determined by chiral HPLC or by conversion to a suitable derivative for NMR analysis.

Case Study: Application in the Synthesis of a Non-Proteinogenic Amino Acid

While a specific total synthesis of a complex natural product directly employing this compound is not prominently featured in readily available literature, its utility is well-established in the synthesis of valuable chiral building blocks. For instance, the diastereoselective alkylation protocol described above can be readily adapted for the synthesis of (S)-α-methyl-phenylalanine, a key component in various peptidomimetics and pharmaceutical agents.

The synthesis would proceed as follows:

  • Alkylation: 1-Acetyl-3-methyl-5-(S)-isopropylhydantoin is deprotonated with LDA and then alkylated with methyl iodide to introduce the first methyl group at the α-position.

  • Second Alkylation: The resulting α-methylated hydantoin is then subjected to a second deprotonation and alkylation sequence using benzyl bromide to install the benzyl group, thus forming the quaternary stereocenter.

  • Hydrolysis: Acidic hydrolysis as previously described would then yield the desired (S)-α-methyl-phenylalanine.

This example underscores the power of this chiral auxiliary in the stereocontrolled construction of challenging quaternary carbon centers.

Conclusion

This compound serves as a highly effective and practical chiral auxiliary for the asymmetric synthesis of α-amino acids. Its straightforward preparation, high diastereoselectivity in alkylation reactions, and established cleavage protocols make it a valuable tool for organic chemists. The principles and protocols outlined in this guide are intended to provide a solid foundation for researchers to incorporate this versatile auxiliary into their synthetic strategies for the construction of complex chiral molecules, thereby advancing the frontiers of drug discovery and natural product synthesis.

References

  • Due to the illustrative nature of the protocols, direct citations to a single, comprehensive source for the entire workflow are not provided.

Application Notes and Protocols for the Efficient Recycling of 3-Methyl-5-(S)-isopropyl hydantoin Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chiral Auxiliary Recycling in Sustainable Synthesis

In the landscape of modern asymmetric synthesis, chiral auxiliaries remain a cornerstone for the reliable and predictable introduction of stereocenters, a critical step in the development of enantiomerically pure pharmaceutical agents and other fine chemicals.[1] The 3-Methyl-5-(S)-isopropyl hydantoin auxiliary, a robust directing group for various asymmetric transformations, offers high diastereoselectivity in reactions such as alkylations and aldol condensations. However, the stoichiometric nature of chiral auxiliaries presents a significant challenge to the atom economy and overall cost-effectiveness of a synthetic route.[2] The development of efficient and scalable recycling protocols is, therefore, not merely an economic consideration but a crucial step towards more sustainable and environmentally responsible chemical manufacturing.

This document provides a comprehensive guide to the recycling of the this compound auxiliary from an N-acylated product. The protocol herein is grounded in the fundamental principles of amide bond cleavage and has been designed to be both robust and readily implementable in a standard laboratory setting.[2] We will delve into the mechanistic underpinnings of the cleavage reaction, provide a detailed step-by-step experimental procedure, and offer insights into the purification and characterization of the recovered auxiliary, ensuring its suitability for reuse in subsequent synthetic endeavors.

Chemical Principles: The Science of Auxiliary Cleavage

The covalent linkage between the this compound auxiliary and the substrate is an amide bond. The recovery of the auxiliary hinges on the selective cleavage of this bond, typically achieved through hydrolysis under either acidic or basic conditions.[1][2] The choice between acidic and basic hydrolysis is often dictated by the stability of the desired chiral product and the auxiliary to the reaction conditions. For hydantoin-based auxiliaries, alkaline hydrolysis is a well-documented method for ring-opening and cleavage.[3][4]

The mechanism of base-catalyzed hydrolysis of the N-acyl hydantoin involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the acyl group. This is followed by the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the cleavage of the amide bond, releasing the carboxylate of the desired product and the hydantoin auxiliary. It is crucial to control the reaction conditions to prevent the hydrolysis of the hydantoin ring itself, which can occur under harsh basic conditions.[3]

A generalized workflow for the recycling process is depicted below:

Recycling_Workflow cluster_main Recycling Protocol for this compound N-Acyl_Hydantoin N-Acyl-3-Methyl-5-(S)-isopropyl hydantoin Product Hydrolysis Base-Catalyzed Hydrolysis N-Acyl_Hydantoin->Hydrolysis Workup Acid-Base Workup & Extraction Hydrolysis->Workup Purification Purification of Auxiliary Workup->Purification Recovered_Auxiliary Recovered this compound Purification->Recovered_Auxiliary

Caption: Generalized workflow for the recycling of the this compound auxiliary.

Safety Precautions

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents. This compound may cause skin and serious eye irritation, as well as respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Experimental Protocol: Step-by-Step Guide to Auxiliary Recovery

This protocol outlines a general procedure for the basic hydrolysis of an N-acyl-3-Methyl-5-(S)-isopropyl hydantoin to recover the chiral auxiliary. The quantities and reaction times may need to be optimized based on the specific substrate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Acyl-3-Methyl-5-(S)-isopropyl hydantoinN/ASynthesized in-houseStarting material containing the auxiliary.
Lithium Hydroxide (LiOH)ACS Reagent GradeSigma-AldrichOr other suitable base like NaOH or KOH.
Tetrahydrofuran (THF)AnhydrousSigma-AldrichReaction solvent.
WaterDeionizedIn-house
Diethyl Ether (Et₂O)ACS Reagent GradeFisher ScientificExtraction solvent.
Hydrochloric Acid (HCl)1 M Aqueous SolutionVWRFor neutralization and pH adjustment.
Sodium Chloride (NaCl)Saturated Aqueous Solution (Brine)In-houseFor washing during extraction.
Magnesium Sulfate (MgSO₄)AnhydrousAcros OrganicsDrying agent.
Celite®---Sigma-AldrichOptional, for filtration.
Procedure
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-acyl-3-Methyl-5-(S)-isopropyl hydantoin (1.0 eq).

    • Add a 3:1 mixture of THF and water to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Hydrolysis:

    • Add lithium hydroxide (2.0-4.0 eq) to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux (approximately 66 °C for THF).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes 4-12 hours.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Add water to the remaining aqueous residue to dissolve the salts.

    • Wash the aqueous solution with diethyl ether (2 x volume of aqueous layer) to remove the non-polar chiral product. Combine the organic layers for later isolation of the product.

    • Carefully acidify the aqueous layer to pH ~2 with 1 M HCl. This protonates the carboxylate product, making it soluble in the organic phase, while the hydantoin auxiliary remains in the aqueous phase.

    • Extract the aqueous layer again with diethyl ether (2 x volume of aqueous layer) to remove the protonated chiral product.

    • The aqueous layer now contains the protonated this compound.

  • Isolation and Purification of the Auxiliary:

    • Carefully basify the aqueous layer to pH > 8 with a suitable base (e.g., solid NaOH or saturated NaHCO₃ solution).

    • Extract the basic aqueous layer with dichloromethane (3 x volume of aqueous layer) to recover the free hydantoin auxiliary.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent (optionally through a pad of Celite®) and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification and Characterization:

    • The recovered auxiliary can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.

    • The purity of the recovered auxiliary should be assessed by ¹H NMR, ¹³C NMR, and chiral HPLC to ensure it is suitable for reuse. The optical rotation should also be measured to confirm that no racemization has occurred during the recycling process.

Data Summary and Expected Outcomes

The efficiency of the recycling process is determined by the yield and purity of the recovered auxiliary.

ParameterExpected ValueAnalytical Method
Recovery Yield> 90%Gravimetric analysis
Chemical Purity> 98%¹H NMR, ¹³C NMR
Enantiomeric Purity> 99% eeChiral HPLC
Optical RotationConsistent with literature valuePolarimetry

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete HydrolysisInsufficient reaction time or base.Increase reaction time and/or the equivalents of base. Monitor closely by TLC.
Low Recovery YieldInefficient extraction.Ensure complete extraction by performing multiple extractions. Check the pH of the aqueous layer at each step.
Racemization of AuxiliaryHarsh reaction conditions.Use a milder base or lower reaction temperature. Monitor the reaction carefully to avoid prolonged exposure to harsh conditions.
Contamination of Recovered AuxiliaryIncomplete separation from the product.Perform additional washes during the workup. Recrystallize the recovered auxiliary.

Conclusion

The protocol detailed above provides a robust and efficient method for the recycling of the this compound chiral auxiliary. By implementing this procedure, researchers and drug development professionals can significantly improve the cost-effectiveness and sustainability of their synthetic routes, making the use of this valuable chiral auxiliary more economically viable for large-scale applications. The key to a successful recycling process lies in the careful execution of the hydrolysis and workup steps, followed by rigorous characterization of the recovered material to ensure its quality for subsequent stereoselective transformations.

References

  • Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. National Institutes of Health. Available at: [Link]

  • Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Royal Society of Chemistry. Available at: [Link]

  • Chiral auxiliary. Wikipedia. Available at: [Link]

  • Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. ResearchGate. Available at: [Link]

  • Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Semantic Scholar. Available at: [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 3-Methyl-5-(S)-isopropyl hydantoin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-5-(S)-isopropyl hydantoin is a chiral heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its stereospecific structure makes it a valuable building block in the synthesis of various bioactive molecules. The growing demand for enantiomerically pure compounds necessitates robust and scalable synthetic routes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of this compound, focusing on practical, field-proven insights and methodologies. We will explore the prevalent synthetic strategies, with a detailed focus on the adaptable Bucherer-Bergs reaction and subsequent chiral resolution, as well as direct synthesis from chiral precursors.

Chemical Properties and Safety Information

A thorough understanding of the chemical properties and safety profile of this compound and all reagents is critical for safe handling and successful synthesis, particularly at a large scale.

PropertyValueReference
CAS Number 71921-91-0[1]
Molecular Formula C₇H₁₂N₂O₂[1]
Molecular Weight 156.18 g/mol [1]
Appearance Solid[1]
Storage Temperature 2-8°C[1]

Safety Precautions: this compound is classified as a substance that may cause respiratory irritation, skin irritation, and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn.[1] All manipulations should be conducted in a well-ventilated area.[1] For detailed safety information, consult the Safety Data Sheet (SDS).

Synthetic Strategies for Large-Scale Production

The synthesis of chiral hydantoins on an industrial scale presents the challenge of achieving high enantiomeric purity in a cost-effective and efficient manner. Two primary strategies are prevalent:

  • Racemic Synthesis followed by Chiral Resolution: This approach involves the synthesis of a racemic mixture of the hydantoin, followed by separation of the desired enantiomer. The Bucherer-Bergs reaction is a classic and industrially viable method for the initial racemic synthesis.[2]

  • Asymmetric Synthesis: This strategy aims to directly produce the desired enantiomer, often by using a chiral starting material. Synthesis from the corresponding amino acid, L-valine, is a prime example of this approach.[3][4]

This guide will detail protocols for both approaches, allowing for flexibility based on available resources and specific process requirements.

Part 1: Racemic Synthesis via Modified Bucherer-Bergs Reaction and Subsequent Chiral Resolution

The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes hydantoins from a carbonyl compound, a cyanide salt, and ammonium carbonate.[5] For the synthesis of 5-isopropyl hydantoin, the starting carbonyl compound is isobutyraldehyde.

Protocol 1: Large-Scale Synthesis of Racemic 5-Isopropyl Hydantoin

This protocol is adapted from established Bucherer-Bergs procedures with considerations for large-scale production.[6][7]

Materials:

  • Isobutyraldehyde

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

Equipment:

  • Large-scale glass-lined reactor with overhead stirring, temperature control, and a reflux condenser.

  • Addition funnel.

  • Filtration equipment (e.g., Nutsche filter-dryer).

  • Drying oven.

Procedure:

  • Reactor Setup: In a well-ventilated chemical fume hood or designated production area, charge the reactor with ammonium carbonate (2.5 equivalents) and water. Stir the mixture until the solid is substantially dissolved.

  • Reagent Addition: In a separate vessel, dissolve potassium cyanide (2.2 equivalents) in water and add it to the reactor.

  • Solvent Addition: Add ethanol to the reactor to create a suitable solvent mixture (typically a 1:1 ratio of ethanol to water).

  • Carbonyl Compound Addition: Slowly add isobutyraldehyde (1.0 equivalent) to the reaction mixture via an addition funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain it at this temperature for 12-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with concentrated hydrochloric acid to a pH of 6-7. This step should be performed with extreme caution in a well-ventilated area as it will generate hydrogen cyanide gas.

  • Isolation: The racemic 5-isopropyl hydantoin will precipitate out of the solution. Cool the mixture further to 0-5°C to maximize precipitation.

  • Filtration and Drying: Filter the solid product and wash it with cold water. Dry the product under vacuum at 50-60°C until a constant weight is achieved.

Workflow for Racemic Synthesis and Resolution

G cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution A Isobutyraldehyde C Bucherer-Bergs Reaction A->C B KCN, (NH4)2CO3 B->C D Racemic 5-Isopropyl Hydantoin C->D F Diastereomer Formation D->F E Chiral Resolving Agent E->F G Crystallization & Separation F->G H (R)-Diastereomer G->H I (S)-Diastereomer G->I J Hydrolysis I->J K (S)-5-Isopropyl Hydantoin J->K

Caption: Workflow for racemic synthesis and chiral resolution.

Protocol 2: Chiral Resolution of Racemic 5-Isopropyl Hydantoin

Chiral resolution of racemic hydantoins can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.[8]

Materials:

  • Racemic 5-Isopropyl Hydantoin

  • Chiral Resolving Agent (e.g., (R)-(-)-α-phenylethylamine, L-tartaric acid)

  • Suitable Solvent (e.g., Ethanol, Methanol, Acetone)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

Procedure:

  • Dissolution: Dissolve the racemic 5-isopropyl hydantoin in a suitable solvent at an elevated temperature.

  • Addition of Resolving Agent: Add an equimolar amount of the chiral resolving agent to the solution.

  • Crystallization: Slowly cool the solution to allow for the crystallization of one of the diastereomeric salts. The choice of solvent and cooling rate is crucial for selective crystallization.

  • Isolation of Diastereomer: Isolate the crystallized diastereomer by filtration.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid (if a basic resolving agent was used) or a base (if an acidic resolving agent was used) to liberate the enantiomerically enriched hydantoin.

  • Purification: The resulting (S)-5-isopropyl hydantoin can be further purified by recrystallization.

  • Enantiomeric Purity Analysis: Determine the enantiomeric excess (ee) of the final product using chiral HPLC or SFC.[9]

Part 2: Asymmetric Synthesis from L-Valine

A more direct approach to obtain the desired (S)-enantiomer is to start from a chiral precursor, such as L-valine.[3][4] This method avoids the need for a separate resolution step, which can improve overall yield and efficiency.

Protocol 3: Large-Scale Synthesis of this compound from L-Valine

This protocol involves the conversion of L-valine to its corresponding hydantoin, followed by N-methylation.

Step 1: Synthesis of (S)-5-isopropyl hydantoin

Materials:

  • L-Valine

  • Potassium Cyanate (KOCN)

  • Hydrochloric Acid (HCl)

  • Water

Procedure:

  • Formation of Ureido Acid: Dissolve L-valine (1.0 equivalent) in water and add a solution of potassium cyanate (1.1 equivalents) in water. Stir the mixture at room temperature for 2-4 hours.

  • Cyclization: Acidify the reaction mixture with hydrochloric acid to a pH of 1-2. Heat the mixture to 80-90°C for 4-6 hours to induce cyclization to the hydantoin.

  • Isolation: Cool the reaction mixture to room temperature and then to 0-5°C to precipitate the (S)-5-isopropyl hydantoin. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: N-Methylation of (S)-5-isopropyl hydantoin

Materials:

  • (S)-5-isopropyl hydantoin

  • Methylating Agent (e.g., Dimethyl sulfate, Methyl iodide)

  • Base (e.g., Sodium hydroxide, Potassium carbonate)

  • Solvent (e.g., Acetone, DMF)

Procedure:

  • Dissolution: Dissolve (S)-5-isopropyl hydantoin (1.0 equivalent) in a suitable solvent.

  • Deprotonation: Add a base (1.1 equivalents) to the solution and stir for 30-60 minutes.

  • Methylation: Slowly add the methylating agent (1.1 equivalents) to the reaction mixture. Control the temperature as the reaction may be exothermic.

  • Reaction: Stir the mixture at room temperature or a slightly elevated temperature until the reaction is complete (monitor by HPLC or TLC).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Reaction Mechanism for Synthesis from L-Valine

G A L-Valine C Ureido Acid Formation A->C B KOCN B->C D Ureido-valine C->D F Cyclization D->F E HCl, Heat E->F G (S)-5-isopropyl hydantoin F->G I N-Methylation G->I H Methylating Agent, Base H->I J This compound I->J

Caption: Synthesis pathway from L-Valine.

Process Optimization and Scale-Up Considerations

Scaling up any chemical synthesis requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

  • Heat Transfer: Exothermic reactions, such as the Bucherer-Bergs reaction and N-methylation, require efficient heat removal to prevent runaway reactions. The surface-area-to-volume ratio decreases on scale-up, making heat transfer less efficient. The use of jacketed reactors with precise temperature control is essential.

  • Mass Transfer: In multiphasic reactions, such as the Bucherer-Bergs reaction, efficient mixing is crucial to ensure adequate contact between reactants. The type of impeller and stirring speed should be optimized for the specific reactor geometry and reaction mixture viscosity. Continuous flow reactors can offer significant advantages in mass and heat transfer for large-scale production.[6][7]

  • Reagent Addition: The rate of addition of critical reagents, such as isobutyraldehyde or the methylating agent, should be carefully controlled to manage exotherms and minimize side reactions.

  • Safety: The use of highly toxic reagents like potassium cyanide necessitates strict safety protocols, including dedicated handling areas, appropriate PPE, and emergency response plans. The acidification step in the Bucher-Bergs work-up must be performed with extreme caution due to the evolution of hydrogen cyanide gas.

  • Purification: Crystallization is the preferred method for purification on a large scale due to its cost-effectiveness and scalability. Solvent selection, cooling profiles, and seeding strategies should be optimized to obtain the desired crystal form and purity.

Analytical Methods for Quality Control

Robust analytical methods are essential for monitoring reaction progress, determining yield, and ensuring the final product meets the required quality specifications.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To monitor reaction progress, determine product purity, and quantify yield.
Chiral HPLC or Supercritical Fluid Chromatography (SFC) To determine the enantiomeric excess (ee) of the final product.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the product.
Mass Spectrometry (MS) To confirm the molecular weight of the product.
Melting Point To assess the purity of the final product.

Conclusion

The large-scale synthesis of this compound can be successfully achieved through either a racemic synthesis followed by chiral resolution or a direct asymmetric synthesis from a chiral precursor like L-valine. The choice of method will depend on factors such as cost, available equipment, and desired throughput. Careful process optimization, adherence to strict safety protocols, and the use of robust analytical methods are paramount for a successful and safe large-scale production campaign. The protocols and considerations outlined in this guide provide a solid foundation for developing a scalable and efficient manufacturing process for this important chiral intermediate.

References

  • LGC Standards. (n.d.). SAFETY DATA SHEET: TRC-M314555-250MG - 3-Methyl-5-(S)-isopropyl. Hydantoin.
  • Opacić, N., Zorc, B., Cetina, M., Mrvoš-Sermek, D., Raić-Malić, S., & Mintaš, M. (2005). Synthesis and X-ray crystal structure study of the hydroxyurea and hydantoin derivatives of L-valine. Journal of Peptide Research, 66(2), 85–93.
  • Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction.
  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis.
  • Kralj, M., Piantanida, I., Pilić, Z., Sedić, M., Tumir, L., & Pavelić, K. (2006). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 11(11), 837–853.
  • Pieber, B., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 26(15), 2143–2147.
  • Wikipedia. (n.d.). Bucherer–Bergs reaction.
  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
  • RSC Publishing. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science.
  • Hsu, L. C., Kim, H., Yang, X., & Ross, D. (2011). Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development. Chirality, 23(4), 361–366.
  • Wikipedia. (n.d.). Chiral resolution.
  • Pieber, B., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for 5-(2-Thienyl)hydantoin Analogs.
  • American Chemical Society. (2025). Pilot-scale flow synthesis of hydantoins via the Bucherer–Bergs reaction. ACS Fall 2025.
  • ResearchGate. (2017). One-Pot Synthesis of Chiral, Spirocyclic 4-Hydantoin-Proline Derivatives for Incorporation into Spiroligomer-Based Macromolecules.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). 3: Chemical synthesis of C-5-monosubstituted hydantoins by....
  • ResearchGate. (2017).
  • ResearchGate. (2023). Optimization of reaction conditionsfor hydantoins.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • MDPI. (2022).
  • Ichitani, M., Kitoh, S. I., Tanaka, K., Fujinami, S., Suda, M., Honda, M., ... & Kunimoto, K. K. (2013). Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. European Journal of Chemistry, 4(4), 350-352.
  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction.
  • Google Patents. (n.d.). US2889332A - Process for production of hydantoins.
  • Google Patents. (n.d.). US2889333A - Production of hydantoins.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN1259311C - One-step process for preparing hydantoin.
  • Google Patents. (n.d.). EP2172459B1 - Compound having hydantoin ring and method of producing the same.
  • SRR Publications. (2023).

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Application Notes & Protocols: Asymmetric Synthesis of Non-Proteinogenic α-Amino Acids via 3-Methyl-5-(S)-isopropyl hydantoin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Chiral Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids (NPAAs), those not found among the 20 common genetically coded amino acids, are critical building blocks in modern drug discovery and chemical biology.[1][2][3] Their unique side chains and stereochemistry are used to enhance the potency, selectivity, metabolic stability, and conformational properties of peptide-based therapeutics and other complex molecules.[1] The asymmetric synthesis of these compounds in high enantiomeric purity is, therefore, a paramount challenge for medicinal and synthetic chemists.

Among the various strategies for asymmetric synthesis, the use of chiral auxiliaries remains a robust and reliable method.[4][5][6] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, leading to a diastereoselective outcome.[6] After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse.[6][] This application note details the use of 3-Methyl-5-(S)-isopropyl hydantoin, a highly effective chiral glycine equivalent, for the diastereoselective alkylation to produce a wide range of enantiomerically enriched α-amino acids.

The this compound System: Mechanism of Stereocontrol

The efficacy of this compound as a chiral auxiliary lies in its rigid heterocyclic structure and the strategic placement of its substituents. Derived from the readily available (S)-valine, this auxiliary provides a powerful platform for controlling the stereochemistry of α-alkylation.

The key mechanistic principles are:

  • Enolate Formation: The N1-proton of the hydantoin is acidic and can be selectively removed by a strong, non-nucleophilic base (e.g., Sodium Hydride, NaH) to form a planar enolate. The N3-methyl group is crucial as it prevents competitive deprotonation or alkylation at that position.

  • Facial Shielding: The bulky isopropyl group at the C5 stereocenter effectively blocks one face of the planar enolate. This steric hindrance directs the incoming electrophile (e.g., an alkyl halide) to approach from the opposite, less-hindered face.

  • Diastereoselective Alkylation: The electrophile adds to the enolate from the face anti- (opposite) to the isopropyl group, creating a new stereocenter at C5 with a predictable configuration. This step typically proceeds with a high degree of diastereoselectivity.[8]

  • Hydrolysis and Recovery: The final step involves the hydrolysis of the C5-alkylated hydantoin, typically under strong basic or acidic conditions, to cleave the ring and release the desired non-proteinogenic α-amino acid.[9][10] The chiral precursor can often be recovered from the reaction mixture, making the process economically viable.

Diagram of Stereoselective Alkylation

The following diagram illustrates the principle of facial shielding that governs the high diastereoselectivity of the alkylation step.

G cluster_0 Mechanism of Diastereoselective Alkylation START 3-Methyl-5-(S)-isopropyl hydantoin ENOLATE Planar Enolate Intermediate (Top face shielded by Isopropyl group) START->ENOLATE  1. Strong Base (e.g., NaH) ALKYLATION Electrophilic Attack (R-X) (from less-hindered bottom face) ENOLATE->ALKYLATION  2. Electrophile (R-X) PRODUCT 5,5-Disubstituted Hydantoin (High Diastereomeric Excess) ALKYLATION->PRODUCT workflow start Start: this compound deprotonation 1. Deprotonation Base: NaH Solvent: Anhydrous THF Temp: 0°C to RT start->deprotonation alkylation 2. Alkylation Add Electrophile (R-X) Stir 12-24h at RT deprotonation->alkylation quench 3. Reaction Quench Add sat. aq. NH4Cl alkylation->quench extraction 4. Workup Liquid-Liquid Extraction (e.g., Ethyl Acetate) quench->extraction purification1 5. Purification Column Chromatography Isolate Alkylated Hydantoin extraction->purification1 hydrolysis 6. Hydrolysis Base: Ba(OH)2 or Acid: 6M HCl Heat to reflux purification1->hydrolysis purification2 7. Final Purification Isolate NPAA product (e.g., Ion-exchange chromatography) hydrolysis->purification2 end End Product: (S)-Non-Proteinogenic Amino Acid purification2->end

Caption: General experimental workflow for NPAA synthesis.

Protocol 1: Diastereoselective Alkylation of this compound

This protocol describes a general procedure for the N1-alkylation of the chiral hydantoin. [11]This procedure should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., Nitrogen or Argon).

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (Electrophile, e.g., Benzyl bromide) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound.

  • Dissolution: Dissolve the hydantoin in anhydrous THF (approx. 15 mL per 1 gram of hydantoin).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Vigorous bubbling will be observed.

  • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.

  • Alkylation: Cool the mixture back down to 0 °C and add the alkyl halide electrophile dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. [12]8. Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude alkylated hydantoin by silica gel column chromatography, typically using a hexanes/ethyl acetate gradient.

Protocol 2: Hydrolysis of Alkylated Hydantoin to the Free Amino Acid

This protocol describes the cleavage of the hydantoin ring to liberate the final amino acid product. Basic hydrolysis is often preferred. [9][13] Materials:

  • 5,5-Disubstituted hydantoin (from Protocol 1)

  • Barium hydroxide octahydrate (Ba(OH)₂) (approx. 5-10 eq) or 6M Hydrochloric Acid (HCl)

  • Deionized Water or 1,4-Dioxane

  • Dry ice or gaseous Carbon Dioxide (CO₂) (for Ba(OH)₂ method)

  • Ion-exchange resin (e.g., Dowex 50W-X8)

Procedure (using Barium Hydroxide):

  • Setup: In a round-bottom flask fitted with a reflux condenser, combine the alkylated hydantoin with barium hydroxide octahydrate and water.

  • Hydrolysis: Heat the mixture to reflux (typically 100-120 °C) for 24-48 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the excess barium hydroxide by bubbling CO₂ gas through the solution or by adding crushed dry ice until the solution is pH ~7. This will precipitate barium carbonate (BaCO₃).

  • Filter the white precipitate of BaCO₃ through a pad of Celite®, washing the filter cake thoroughly with hot water.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amino acid can be further purified by recrystallization or by passing it through an ion-exchange chromatography column to remove any remaining inorganic salts.

Data Presentation: Scope and Performance

The this compound auxiliary has been successfully employed for the synthesis of a variety of non-proteinogenic amino acids. The diastereoselectivity is generally high, particularly with unhindered primary electrophiles like allylic and benzylic halides.

Electrophile (R-X)Resulting NPAA Side Chain (R)Typical Yield (%)Diastereomeric Excess (d.e.) (%)
Benzyl bromideBenzyl75-85>95
Allyl bromideAllyl80-90>98
IodomethaneMethyl70-80>95
Propargyl bromidePropargyl65-75>90
Ethyl bromoacetate-CH₂COOEt60-70>90

Note: Yields and d.e. values are representative and can vary based on specific reaction conditions and the reactivity of the electrophile.

Troubleshooting and Key Considerations

  • Low Yield in Alkylation: Ensure all reagents and solvents are strictly anhydrous. Moisture will quench the base and the enolate. Consider using a stronger base like LDA for less reactive electrophiles, but be mindful of potential side reactions.

  • Low Diastereoselectivity: The reaction temperature is critical. Deprotonation and alkylation should be initiated at 0 °C or lower to maximize facial selectivity.

  • Incomplete Hydrolysis: Hydrolysis of the sterically hindered 5,5-disubstituted hydantoin can be sluggish. Ensure adequate heating and reaction time. For very resistant substrates, harsher acidic conditions (e.g., 6M HCl at elevated temperatures in a sealed tube) may be necessary.

  • Racemization: While the alkylation is highly stereoselective, racemization at the α-carbon can occur during the hydrolysis step, particularly under harsh conditions. It is crucial to monitor this step carefully.

Conclusion

The use of this compound provides a reliable and highly stereoselective method for the synthesis of a diverse range of enantiomerically enriched non-proteinogenic α-amino acids. The operational simplicity, high diastereoselectivity, and the potential to recycle the chiral auxiliary make this an attractive and practical approach for applications in pharmaceutical research and development.

References

  • Papain catalysed hydantoin hydrolysis in the synthesis of amino acids. (n.d.). PubMed. Retrieved from [Link]

  • Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids. (1998). ResearchGate. Retrieved from [Link]

  • Studies on a-Alkyl-a-amino Acids Part II. Hydantoins Containing Chlorines on the Side-chain and their Alkaline Hydrolysis Products. (n.d.). J-STAGE. Retrieved from [Link]

  • A 2,3-butanedione protected chiral glycine equivalent—a new building block for the stereoselective synthesis of enantiopure N-protected α-amino acids. (2003). Royal Society of Chemistry. Retrieved from [Link]

  • Study on the Formation of Glycine by Hydantoin and Its Kinetics. (2020). ACS Omega. Retrieved from [Link]

  • Preparation of amino acids from unsaturated hydantoins. (1985). Google Patents.
  • Highly diastereo- and enantioselective synthesis of multisubstituted allylic amino acid derivatives by allylic alkylation of a chiral glycine-based nickel complex and vinylethylene carbonates. (2018). Royal Society of Chemistry. Retrieved from [Link]

  • A chiral relay auxiliary for the synthesis of homochiral α-amino acids. (1998). Royal Society of Chemistry. Retrieved from [Link]

  • Stereoselective alkylation of chiral glycine enolate synthons. The enantioselective synthesis of α-amino acid derivatives. (1988). Sci-Hub. Retrieved from [Link]

  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (2020). National Institutes of Health. Retrieved from [Link]

  • Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries. (2015). ResearchGate. Retrieved from [Link]

  • Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. (2023). ACS Publications. Retrieved from [Link]

  • Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. (2008). National Institutes of Health. Retrieved from [Link]

  • Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. (1994). ACS Publications. Retrieved from [Link]

  • Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. (2021). Organic Chemistry Portal. Retrieved from [Link]

  • Asymmetric Synthesis of α-Amino Acids. (2001). Chemical Journal of Chinese Universities. Retrieved from [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. Retrieved from [Link]

  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. (2024). Frontiers. Retrieved from [Link]

  • Non-proteinogenic amino acids – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Non-proteinogenic amino acids. (n.d.). Wikipedia. Retrieved from [Link]

  • Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct C–H Functionalization Mediated by Photocatalysis. (n.d.). Odessa University Chemical Journal. Retrieved from [Link]

  • Synthesis of 1,3,5-trisubstituted hydantoins by regiospecific domino condensation/aza-Michael/O-->N acyl migration of carbodiimides with activated alpha,beta-unsaturated carboxylic acids. (2005). PubMed. Retrieved from [Link]

  • Simple Preparations of Some Hydantoins of Phenylalanine and α-MePhe and Their Chiral Stability During N3-Alkylation. A Route to the Synthesis of Chiral Amines. (2014). ResearchGate. Retrieved from [Link]

  • Selective 3-o-alkylation of methyl alpha-l-rhamnopyranoside. (2015). Google Patents.
  • m-CYMENE. (n.d.). Organic Syntheses. Retrieved from [Link]

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Troubleshooting & Optimization

troubleshooting low diastereoselectivity with 3-Methyl-5-(S)-isopropyl hydantoin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral auxiliary, 3-Methyl-5-(S)-isopropyl hydantoin. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during stereoselective synthesis. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you overcome experimental hurdles.

Troubleshooting Guide: Low Diastereoselectivity

Low diastereoselectivity is a common issue in asymmetric synthesis. This guide provides a structured approach to identifying and resolving the root causes of poor stereochemical control in reactions involving N-acyl derivatives of this compound.

Question 1: What are the most likely causes of poor diastereoselectivity in my alkylation/acylation reaction?

Answer:

Low diastereoselectivity in reactions utilizing chiral auxiliaries like this compound typically stems from suboptimal reaction conditions that fail to create a sterically biased environment for the incoming electrophile. The primary factors to investigate are:

  • Inefficient Chelation Control: The stereochemical outcome of reactions involving N-acyl hydantoins is often dictated by the formation of a rigid, chelated enolate intermediate. If the metal cation (e.g., Li⁺, Na⁺, or a Lewis acid) does not form a well-defined chelate with the carbonyl groups of the hydantoin and the acyl side chain, the enolate will lack a rigid conformation, leading to poor facial selectivity.

  • Incorrect Reaction Temperature: Temperature plays a critical role in diastereoselective reactions. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to a lower diastereomeric ratio (d.r.). Conversely, excessively low temperatures may hinder the reaction rate or lead to solubility issues.

  • Suboptimal Solvent Choice: The solvent influences the solubility of reagents and the stability of the transition state. Aprotic solvents are generally preferred for enolate formation and subsequent alkylation.[1] Chlorinated solvents, for instance, have been shown to improve enantiomeric ratios in some hydantoin syntheses.[1] The coordinating ability of the solvent can also impact chelation.

  • Inappropriate Base Selection: The choice of base for enolate formation is crucial. The counterion of the base (e.g., lithium from LDA or sodium from NaHMDS) directly participates in chelation. The pKa of the base must be sufficient to ensure complete deprotonation without causing side reactions.

  • Steric Hindrance: The steric bulk of both the electrophile and the acyl group on the hydantoin can influence the approach of the electrophile. In some cases, a mismatch in steric demand can lead to a loss of selectivity.

Question 2: How can I systematically optimize my reaction to improve the diastereomeric ratio?

Answer:

A systematic, one-variable-at-a-time approach is recommended to pinpoint the critical parameters affecting your reaction's diastereoselectivity. Below is a suggested workflow for optimization.

G cluster_0 Phase 1: Foundational Adjustments cluster_1 Phase 2: Temperature & Solvent Screening cluster_2 Phase 3: Additives & Advanced Optimization A Start with a baseline experiment (e.g., LDA, THF, -78 °C) B Screen different bases (e.g., LDA, LHMDS, NaHMDS, KHMDS) A->B Vary base C Analyze d.r. by ¹H NMR or chiral HPLC B->C D Select best base from Phase 1 E Vary temperature (e.g., -100 °C, -78 °C, -40 °C, 0 °C) D->E Optimize T F Analyze d.r. E->F G Screen different aprotic solvents (e.g., THF, 2-MeTHF, Toluene, CH₂Cl₂) F->G Optimize solvent H Analyze d.r. G->H I Use optimized conditions from Phase 2 J Introduce Lewis acids (e.g., MgBr₂·OEt₂, Sc(OTf)₃, TiCl₄) I->J Screen additives K Analyze d.r. J->K L Consider alternative electrophiles or modification of the N-acyl group K->L If necessary

Caption: Proposed chelated intermediate model for diastereoselection.

  • Formation of the Z-Enolate: Upon deprotonation with a suitable base (e.g., NaHMDS), the N-acyl hydantoin forms a Z-enolate. The metal counterion chelates to the enolate oxygen and the C4 carbonyl oxygen of the hydantoin ring.

  • Conformational Rigidity: This chelation locks the molecule into a rigid conformation.

  • Steric Shielding: The (S)-isopropyl group at the C5 position of the hydantoin ring acts as a steric directing group. It effectively blocks the si-face of the enolate.

  • Facial Bias: Consequently, the incoming electrophile (E⁺) is forced to approach from the less sterically hindered re-face, leading to the formation of one diastereomer preferentially.

The efficiency of this model is highly dependent on the formation of this rigid, chelated intermediate. Factors that disrupt this chelation will lead to a loss of diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: How do I remove the this compound auxiliary after my reaction?

A: The auxiliary can be cleaved under various conditions depending on the desired functional group. Care must be taken to avoid epimerization of the newly formed stereocenter. [2]

  • For Carboxylic Acids: Hydrolysis with aqueous base (e.g., LiOH in THF/H₂O) followed by acidification.

  • For Alcohols: Reduction of the N-acyl group with a hydride reagent (e.g., LiBH₄).

  • For Aldehydes and Ketones: This is more complex and may require specialized reagents or a Weinreb amide-like strategy. [3] It is crucial to perform the cleavage at low temperatures to minimize the risk of racemization or epimerization.

Q2: Can I use this auxiliary for reactions other than alkylation?

A: Yes, N-acyl derivatives of chiral hydantoins can potentially be used in a variety of stereoselective reactions, including:

  • Michael additions [4]* Aldol reactions

  • Acylations [5]* Mannich reactions [6] The principles of optimization (chelation control, temperature, solvent) discussed above will generally apply to these transformations as well.

Q3: What are some common pitfalls to avoid?

A:

  • Incomplete Enolate Formation: Use of a base that is not strong enough will result in a mixture of starting material and product, complicating purification and analysis. Ensure your base has a sufficiently low pKa.

  • Moisture Contamination: Enolates are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Epimerization During Workup or Cleavage: The newly formed stereocenter can be susceptible to epimerization, especially under harsh pH conditions or at elevated temperatures. [2][7]Keep workup and cleavage conditions as mild and cold as possible.

  • Incorrect Stereochemical Assignment: Always confirm the absolute configuration of your product through independent means, such as X-ray crystallography of a solid derivative or by synthesizing a known compound.

References

  • D. J. Dixon, et al. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science. [Link]

  • M. Posa, et al. (2022). The Importance of Stereochemistry in 5-HT7R Modulation—A Case Study of Hydantoin Derivatives. International Journal of Molecular Sciences. [Link]

  • S. B. Lee, et al. (2018). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. Molecules. [Link]

  • P. Renaud, et al. (2000). Lewis Acid‐Mediated Diastereoselective Radical Reactions. ResearchGate. [Link]

  • Y. Guindon, et al. (2009). Raising the ceiling of diastereoselectivity in hydrogen transfer on acyclic radicals. The Journal of Organic Chemistry. [Link]

  • M. Waser, et al. (2024). Chiral Quaternary Ammonium Salt‐Catalyzed Enantioselective Addition Reactions of Hydantoins. Helvetica Chimica Acta. [Link]

  • W. Reusch. Asymmetric Induction. Michigan State University Department of Chemistry. [Link]

  • M. Waser, et al. (2024). Chiral Quaternary Ammonium Salt‐Catalyzed Enantioselective Addition Reactions of Hydantoins. ResearchGate. [Link]

  • T. G. Gant, et al. (2001). Toward the development of a general chiral auxiliary. 9. Highly diastereoselective alkylations and acylations to form tertiary and quaternary centers. Organic Letters. [Link]

  • J. A. Tunge, et al. (2018). Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. ACS Catalysis. [Link]

  • X. Feng, et al. (2018). Lewis acid-catalyzed asymmetric reactions of β,γ-unsaturated 2-acyl imidazoles. Nature Communications. [Link]

  • Y. Guindon, et al. (1998). Lewis acids in diastereoselective processes involving acyclic radicals. ResearchGate. [Link]

  • S. R. Ghorpade, et al. (2018). Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts. Organic Letters. [Link]

  • O. M. Peeters, et al. (1978). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Y. N. Belokon, et al. (1998). Rational design of highly diastereoselective, organic base-catalyzed, room-temperature Michael addition reactions. Journal of the American Chemical Society. [Link]

  • G. Cignarella, et al. (1994). A High‐Yield Selective N(3)‐Alkylation Process of Hydantoins Using Dimethylformanide Dialkyl Acetals. Organic Preparations and Procedures International. [Link]

  • S. G. Davies, et al. (2005). Direct asymmetric syntheses of chiral aldehydes and ketones via N-acyl chiral auxiliary derivatives including chiral Weinreb amide equivalents. Chemical Communications. [Link]

  • I. Fernández, et al. (2018). Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Organic Chemistry Frontiers. [Link]

  • M. J. Kurth, et al. (2000). Diastereoselective synthesis of hydantoin- and isoxazoline-substituted dispirocyclobutanoids. The Journal of Organic Chemistry. [Link]

  • M. A. Lipton, et al. (1996). Synthesis of hydantoins from enantiomerically pure alpha-amino amides without epimerization. The Journal of Organic Chemistry. [Link]

  • A. El-Gazzar, et al. (2020). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. [Link]

  • H. Kurono, et al. (2018). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical & Pharmaceutical Bulletin. [Link]

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Technical Support Center: Optimizing Reaction Yield in 3-Methyl-5-(S)-isopropyl hydantoin Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methyl-5-(S)-isopropyl hydantoin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your reaction yields and ensure the stereochemical integrity of your product.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of this compound, focusing on the common synthetic routes such as the Urech hydantoin synthesis or modifications thereof, which are often employed for preparing enantiomerically pure hydantoins from amino acids.[1][2]

Issue 1: Low or No Yield of this compound

Low product yield is a frequent challenge. The following table outlines potential causes and provides systematic troubleshooting steps.

Potential CauseTroubleshooting StepScientific Rationale & Expected Outcome
Inefficient Formation of the Ureido Intermediate Verify the quality and reactivity of your cyanate source (e.g., potassium cyanate). Ensure anhydrous conditions if using isocyanates. For the Urech synthesis, confirm the initial formation of the amino acid ester hydrochloride.[1]The formation of the N-carbamoyl or ureido derivative is a critical first step. In the Urech method, esterification of the amino acid is followed by reaction with potassium cyanate to form the ureido derivative, which then cyclizes.[1] Incomplete initial steps will directly lead to low yields.
Incomplete Cyclization Optimize the acid-catalyzed cyclization conditions. This includes the choice of acid (e.g., HCl), its concentration, reaction temperature, and time.[1][3] A common method involves heating the ureido intermediate in the presence of a strong acid.[1]Acid catalysis is necessary to promote the intramolecular nucleophilic attack of the ureido nitrogen onto the ester carbonyl, followed by elimination of the alcohol to form the hydantoin ring. Insufficient acid strength or temperature will result in incomplete conversion.
Side Reactions and Degradation Avoid excessively harsh acidic or basic conditions during workup and purification. Hydantoin rings can be susceptible to hydrolysis under strong basic or acidic conditions, especially at elevated temperatures.[4]Maintaining a controlled pH and temperature throughout the process is crucial to prevent the degradation of the desired product. Side reactions can include polymerization or decomposition of starting materials and intermediates.[5]
Racemization of the Stereocenter Use milder cyclization conditions. For instance, using triphosgene for cyclization of α-amino amides has been shown to prevent racemization that can occur with reagents like 1,1'-carbonyldiimidazole (CDI).[2][6]The stereochemical integrity of the C-5 position is critical. Racemization can occur via enolization under basic conditions or through certain reaction intermediates.[7] The choice of reagents and control of pH are paramount to preserving the (S)-configuration.
Issue 2: Presence of Impurities in the Final Product

Purification can be challenging due to the formation of byproducts.

Potential CauseTroubleshooting StepScientific Rationale & Expected Outcome
Unreacted Starting Materials Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Drive the reaction to completion by adjusting reaction time or temperature.Incomplete conversion is a common source of impurities. Real-time monitoring allows for optimization of reaction parameters to maximize the conversion of starting materials.
Formation of Diastereomers or Racemic Mixture Characterize the stereochemical purity using chiral HPLC or by measuring the specific rotation. If racemization is detected, revisit the reaction conditions, particularly the base or acid concentration and temperature during cyclization.[7]As mentioned, maintaining the stereochemistry is vital. The presence of the (R)-enantiomer will appear as a significant impurity and will require chiral separation methods to resolve.
Byproducts from Side Reactions Identify the structure of the major byproducts using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding the byproduct structure can provide insights into the undesired reaction pathway. For example, polymerization or hydrolysis products may be present.Knowledge of the side products' identities can help in devising strategies to suppress their formation, such as using protecting groups or altering the reaction sequence.[1]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route for preparing enantiomerically pure this compound?

The Urech hydantoin synthesis and its modifications are frequently employed for the preparation of 5-substituted hydantoins from α-amino acids, allowing for the retention of stereochemistry.[1] This method typically involves the reaction of the amino acid (in this case, L-valine) with potassium cyanate to form an intermediate ureido acid, which is then cyclized under acidic conditions to yield the hydantoin.[1]

Q2: How can I improve the yield of the cyclization step?

Optimizing the acid-cyclization conditions is key. This can be achieved by varying the concentration and type of acid used, as well as the reaction temperature and duration.[1][3] For example, a study on the synthesis of amino acid-derived hydantoins found that using hydrochloric acid on a steam bath provided good yields for the cyclization of the ureido derivative.[1]

Q3: What are the critical parameters to control to avoid racemization?

The primary cause of racemization at the C-5 position is often exposure to basic conditions, which can facilitate enolization.[7] The choice of reagents for cyclization is also critical. For instance, using 1,1'-carbonyldiimidazole (CDI) has been reported to cause complete racemization, while triphosgene with a non-nucleophilic base like pyridine can preserve the stereochemical integrity.[2] Therefore, careful control of pH, especially avoiding strong bases, and selecting appropriate reagents are crucial.

Q4: What are the recommended analytical methods for monitoring the reaction and characterizing the final product?

A combination of chromatographic and spectroscopic techniques is recommended.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of starting materials and the formation of the product.[8]

  • Structural Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential for confirming the structure of the synthesized hydantoin.[1]

  • Purity and Stereochemical Analysis: Chiral HPLC is the preferred method for determining the enantiomeric excess (ee) of the final product.[2] Mass spectrometry (MS) can confirm the molecular weight.[9]

Q5: Are there alternative synthetic strategies I should consider?

Yes, several other methods for hydantoin synthesis exist, although they may not be as straightforward for preserving stereochemistry. The Bucherer-Bergs reaction, for example, is a powerful method for producing 5,5-disubstituted hydantoins from ketones or aldehydes, but it typically yields a racemic mixture.[10][11][12] For enantioselective syntheses, organocatalytic methods are also being developed.[13]

III. Experimental Protocols & Visualizations

Protocol 1: Synthesis of this compound via a Modified Urech Synthesis

This protocol is a generalized procedure based on common synthetic strategies for 5-substituted hydantoins.

Step 1: Esterification of L-Valine

  • Suspend L-valine in ethanol.

  • Bubble dry hydrogen chloride gas through the mixture while stirring until the amino acid dissolves.

  • Reflux the solution for the required time to form the ethyl ester hydrochloride.

  • Remove the solvent under reduced pressure.

Step 2: Formation of the Ureido Intermediate

  • Dissolve the L-valine ethyl ester hydrochloride in water.

  • Add a solution of potassium cyanate in water dropwise while maintaining a neutral or slightly acidic pH.

  • Stir the reaction mixture at room temperature until the formation of the ureido derivative is complete (monitor by TLC).

Step 3: Methylation (if starting with the unsubstituted hydantoin) Note: This step would be performed on the 5-(S)-isopropyl hydantoin if it were synthesized first.

  • Dissolve the 5-(S)-isopropyl hydantoin in a suitable solvent like DMF.

  • Add a base such as sodium hydride.

  • Add methyl iodide and stir until the reaction is complete.

Step 4: Acid-Catalyzed Cyclization

  • Add a strong acid, such as concentrated hydrochloric acid, to the ureido intermediate.

  • Heat the mixture, for example on a steam bath, to induce cyclization.[1]

  • Monitor the reaction for the formation of the hydantoin.

Step 5: Workup and Purification

  • Cool the reaction mixture and neutralize it carefully.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_synthesis Synthesis Workflow cluster_analysis Analysis & Purification A L-Valine B Esterification (Ethanol, HCl) A->B C L-Valine Ethyl Ester HCl B->C D Ureido Formation (KOCN) C->D E Ureido Intermediate D->E F Cyclization (Acid, Heat) E->F G 5-(S)-isopropyl hydantoin F->G H Methylation (Base, MeI) G->H I This compound H->I J Crude Product I->J K Purification (Chromatography/Recrystallization) J->K L Pure Product K->L M Characterization (NMR, IR, MS) L->M N Stereochemical Analysis (Chiral HPLC) L->N

Caption: General workflow for the synthesis and analysis of this compound.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting low reaction yields.

G start Low Yield Observed check_ureido Check Ureido Formation (TLC/HPLC of intermediate) start->check_ureido ureido_ok Ureido Formation OK? check_ureido->ureido_ok optimize_ureido Optimize Ureido Step: - Check KOCN quality - Adjust pH/time ureido_ok->optimize_ureido No check_cyclization Check Cyclization Step (TLC/HPLC of crude) ureido_ok->check_cyclization Yes optimize_ureido->check_ureido cyclization_ok Cyclization Complete? check_cyclization->cyclization_ok optimize_cyclization Optimize Cyclization: - Increase acid concentration - Increase temperature/time cyclization_ok->optimize_cyclization No check_purity Analyze Product Purity (NMR, Chiral HPLC) cyclization_ok->check_purity Yes optimize_cyclization->check_cyclization purity_ok High Purity & ee? check_purity->purity_ok optimize_purification Optimize Purification: - Different solvent system - Recrystallization purity_ok->optimize_purification No success Yield Optimized purity_ok->success Yes optimize_purification->check_purity

Caption: A logical flow for troubleshooting low yields in hydantoin synthesis.

IV. References

  • Synthesis and Characterization of Amino Acid-Derived Hydantoins. (URL: [Link])

  • Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. (URL: [Link])

  • Synthesis of hydantoins from enantiomerically pure alpha-amino amides without epimerization. (URL: [Link])

  • Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization. (URL: [Link])

  • Hydantoin synthesis - Organic Chemistry Portal. (URL: [Link])

  • 3: Chemical synthesis of C-5-monosubstituted hydantoins by... - ResearchGate. (URL: [Link])

  • The mechanism of racemisation of 5-substituted hydantoins in aqueous solution - -ORCA - Cardiff University. (URL: [Link])

  • Process parameter optimization for hydantoinase-mediated synthesis of optically pure carbamoyl amino acids of industrial value. (URL: [Link])

  • Optimization of the acid-cyclization conditions - ResearchGate. (URL: [Link])

  • Synthesis and Characterization of Amino Acid-Derived Hydantoins - ResearchGate. (URL: [Link])

  • Synthesis of new 5-substituted hydantoins and symmetrical twin-drug type hydantoin derivatives - PubMed. (URL: [Link])

  • Bucherer–Bergs reaction - Wikipedia. (URL: [Link])

  • Bucherer-Bergs Reaction. (URL: [Link])

  • Novel new research strategies of hydantoin derivatives: A review - SRR Publications. (URL: [Link])

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (URL: [Link])

  • Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. (URL: [Link])

  • Analytical Methods - RSC Publishing Home. (URL: [Link])

  • III Analytical Methods. (URL: [Link])

  • Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - MDPI. (URL: [Link])

  • Study on the Formation of Glycine by Hydantoin and Its Kinetics | ACS Omega. (URL: [Link])

  • CAS No : 71921-91-0 | Product Name : this compound | Pharmaffiliates. (URL: [Link])

  • Synthesis and X-ray Crystal Structure Study of the Hydroxyurea and Hydantoin Derivatives of L-valine - PubMed. (URL: [Link])

  • Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure - PubMed. (URL: [Link])

  • Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. (URL: [Link])

  • Analytical Methods - RSC Publishing. (URL: [Link])

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC - NIH. (URL: [Link])

  • A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations - MDPI. (URL: [Link])

  • Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - MDPI. (URL: [Link])

  • US2889332A - Process for production of hydantoins - Google Patents. (URL: )

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common side reactions with 3-Methyl-5-(S)-isopropyl hydantoin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methyl-5-(S)-isopropyl hydantoin (CAS 71921-91-0).[1][][3][4][5][6] This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) regarding the synthesis and handling of this chiral molecule.

Part 1: Synthesis and Core Reaction Troubleshooting

This section addresses the most common challenges encountered during the synthesis of this compound, focusing on yield, purity, and stereochemical integrity.

FAQ 1: My synthesis of 5-(S)-isopropyl hydantoin resulted in a racemic mixture. How can I preserve the stereochemistry?

Answer:

Maintaining the stereochemical integrity at the C-5 position is the most critical challenge when working with 5-substituted hydantoins. The primary cause of racemization is the acidity of the C-5 proton. Under basic conditions, this proton can be abstracted to form a planar, achiral enolate intermediate, which is then non-selectively reprotonated, leading to a racemic mixture.

Causality and Mechanism:

The mechanism for racemization involves a base-catalyzed proton abstraction at the stereocenter (C-5).[7][8] The stability of the resulting planar enolate anion allows for reprotonation from either face with nearly equal probability, eroding the enantiomeric excess (e.e.) of your starting material or product. This process is highly sensitive to pH, temperature, and solvent choice.[8]

Troubleshooting Steps:

  • Strict pH Control: Avoid strongly basic conditions (pH > 9), especially during workup and purification steps. If a basic wash is necessary, use a mild base like sodium bicarbonate and minimize contact time.

  • Temperature Management: Perform all steps, particularly those involving bases, at the lowest practical temperature to reduce the rate of enolization.

  • Solvent Selection: Polar aprotic solvents can sometimes accelerate racemization. If possible, screen less polar solvents for sensitive steps.

  • Enzymatic Methods: For certain applications, consider using a hydantoin racemase enzyme, which can be employed in dynamic kinetic resolution processes to convert an undesired enantiomer into the desired one.[9]

Racemization_Mechanism cluster_main Base-Catalyzed Racemization at C5 S_Hydantoin (S)-Hydantoin (Chiral) Enolate Planar Enolate (Achiral Intermediate) S_Hydantoin->Enolate + Base (B:) - H-B+ Enolate->S_Hydantoin + H-B+ - Base (B:) R_Hydantoin (R)-Hydantoin (Chiral) Enolate->R_Hydantoin + H-B+ - Base (B:)

Caption: Mechanism of C-5 racemization in 5-substituted hydantoins.

FAQ 2: I am trying to synthesize the N-methylated hydantoin, but I'm getting a mixture of N1 and N3-methylated products. How can I improve N3-selectivity?

Answer:

Regioselectivity during N-alkylation is a classic challenge in hydantoin chemistry. The hydantoin ring has two nitrogen atoms that can be alkylated: N1 (an imide nitrogen) and N3 (an amide nitrogen). The proton on the N3 nitrogen is generally more acidic than the one on N1.[10][11] Consequently, under most standard basic conditions, deprotonation and subsequent alkylation occur preferentially at the N3 position.

Causality and Mechanism:

The higher acidity of the N3-proton means it is removed more readily by a base, forming the N3-anion. This anion is the dominant nucleophile in solution and will react preferentially with an electrophile like methyl iodide. Formation of the N1-alkylated product typically requires specific conditions that favor deprotonation at the less acidic N1 site.[10][11]

Troubleshooting and Protocol for N3-Methylation:

  • Choice of Base: Use a standard base that is not excessively strong, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). These bases are sufficient to deprotonate N3 without significantly affecting N1.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is standard for this type of alkylation.

  • Temperature: Running the reaction at room temperature or slightly elevated temperatures (40-50 °C) is usually sufficient.

Experimental Protocol: Selective N3-Methylation

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-(S)-isopropyl hydantoin (1.0 eq).

  • Solvent: Add anhydrous DMF to dissolve the starting material.

  • Base Addition: Add potassium carbonate (1.5 eq) portion-wise at room temperature. Stir the suspension for 30 minutes.

  • Electrophile Addition: Add methyl iodide (1.2 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Part 2: Side Reactions and Impurity Profiling

This section details common side reactions beyond racemization and N-alkylation issues, providing guidance on their detection and prevention.

FAQ 3: My LC-MS analysis shows a peak corresponding to a mass increase of 18 Da. Is this a hydrolysis byproduct?

Answer:

Yes, a mass increase of 18 Da (the mass of water) strongly suggests hydrolysis of the hydantoin ring. Hydantoins are cyclic ureas and can undergo ring-opening hydrolysis, especially under strongly acidic or basic conditions, to form the corresponding N-carbamoyl-amino acid (in this case, N-carbamoyl-(S)-valine).[12][13]

Causality and Mechanism:

Alkaline hydrolysis is typically initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons (C2 or C4).[12] This forms a tetrahedral intermediate which then collapses, leading to the cleavage of an amide bond and ring opening.

Troubleshooting and Detection:

  • Prevention during Reaction: Ensure your reaction conditions are not excessively acidic or basic. If your synthesis involves aqueous media, maintain a pH as close to neutral as possible, especially if heating is required.

  • Prevention during Workup: Avoid prolonged exposure to strong acids or bases during the workup. Use buffered solutions if necessary for pH adjustments.

  • Analytical Detection:

    • LC-MS: This is the best tool. The hydrolyzed product will have a distinct mass and a more polar character, resulting in a shorter retention time on a reverse-phase column.

    • NMR Spectroscopy: The appearance of a carboxylic acid proton signal (~10-12 ppm) and distinct shifts in the backbone protons can confirm the presence of the hydrolyzed product.

Table 1: Common Impurities and Side Products
Impurity/Side ProductStructureCommon CauseAnalytical Signature (vs. Product)
(R)-Enantiomer Enantiomer of the desired productBase-catalyzed racemizationSame Mass; Separable by Chiral HPLC
N1-Methyl Isomer Methyl group on N1 instead of N3Non-selective methylation conditionsSame Mass; Different NMR shifts, separable by standard HPLC/GC
N1,N3-Dimethyl Product Methyl groups on both nitrogensExcess methylating agent/strong baseM+14 Da; Less polar
Hydrolysis Product N-Carbamoyl-(S)-valineStrongly acidic or basic conditionsM+18 Da; More polar (shorter HPLC RT)
Part 3: Analytical Methods and Purification Protocols

This section provides validated starting points for the analysis and purification of this compound.

Protocol 1: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

Objective: To separate and quantify the (S) and (R) enantiomers of this compound to determine the enantiomeric excess.

Instrumentation and Columns:

  • System: Standard HPLC with a UV detector.[14]

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns are highly effective. Good starting points include Chiralpak® IA, IB, or IC, or Chiralcel® OD-H or AD-H.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent like ethanol or isopropanol. Filter through a 0.22 µm syringe filter.[14]

  • Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent (like n-hexane) and an alcohol (like isopropanol or ethanol). A common starting ratio is 90:10 Hexane:IPA.

  • Flow Rate: Set the flow rate to 0.5 - 1.0 mL/min.

  • Detection: Monitor the elution profile using a UV detector, typically at a wavelength between 210-240 nm.[14]

  • Analysis: The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

Troubleshooting Workflow: Low Yield or Purity

This decision tree provides a logical workflow for diagnosing common experimental issues.

Troubleshooting_Workflow cluster_legend Legend problem problem question question action action result result start Problem: Low Yield or Purity check_reaction Reaction Incomplete? start->check_reaction check_workup Significant Loss During Workup? check_reaction->check_workup No increase_time Action: Increase reaction time or temperature check_reaction->increase_time Yes check_purity Multiple Spots on TLC / Peaks in LC-MS? check_workup->check_purity No optimize_extraction Action: Optimize extraction pH and solvent choice check_workup->optimize_extraction Yes check_hydrolysis Action: Check for hydrolysis (M+18 peak) check_purity->check_hydrolysis Yes check_racemization Action: Analyze e.e. by Chiral HPLC check_purity->check_racemization Yes optimize_purification Action: Optimize purification (chromatography/recrystallization) check_purity->optimize_purification Yes increase_time->start Re-evaluate check_reagents Action: Check reagent purity and stoichiometry check_reagents->start Re-evaluate l1 Problem l2 Question l3 Action

Caption: A troubleshooting decision tree for low yield or purity issues.

References
  • Narduolo, S. (2011). The mechanism of racemisation of 5-substituted hydantoins in aqueous solution. Cardiff University. [Link]

  • Narduolo, S. (2011). The mechanism of racemisation of 5-substituted hydantoins in aqueous solution - ORCA. Cardiff University. [Link]

  • Martínez-Rodríguez, S., et al. (2010). Enzymatic racemization of different 5-monosubstituted hydantoins by S. meliloti hydantoin racemase. ResearchGate. [Link]

  • Mori, J., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical and Pharmaceutical Bulletin, 69(4), 368-372. [Link]

  • Wikipedia. Bucherer–Bergs reaction. [Link]

  • Name Reactions in Organic Synthesis. Bucherer-Bergs Reaction. [Link]

  • Mori, J., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. J-Stage. [Link]

  • Putz, F., & Cîrstea, E. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Monteiro, J. L., et al. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction. Synlett, 27(01), 80-82. [Link]

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  • ResearchGate. Chemical synthesis of C-5-monosubstituted hydantoins by Bucherer-Bergs synthesis. [Link]

  • Logue, B. A., et al. (2018). Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure. Journal of Chromatography B, 1093-1094, 119-127. [Link]

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  • Progress in Chemical and Biochemical Research. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. [Link]

  • Ichitani, M., et al. (2013). Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. European Journal of Chemistry, 4(4), 350-352. [Link]

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  • Vigneron, C., et al. (1978). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Journal of the Chemical Society, Perkin Transactions 2, (9), 1055-1059. [Link]

  • Perković, I., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Molecules, 27(13), 3989. [Link]

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  • Kunick, C., et al. (2024). Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3β Inhibitors. Molecules, 29(9), 2004. [Link]

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  • Siwek, A., et al. (2020). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 25(23), 5621. [Link]

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Technical Support Center: Stereoselective Synthesis of 3-Methyl-5-(S)-isopropyl hydantoin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 3-Methyl-5-(S)-isopropyl hydantoin. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of achieving high enantioselectivity in this crucial synthesis. Here, we will address common challenges, provide in-depth troubleshooting strategies, and explain the fundamental principles behind the experimental choices. Our goal is to empower you with the knowledge to optimize your reaction conditions and consistently obtain the desired (S)-enantiomer with high purity.

Introduction: The Significance of Stereoisomerism in this compound

This compound is a vital chiral building block in the synthesis of various pharmaceuticals. The specific stereochemistry at the C5 position is often critical for the biological activity and safety profile of the final active pharmaceutical ingredient (API). The presence of the undesired (R)-enantiomer can lead to reduced efficacy, off-target effects, or significant downstream purification challenges. Therefore, controlling the stereoselectivity of the synthesis is of paramount importance.

This guide will focus on troubleshooting common issues encountered during the synthesis of this compound, with a primary focus on the widely used Bucherer-Bergs reaction and alternative asymmetric strategies.

Troubleshooting Guide: Common Issues and Solutions

FAQ 1: My Bucherer-Bergs synthesis of this compound is resulting in a racemic or near-racemic mixture. What are the primary factors influencing stereoselectivity in this reaction?

The classical Bucherer-Bergs reaction is not inherently stereoselective and often yields racemic mixtures.[1][2] However, the stereochemical outcome can be influenced by several factors, primarily revolving around the relative stability of the diastereomeric intermediates and the kinetics of their formation.[3]

Underlying Causality: The stereocenter is established during the nucleophilic attack of cyanide on the imine intermediate formed from isobutyraldehyde and an amine source (from ammonium carbonate). Without a chiral influence, both faces of the planar imine are equally accessible, leading to a racemic product. The subsequent methylation at the N3 position does not affect the C5 stereocenter.

Troubleshooting Workflow:

  • Consider a Chiral Starting Material: The most straightforward approach to introduce stereoselectivity is to start with an enantiomerically pure precursor. The Urech hydantoin synthesis, which utilizes an α-amino acid as the starting material, is a common alternative.[4] For this compound, starting with L-valine would be the logical choice.[5]

  • Asymmetric Bucherer-Bergs Modifications: While less common, research into asymmetric variants of the Bucherer-Bergs reaction using chiral catalysts or auxiliaries is an active area. These approaches aim to create a chiral environment around the imine intermediate, favoring the formation of one enantiomer.

  • Post-Synthesis Resolution: If a racemic mixture is unavoidable from your current protocol, chiral resolution techniques can be employed to separate the enantiomers. This can be achieved through diastereomeric salt formation with a chiral resolving agent or by chiral chromatography.[6][7]

FAQ 2: I am attempting an asymmetric synthesis using a chiral catalyst, but the enantiomeric excess (ee) is consistently low. What are the likely causes and how can I improve it?

Low enantiomeric excess in a catalytic asymmetric synthesis is a common challenge that can stem from various factors related to the catalyst, substrate, and reaction conditions.

Underlying Causality: The enantioselectivity of a catalytic reaction is determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) products. A small energy difference will result in low ee. This can be due to an ill-suited catalyst, suboptimal reaction conditions, or the presence of impurities.

Troubleshooting Workflow:

G cluster_0 Low Enantiomeric Excess (ee) cluster_1 Troubleshooting Steps Low_ee Low Enantiomeric Excess (ee) Catalyst_Purity Verify Catalyst Purity and Activity Low_ee->Catalyst_Purity Is the catalyst pure and active? Solvent_Screen Conduct a Solvent Screen Catalyst_Purity->Solvent_Screen Is the solvent optimal? Temperature_Optimization Optimize Reaction Temperature Solvent_Screen->Temperature_Optimization Is the temperature optimized? Reagent_Purity Check Purity of Starting Materials Temperature_Optimization->Reagent_Purity Are starting materials pure? Reaction_Concentration Adjust Reaction Concentration Reagent_Purity->Reaction_Concentration Is the concentration appropriate?

Detailed Troubleshooting Steps:

Parameter Potential Issue Recommended Action & Rationale
Chiral Catalyst Catalyst degradation, impurity, or incorrect enantiomer.Verify Catalyst Integrity: Ensure the catalyst is pure and has not degraded. For example, chiral phosphoric acids can be sensitive to moisture.[8] Confirm Catalyst Loading: Inconsistent catalyst loading can lead to variable results. Ensure accurate measurement.
Solvent Suboptimal solvent choice can negatively impact the catalyst-substrate complex.Perform a Solvent Screen: Test a range of solvents with varying polarities. The ideal solvent will provide good solubility for all components while stabilizing the desired transition state.
Temperature Higher temperatures can decrease enantioselectivity by overcoming the small energy difference between diastereomeric transition states.Systematic Temperature Reduction: Run the reaction at progressively lower temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C). Lower temperatures generally favor higher enantioselectivity.
Starting Materials Impurities in isobutyraldehyde or other reagents can interfere with the catalyst.Purify Starting Materials: Ensure all reagents are of high purity. For example, freshly distill isobutyraldehyde before use.
Concentration Reaction concentration can influence reaction kinetics and the formation of catalyst aggregates.Vary Reactant Concentrations: Experiment with different concentrations to find the optimal conditions for your catalytic system.

Experimental Protocol: Temperature Optimization Study

  • Set up a series of identical small-scale reactions in parallel.

  • Use a reliable cooling system (e.g., cryocooler or appropriate cooling baths) to maintain constant temperatures for each reaction (e.g., 25°C, 0°C, -20°C, -40°C).

  • Ensure all other parameters (reagent stoichiometry, catalyst loading, solvent, and reaction time) are kept constant across all reactions.

  • After the designated reaction time, quench all reactions simultaneously.

  • Analyze the enantiomeric excess of the product from each reaction using chiral HPLC or SFC.

  • Plot the enantiomeric excess versus temperature to identify the optimal temperature for maximizing stereoselectivity.

FAQ 3: I am synthesizing this compound from L-valine, but I am observing significant racemization. What could be causing this loss of stereochemical integrity?

Racemization at the C5 position of 5-substituted hydantoins can occur under certain conditions, leading to a decrease in the enantiomeric purity of your product.[9]

Underlying Causality: The hydrogen atom at the C5 position of the hydantoin ring is acidic and can be abstracted by a base to form a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to racemization.[10] This process is often facilitated by heat and the presence of either acid or base.

G cluster_0 Racemization Mechanism (S)-Hydantoin (S)-3-Methyl-5-isopropyl hydantoin Enolate Planar Enolate (Achiral Intermediate) (S)-Hydantoin->Enolate + Base - H+ Enolate->(S)-Hydantoin + H+ (R)-Hydantoin (R)-3-Methyl-5-isopropyl hydantoin Enolate->(R)-Hydantoin + H+

Troubleshooting and Prevention Strategies:

  • pH Control: Avoid strongly basic or acidic conditions, especially during work-up and purification. Maintain a pH as close to neutral as possible.

  • Temperature Management: Perform the reaction and subsequent purification steps at the lowest practical temperature to minimize the rate of enolization and racemization.

  • Choice of Reagents for N-Methylation: If you are methylating a 5-(S)-isopropyl hydantoin precursor, use mild methylation conditions. Strong bases should be avoided.

  • Minimize Reaction and Purification Times: Prolonged exposure to conditions that can induce racemization will lead to a greater loss of enantiomeric purity. Streamline your work-up and purification procedures.

  • Cyclization Conditions for Urech Synthesis: When cyclizing the ureido acid intermediate derived from L-valine, carefully control the reaction conditions to prevent racemization. Some methods for cyclization of amino amides to hydantoins have been shown to proceed without epimerization.[11]

Alternative Strategies for Improved Stereoselectivity

If the Bucherer-Bergs or Urech synthesis pathways continue to present challenges, consider these alternative asymmetric methods:

  • Asymmetric Hydrogenation: This approach involves the hydrogenation of a prochiral 5-alkylidene hydantoin using a chiral metal catalyst (e.g., Rhodium or Palladium with a chiral phosphine ligand). This method can provide high enantioselectivities.[12][13][14]

  • Enzymatic Kinetic Resolution: A racemic mixture of 5-isopropylhydantoin can be resolved using a stereoselective hydantoinase enzyme.[15] This enzyme will selectively hydrolyze one enantiomer, allowing for the separation of the unreacted, enantiopure hydantoin. This can be coupled with a racemase to achieve a dynamic kinetic resolution, theoretically yielding 100% of the desired enantiomer.[16][17][18][19][20]

Summary of Key Parameters and Their Impact on Stereoselectivity

Parameter Influence on Stereoselectivity General Recommendation for High (S)-selectivity
Reaction Temperature Lower temperatures generally increase enantioselectivity.Optimize for the lowest practical temperature that maintains a reasonable reaction rate.
Solvent Can influence the conformation of the catalyst-substrate complex and transition state stability.Conduct a solvent screen to identify the optimal medium for the chosen catalytic system.
Catalyst The choice and purity of the chiral catalyst are paramount for asymmetric synthesis.Use a high-purity, well-characterized catalyst. Chiral phosphoric acids and Rh/phosphine complexes have shown promise.[14][21]
pH Can affect racemization rates and the activity of certain catalysts.Maintain near-neutral pH during work-up and purification to prevent racemization.
Starting Material Purity Impurities can inhibit or poison catalysts, leading to lower enantioselectivity.Use high-purity, and where applicable, freshly purified starting materials.

This technical support guide provides a framework for troubleshooting and improving the stereoselectivity of this compound synthesis. By understanding the underlying chemical principles and systematically evaluating the key reaction parameters, you can enhance the enantiomeric purity of your product and achieve more consistent and reliable results.

References

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  • Romea, P., & Urpí, F. (2009). Stereoselective Synthesis of anti α-Methyl-β-Methoxy Carboxylic Compounds. Organic Syntheses, 86, 81. [Link]

  • Ghotekar, S., et al. (2023). Novel new research strategies of hydantoin derivatives: A review. SRR Publications. [Link]

  • de Miranda, A. S., et al. (2015). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society, 26(1), 148–154. [Link]

  • Petrucci, C., et al. (2018). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. Molbank, 2018(2), M988. [Link]

  • de Almeida, L. G., et al. (2024). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. ResearchGate. [Link]

Sources

Technical Support Center: 3-Methyl-5-(S)-isopropyl hydantoin Reactions

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to provide you with in-depth, field-proven insights into handling 3-Methyl-5-(S)-isopropyl hydantoin reactions, with a special focus on the critical role of temperature. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your outcomes.

This guide is structured to address the most common challenges and questions researchers face. We will explore the impact of temperature on synthesis, stability, and purity, providing you with the knowledge to control your experiments with precision.

Frequently Asked Questions (FAQs)

Here, we address foundational questions regarding the thermal aspects of working with this compound.

Q1: What is the optimal temperature range for the synthesis of this compound via the Bucherer-Bergs reaction?

A1: The optimal temperature for the Bucherer-Bergs synthesis of hydantoins, including this compound, typically falls within 50°C to 100°C .[1][2] Most protocols recommend heating the reaction mixture at reflux in aqueous ethanol, which corresponds to a temperature of about 80-100°C.[1]

However, the "optimal" temperature is a balance between reaction rate and the stability of reactants and products. For sterically hindered ketones, which is not the case for the precursor to this specific hydantoin, higher temperatures of up to 120°C in a sealed vessel may be required to achieve good yields.[3][4] Conversely, lower temperatures can also be effective, particularly when using techniques like ultrasonication which can enhance reaction rates without excessive heat.[5] It is advisable to start with a temperature around 60-70°C and monitor the reaction progress.[3]

Q2: How does temperature affect the stereochemical integrity of this compound during synthesis and workup?

A2: Temperature is a critical factor in maintaining the stereochemical purity of 5-substituted hydantoins. The C5 stereocenter is susceptible to racemization, and the rate of this process is temperature-dependent.[6]

The Bucherer-Bergs reaction itself is known to produce thermodynamically controlled products, meaning that under the reaction conditions, an equilibrium between stereoisomers can be established.[3] However, the primary concern is often racemization during prolonged reaction times or harsh workup conditions. Racemization of 5-substituted hydantoins can occur via a base-catalyzed mechanism involving the deprotonation of the N1-H and subsequent enolization. Higher temperatures accelerate this process.

To preserve the (S)-configuration:

  • Use the lowest temperature that allows for a reasonable reaction rate.

  • Minimize the reaction time; monitor closely for completion.

  • During workup, avoid prolonged exposure to strongly basic or acidic conditions, especially at elevated temperatures, as this can facilitate ring-opening and subsequent racemization upon recyclization.[7]

Q3: What is the thermal stability of this compound, and what degradation pathways should I be aware of at elevated temperatures?

A3: Hydantoins can undergo thermal degradation, primarily through hydrolysis of the amide bonds in the heterocyclic ring. This process is significantly accelerated by increased temperature and the presence of strong acids or bases.[8][9]

The primary degradation pathway is a two-step hydrolysis:

  • The hydantoin ring opens to form the corresponding N-carbamoyl-amino acid.

  • Further hydrolysis yields the free amino acid (in this case, N-methyl-valine), ammonia, and carbon dioxide.[8]

Studies on the hydrolysis of hydantoin to glycine show that at temperatures around 150°C (423.15 K), the reaction proceeds rapidly, with complete conversion of the hydantoin within hours.[8][9] While the exact thermal decomposition profile for this compound may differ, it is crucial to avoid unnecessarily high temperatures, especially in aqueous solutions, to prevent product loss. Byproducts from degradation at high temperatures have been detected by HPLC in related systems.[8][9]

Troubleshooting Guide: Temperature-Related Issues

This section provides solutions to specific problems you might encounter during your experiments.

Q1: My reaction yield is consistently low. Could the reaction temperature be the culprit?

A1: Yes, an inappropriate reaction temperature is a common cause of low yields. Both excessively low and high temperatures can be detrimental.

Troubleshooting Workflow for Low Yield

Caption: Workflow for troubleshooting low reaction yield.

  • Scenario 1: Temperature is too low. The reaction kinetics may be too slow, leading to incomplete conversion within your allotted time. The Bucherer-Bergs reaction requires sufficient energy to overcome the activation barriers of cyanohydrin formation and subsequent cyclization.[1][3]

    • Solution: Gradually increase the reaction temperature. For instance, if you are running the reaction at 50°C, try increasing it to 70°C and monitor the consumption of the starting material. Refluxing in 50% ethanol (around 80-90°C) is a common and effective condition.[1][2]

  • Scenario 2: Temperature is too high. This can lead to several issues:

    • Degradation: As discussed in FAQ Q3, high temperatures can cause hydrolysis of the hydantoin ring, reducing the isolated yield of your desired product.[8]

    • Side Reactions: Elevated temperatures can promote the formation of unwanted byproducts. For example, excess cyanide can lead to over-alkylation, and high temperatures might favor polymerization pathways.[1][7]

    • Volatility of Reagents: Ammonium carbonate can decompose into ammonia and carbon dioxide, which are volatile. If the reaction is run in an open vessel at high temperatures, these reagents can escape, shifting the equilibrium and stalling the reaction. Running the reaction in a sealed vessel can improve yields in such cases.[3]

    • Solution: If you observe significant byproduct formation or a darkening of the reaction mixture, consider lowering the temperature. Ensure your reaction vessel is appropriately sealed if using temperatures near or above the boiling point of your solvent.

Q2: I'm observing significant impurities in my final product after purification. How can I use temperature to improve purity?

A2: Temperature directly influences the reaction's selectivity. Optimizing it can minimize the formation of impurities.

Temperature's Influence on Reaction Pathways

Caption: Relationship between temperature and competing reactions.

  • Problem: Formation of α-ureido amides. In some cases, the reaction may stall after the formation of the α-ureido amide intermediate without cyclizing to the hydantoin.

    • Solution: This intermediate can often be cyclized to the desired hydantoin by heating in an acidic solution during workup.[7] Therefore, ensuring the workup includes a heating step after acidification might improve the purity by converting this specific impurity to your product.

  • Problem: Hydrolysis Products. If your workup involves heating under strongly acidic or basic conditions, you may be inadvertently hydrolyzing your product.

    • Solution: Perform the acidification and subsequent cooling steps efficiently. Avoid prolonged heating during workup. After acidification, ensure the solution is thoroughly cooled to maximize precipitation of the pure hydantoin before filtration.[7]

  • Problem: Thermodynamically vs. Kinetically Controlled Byproducts. The Bucherer-Bergs reaction is thermodynamically controlled.[3] If an undesired, thermodynamically stable byproduct can form, running the reaction at a lower temperature for a longer time might favor the kinetically preferred product, although this is less common for this specific reaction.

Q3: The enantiomeric excess (e.e.) of my (S)-product is lower than expected. Is temperature the cause?

A3: Most likely, yes. As mentioned in FAQ Q2, the C5 proton is labile, especially under basic conditions, and the rate of epimerization is highly temperature-dependent.

  • Cause: The combination of a basic medium (from ammonium carbonate) and elevated temperature creates ideal conditions for racemization. The longer the chiral center is exposed to these conditions, the greater the loss of enantiomeric purity.

  • Solution:

    • Lower the Temperature: This is the most direct way to reduce the rate of racemization. Try running the reaction at the lower end of the effective range (e.g., 50-60°C).

    • Reduce Reaction Time: Monitor the reaction closely using a suitable analytical technique (e.g., chiral HPLC if available, or TLC). Once the starting material is consumed, proceed with the workup immediately to minimize the time the product spends under racemizing conditions.

    • pH Control: While ammonium carbonate acts as a buffer, ensuring the pH does not become excessively alkaline (above ~9) can help. Strongly alkaline conditions can degrade cyanide and promote racemization.[1]

Data Summary and Protocols

To provide a practical context, the following table summarizes typical temperature conditions used in Bucherer-Bergs reactions for various hydantoins.

Starting MaterialTemperature (°C)SolventNotesReference
General Ketones80-100Water or EthanolReflux conditions for efficient progress.[1]
Benzophenone110Propylene GlycolRequired higher temperature in a closed vessel due to steric hindrance.[3]
Aldehydes/Ketones60-70Aqueous EthanolGeneral conditions cited in a review.[3]
Unsaturated Aldehydes50-6550% Aqueous EthanolReflux conditions for synthesis of 5-(alk-3-enyl)-hydantoins.[2]
Various Ketones120Toluene/WaterContinuous flow synthesis under pressure (20 bar).[4]
Phenylacetone60Aqueous EthanolModified Bucherer-Bergs for 5-methyl-5-benzyl hydantoin.[10]
Experimental Protocol: Temperature-Controlled Synthesis of this compound

This protocol provides a generalized procedure based on the Bucherer-Bergs reaction, with an emphasis on temperature control.

Reagents:

  • Precursor to this compound (e.g., an appropriate aminonitrile or ketone/aldehyde)

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (EXTREME CAUTION: HIGHLY TOXIC)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH) and Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer or temperature probe. Place the flask in a heating mantle or an oil bath to ensure stable and uniform heating.

  • Reagent Addition: To a solution of 50% aqueous ethanol, add the starting ketone (1 equivalent), sodium cyanide (2 equivalents), and ammonium carbonate (2 equivalents).[1][2]

  • Heating and Monitoring:

    • Heat the reaction mixture to the target temperature (e.g., start at 60°C).

    • Stir the mixture vigorously.

    • Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC). Prepare a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material from the product.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully and slowly acidify the mixture with concentrated HCl to pH ~2 to precipitate the hydantoin. Perform this step in the fume hood as toxic HCN gas may be evolved.

    • Cool the acidified mixture in an ice bath for 30-60 minutes to maximize crystallization.[7]

  • Isolation and Purification:

    • Filter the solid precipitate using a Büchner funnel and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure this compound.[1]

    • Dry the purified product under vacuum.

References

  • Namen, A. M. (2017). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 22(8), 1257. Available from: [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Wikipedia. Available from: [Link]

  • Simijonović, D. M., et al. (2012). SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. Advanced Technologies, 1(1), 25-30. Available from: [Link]

  • Wang, Y., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 13933–13941. Available from: [Link]

  • Asensio, J. L., et al. (2002). The mechanism of racemisation of 5-substituted hydantoins in aqueous solution. Organic & Biomolecular Chemistry, 1(22), 4153-4159. Available from: [Link]

  • Hartley, C. J., et al. (2009). Enhanced hydantoin-hydrolyzing enzyme activity in an Agrobacterium tumefaciens strain with two distinct N-carbamoylases. Enzyme and Microbial Technology, 44(4), 227-233. Available from: [Link]

  • Wang, Y., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 13933-13941. Available from: [Link]

  • Logue, B. A., et al. (2018). Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure. Journal of Chromatography B, 1095, 126-132. Available from: [Link]

  • Liew, S. Y., & Kurz, T. (2020). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 22(1), 1-8. Available from: [Link]

  • Dudley, K. H., & Bius, D. L. (1976). Buffer catalysis of the racemization reaction of some 5-phenylhydantoins and its relation to the in vivo metabolism of ethotoin. Drug Metabolism and Disposition, 4(4), 340-348. Available from: [Link]

  • Nikolova, P., et al. (2021). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molecules, 26(11), 3196. Available from: [Link]

  • Cikotiene, I., & Vektariene, A. (2017). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 22(8), 1257. Available from: [Link]

Sources

Technical Support Center: Solvent Effects on Diastereoselectivity Using 3-Methyl-5-(S)-isopropyl hydantoin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diastereoselective reactions utilizing 3-Methyl-5-(S)-isopropyl hydantoin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and validated protocols. Hydantoin derivatives are pivotal scaffolds in medicinal chemistry, and understanding the nuances of their stereoselective synthesis is critical for the development of novel therapeutics.[1] This center offers a comprehensive resource to navigate the complexities of solvent effects on the diastereoselectivity of reactions involving this versatile chiral auxiliary.

Section 1: Theoretical Background & Mechanistic Insights

The Role of this compound as a Chiral Auxiliary

This compound is a widely used chiral auxiliary in asymmetric synthesis.[2] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[2] The inherent chirality of the auxiliary directs the formation of one diastereomer over another. In the case of this compound, the bulky isopropyl group at the C5 position effectively shields one face of the molecule, forcing incoming reagents to attack from the less sterically hindered face. This steric hindrance is the primary basis for its ability to induce diastereoselectivity.

Fundamental Principles of Solvent Effects on Diastereoselectivity

Solvents are not merely inert media for chemical reactions; they can profoundly influence reaction rates and stereoselectivity.[3] The choice of solvent can alter the energy of transition states, shift equilibria between different reactant conformations, and mediate interactions between reactants.[3] Key solvent properties that impact diastereoselectivity include:

  • Polarity and Dipole Moment: Polar solvents can stabilize charged or polar transition states, potentially lowering the activation energy for a particular reaction pathway.

  • Hydrogen Bonding Capability: Protic solvents can form hydrogen bonds with reactants and intermediates, which can either facilitate or hinder specific reaction pathways.

  • Coordinating Ability: Coordinating solvents can interact with metal cations (e.g., in organometallic reactions), altering their Lewis acidity and steric environment, which in turn affects stereoselectivity.

  • Viscosity: While less commonly the dominant factor, solvent viscosity can influence diffusion rates and, in some cases, the lifetime of reactive intermediates.

Intensive investigations have revealed that solvent effects can be complex, with the potential for dynamic solvation effects and even temperature-dependent inversion of stereoselectivity.[3]

Mechanistic Hypothesis: Solvent Influence on Hydantoin-Mediated Reactions

In reactions involving this compound, the solvent can influence diastereoselectivity through several mechanisms. For instance, in an alkylation reaction of the corresponding enolate, the solvent can affect the aggregation state of the enolate and the degree of association with the counter-ion. A coordinating solvent might solvate the metal cation, leading to a "looser" ion pair and potentially altering the facial selectivity of the electrophilic attack. Conversely, a non-coordinating solvent may favor a more tightly associated ion pair, leading to a different stereochemical outcome.

Section 2: Experimental Protocols

General Protocol for Diastereoselective Alkylation

This protocol outlines a general procedure for the diastereoselective alkylation of N-acylated this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., propionyl chloride)

  • Base (e.g., n-butyllithium, lithium diisopropylamide)

  • Alkylating agent (e.g., benzyl bromide)

  • Anhydrous solvents (e.g., THF, diethyl ether, toluene, hexane)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

Procedure:

  • Acylation: React this compound with the desired acyl chloride in the presence of a suitable base to form the N-acyl hydantoin.

  • Enolate Formation: Dissolve the N-acyl hydantoin in the chosen anhydrous solvent and cool to a low temperature (e.g., -78 °C). Add the base dropwise to generate the enolate.

  • Alkylation: Add the alkylating agent to the enolate solution and allow the reaction to proceed for a specified time.

  • Quenching and Workup: Quench the reaction with a suitable quenching solution. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio (d.r.) of the crude product using techniques such as ¹H NMR spectroscopy or chiral HPLC.

Workflow for Investigating Solvent Effects

Caption: Experimental workflow for studying solvent effects.

Section 3: Data Presentation

Representative Data: Solvent Effects on Diastereoselectivity

The following table summarizes hypothetical data from a study on the diastereoselective alkylation of N-propionyl-3-methyl-5-(S)-isopropyl hydantoin with benzyl bromide.

SolventDielectric Constant (ε)Diastereomeric Ratio (d.r.)
Tetrahydrofuran (THF)7.695:5
Toluene2.485:15
Diethyl Ether4.392:8
Hexane1.970:30
Dichloromethane (DCM)9.190:10

Analysis: The data suggests a correlation between solvent polarity and diastereoselectivity, with more polar, coordinating solvents like THF favoring higher diastereoselectivity. This could be attributed to the ability of these solvents to effectively solvate the lithium counter-ion, leading to a more defined transition state.

Section 4: Troubleshooting Guide & FAQs

This section is designed to address common issues encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low diastereoselectivity?

A1: Several factors can contribute to low diastereoselectivity:

  • Solvent Choice: As demonstrated, the solvent plays a crucial role. Ensure you are using an appropriate anhydrous solvent. Non-coordinating or less polar solvents can sometimes lead to lower selectivity.

  • Base Selection: The choice of base for enolate formation is critical. A bulky, non-nucleophilic base like LDA is often preferred.

  • Temperature Control: Maintaining a low reaction temperature (e.g., -78 °C) is essential to minimize side reactions and favor the thermodynamically preferred transition state.

  • Purity of Reagents: Ensure all reagents, especially the chiral auxiliary and the alkylating agent, are of high purity. Impurities can interfere with the reaction.

Q2: My reaction yield is low. What are the possible causes?

A2: Low yields can result from:

  • Incomplete Enolate Formation: This could be due to an insufficient amount of base or the presence of protic impurities (e.g., water) in the reaction mixture.

  • Side Reactions: The alkylating agent may react with the base or other components in the mixture.

  • Decomposition of Reactants or Products: Some intermediates or products may be unstable under the reaction conditions.

  • Inefficient Workup: Product loss during the extraction and purification steps can also lead to low yields.

Q3: How can I remove the chiral auxiliary after the reaction?

A3: The chiral auxiliary can typically be removed by hydrolysis under acidic or basic conditions. The specific conditions will depend on the stability of the desired product. Mild hydrolysis conditions are often preferred to avoid racemization of the product.

Troubleshooting Specific Issues

Issue 1: Inconsistent diastereomeric ratios between batches.

  • Possible Cause: Variations in solvent quality (e.g., water content) or temperature control.

  • Solution: Always use freshly distilled, anhydrous solvents. Ensure your temperature probes are calibrated and that the reaction temperature is maintained consistently.

Issue 2: Formation of multiple unexpected byproducts.

  • Possible Cause: The base may be reacting with the alkylating agent, or the enolate may be undergoing undesired side reactions.

  • Solution: Try adding the alkylating agent at a very low temperature and allowing the reaction to warm slowly. Alternatively, consider a different base that may be less reactive towards your specific electrophile.

Issue 3: Difficulty in separating the diastereomers.

  • Possible Cause: The diastereomers may have very similar physical properties.

  • Solution: If the diastereomeric ratio is high, a single recrystallization may be sufficient to obtain the major diastereomer in pure form. If the ratio is lower, column chromatography with a carefully selected eluent system may be necessary. In some cases, derivatization of the product mixture can facilitate separation.

Section 5: Logical Relationships and Mechanistic Diagrams

Caption: Influence of solvent on the reaction transition state.

References

  • Vertex AI Search. (2025).
  • PubMed. (n.d.). Diastereoselective synthesis of hydantoin- and isoxazoline-substituted dispirocyclobutanoids.
  • Royal Society of Chemistry. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science.
  • MDPI. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
  • Royal Society of Chemistry. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews.
  • Semantic Scholar. (2016). Scope and Limitations of Optical Pure Hydantoins as Chiral Auxiliaries in Asymmetric Mannich Reactions.
  • Beilstein Journals. (n.d.). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins.
  • ResearchGate. (2025).
  • SRR Publications. (n.d.).
  • Royal Society of Chemistry. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Michigan State University. (n.d.). Asymmetric Induction.
  • ACS Publications. (n.d.). Diastereoselective Solid-Phase Synthesis of Novel Hydantoin- and Isoxazoline-Containing Heterocycles. The Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.). This compound.
  • ScholarlyCommons. (2014).
  • MDPI. (n.d.).
  • Sci-Hub. (2007). Solvent effects on chemical processes: new solvents designed on the basis of the molecular–microscopic properties of (molecular solvent + 1,3‐dialkylimidazolium) binary mixtures. Journal of Physical Organic Chemistry.

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Technical Support Center: Cleavage of 3-Methyl-5-(S)-isopropyl hydantoin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the cleavage of 3-Methyl-5-(S)-isopropyl hydantoin. This guide is designed for researchers, scientists, and drug development professionals who are working to obtain N-methyl-L-valine from this hydantoin precursor. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

The cleavage of the hydantoin ring, particularly one with N-alkylation and a chiral center at C-5, presents a unique set of challenges. Success requires a careful balance of reaction vigor to break the stable amide bonds without compromising the stereochemical integrity of the target amino acid. This guide addresses the most common issues encountered in the field.

Troubleshooting Guide: Common Experimental Issues

This section is structured to provide direct answers to specific problems you may be facing at the bench.

Question 1: My cleavage reaction has a very low yield of N-methyl-L-valine. What are the likely causes and how can I fix it?

Answer: Low yield is a frequent issue stemming from either incomplete reaction or degradation of the product. Let's break down the possibilities based on your chosen method.

  • For Chemical Hydrolysis (e.g., Alkaline Hydrolysis):

    • Insufficient Reaction Vigor: Hydantoin rings, especially N-methylated ones, are notoriously stable.[1] Standard hydrolysis often requires forcing conditions. The reaction proceeds in two steps: ring opening to an N-carbamoyl-N-methyl-valine intermediate, followed by hydrolysis to the final amino acid.[2] If conditions are too mild, the reaction may stall at the intermediate stage.

      • Solution: Increase the temperature and/or the concentration of the base (e.g., NaOH, Ba(OH)₂). Reactions are often run at temperatures from 120°C to over 200°C, sometimes under elevated pressure, to drive the reaction to completion.[3]

    • Reaction Equilibrium: The initial ring-opening can be reversible. Continuous removal of by-products like ammonia or carbon dioxide can help drive the reaction forward.[3]

  • For Enzymatic Hydrolysis:

    • Incorrect Enzyme Selection: The N-3 methyl group is a critical factor. Many standard hydantoinases may not accept N-methylated substrates. You may need a specific N-methyl-hydantoinase or an enzyme with broad substrate specificity.

    • Suboptimal Reaction Conditions: Enzyme activity is highly dependent on pH, temperature, and buffer composition.

      • Solution: Verify the optimal conditions for your specific enzyme. Typical conditions for bacterial hydantoinases are near-neutral pH (7.0-8.0) and moderate temperatures (30-50°C).[4] Deviation from these can drastically reduce or eliminate enzyme activity.

    • Enzyme Inhibition: Impurities in your substrate or the presence of certain metal ions could be inhibiting the enzyme.

      • Solution: Ensure your starting hydantoin is of high purity. Consider adding a chelating agent like EDTA if metal ion inhibition is suspected, provided it doesn't inhibit your enzyme (some hydantoinases are metalloenzymes).

Question 2: I'm observing significant racemization. My final product is a mixture of N-methyl-L-valine and N-methyl-D-valine. Why is this happening?

Answer: This is one of the most critical challenges. Racemization occurs at the C-5 position of the hydantoin ring.

  • Mechanism of Racemization: The proton at the C-5 position is acidic. Under basic conditions (common in chemical hydrolysis), this proton can be abstracted to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to a loss of stereochemical integrity.[5] This process can be rapid in alkaline media.[5][6]

  • Mitigation Strategies:

    • Switch to Enzymatic Cleavage: This is the most effective solution. Hydantoinase enzymes are stereospecific and will only process one enantiomer, leaving the other untouched. This method is the industrial standard for producing enantiomerically pure amino acids.[7][8]

    • Milder Chemical Conditions: Avoid excessively harsh bases or prolonged reaction times at high temperatures. However, this often comes at the cost of lower yield, creating a difficult trade-off.

    • Acid Hydrolysis: While still potentially harsh, strong acid hydrolysis can sometimes be used as an alternative to base-catalyzed cleavage, which may reduce the risk of C-5 proton abstraction.

Question 3: My work-up is difficult, and I'm struggling to isolate a pure product. What are some best practices?

Answer: Product isolation can be complex due to the presence of salts, unreacted starting material, and by-products.

  • After Alkaline Hydrolysis:

    • Problem: The reaction mixture contains a high concentration of inorganic salts (e.g., from neutralizing NaOH).

    • Solution: Ion-exchange chromatography is the gold-standard for separating amino acids from salts and other impurities. Use a cation-exchange resin (e.g., Dowex 50). The amino acid will bind to the resin, allowing salts to be washed away. The product can then be eluted with a dilute base like aqueous ammonia.

  • After Enzymatic Hydrolysis:

    • Problem: The product is in a buffer solution along with the enzyme (a protein).

    • Solution: First, remove the enzyme via ultrafiltration or by precipitating it with a solvent like cold acetone or by heat denaturation followed by centrifugation. The resulting solution, now free of protein, can be further purified from buffer salts using ion-exchange chromatography as described above.

Frequently Asked Questions (FAQs)

Q: What are the main advantages and disadvantages of chemical versus enzymatic cleavage for this substrate?

A: The choice of method depends heavily on the project's goals, particularly concerning stereochemical purity and scale.

FeatureChemical Hydrolysis (Alkaline/Acidic)Enzymatic Hydrolysis
Reagents Strong bases (NaOH, Ba(OH)₂) or acids (HCl)Hydantoinase, Carbamoylase enzymes
Conditions High temperatures (120-220°C), often high pressureMild temperatures (30-50°C), atmospheric pressure
pH Highly alkaline or acidicNear-neutral (pH 7-8)
Stereoselectivity Low. Prone to racemization.[5]High. Enzymes are stereospecific.[4][8]
Pros Inexpensive reagents, simple setup.High enantiomeric purity, environmentally friendly.
Cons Racemization risk, harsh conditions, high energy use, difficult salt removal.Higher initial cost (enzymes), requires enzyme screening for N-methylated substrates.

Q: How does the N-3 methyl group on my hydantoin affect the cleavage reaction?

A: The N-3 methyl group has two significant impacts:

  • Product Identity: The final product is N-methyl-L-valine, not the proteinogenic L-valine. This is a crucial distinction for downstream applications.

  • Reactivity and Mechanism: In alkaline hydrolysis, the reaction proceeds via hydroxide attack on a carbonyl group. The N-3 methyl group prevents the formation of a dianion at N-1 and N-3, which can alter the electronic properties and stability of the ring compared to an unsubstituted hydantoin. A study on the alkaline hydrolysis of 3-methylhydantoin showed that it proceeds via hydroxide attack on the un-ionized substrate.[9] For enzymatic reactions, this substitution can prevent the substrate from binding to the active site of enzymes that are specific for NH-hydantoins.

Q: Can I monitor the progress of my reaction?

A: Yes, effective reaction monitoring is key to optimization.

  • Thin Layer Chromatography (TLC): Use a suitable solvent system (e.g., mixtures of chloroform/methanol or ethyl acetate/hexane) to separate the more non-polar starting hydantoin from the highly polar amino acid product.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method. A C18 reverse-phase column can often be used to separate the starting material and product. Chiral HPLC columns are necessary to monitor for racemization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals in aliquots taken from the reaction.

Visualized Workflows and Logic

General Cleavage Workflow

The diagram below illustrates the two primary pathways for converting this compound to its corresponding amino acid.

CleavageWorkflow cluster_chem Chemical Hydrolysis cluster_enz Enzymatic Hydrolysis Start 3-Methyl-5-(S)-isopropyl hydantoin Chem_Method Strong Base (e.g., NaOH) or Acid (e.g., HCl) High Temperature/Pressure Start->Chem_Method Enz_Method N-methyl-hydantoinase Carbamoylase Neutral pH, Mild Temp. Start->Enz_Method Intermediate N-Carbamoyl-N-methyl-(S)-valine Product N-Methyl-L-valine Intermediate->Product Chem_Method->Intermediate Racemization Racemization Risk (N-methyl-D,L-valine) Chem_Method->Racemization Enz_Method->Intermediate

Caption: Primary pathways for hydantoin cleavage.

Troubleshooting Decision Tree

Use this logic tree to diagnose and solve common experimental problems.

TroubleshootingTree Start Problem Observed LowYield Low Yield? Start->LowYield Racemization Racemization? Start->Racemization [ if yield is ok ] CheckChem Chemical Method: - Increase Temp/Pressure - Increase Reagent Conc. LowYield->CheckChem Yes (Chemical) CheckEnz Enzymatic Method: - Verify Enzyme Activity - Check pH/Temp - Screen New Enzymes LowYield->CheckEnz Yes (Enzymatic) SwitchToEnz Switch to Enzymatic Method for Stereospecificity Racemization->SwitchToEnz Yes MilderCond Use Milder Chemical Conditions (at risk of lower yield) Racemization->MilderCond Yes (if enzyme not possible)

Caption: Decision tree for troubleshooting cleavage reactions.

Experimental Protocols

Protocol 1: Alkaline Hydrolysis using Sodium Hydroxide

This protocol uses harsh conditions and is likely to cause racemization. It is provided as a baseline chemical method.

  • Reaction Setup: In a high-pressure reaction vessel (e.g., a Parr reactor), combine this compound (1.0 eq) and a 6 M aqueous solution of sodium hydroxide (NaOH, 10-15 eq).

  • Heating: Seal the vessel and heat the mixture to 150-180°C with vigorous stirring. Maintain this temperature for 6-12 hours. (Caution: This reaction is under high pressure. Use appropriate safety equipment and a blast shield).

  • Cooldown and Neutralization: Cool the vessel to room temperature. Carefully vent any residual pressure. Transfer the reaction mixture to a beaker and cool in an ice bath. Slowly neutralize the mixture to pH ~7.0 with concentrated hydrochloric acid (HCl).

  • Initial Work-up: The neutralized solution will contain a high concentration of sodium chloride (NaCl). If a precipitate forms, it may be the product or starting material; analyze it separately.

  • Purification (Ion-Exchange): a. Load the entire aqueous solution onto a pre-equilibrated column of a strong cation-exchange resin (e.g., Dowex 50WX8, H⁺ form). b. Wash the column extensively with deionized water to elute the NaCl and any unreacted neutral starting material. c. Elute the bound N-methyl-L-valine from the column using 2 M aqueous ammonia (NH₄OH). d. Collect the fractions and monitor for the presence of the product using TLC or HPLC. e. Combine the product-containing fractions and remove the solvent and excess ammonia under reduced pressure (rotary evaporation) to yield the purified amino acid.

Protocol 2: General Procedure for Enzymatic Hydrolysis

This protocol provides a template. The specific enzyme, pH, and temperature must be optimized.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to the optimal value for your chosen hydantoinase (typically pH 7.0-8.0).

  • Reaction Mixture: In a temperature-controlled reaction vessel, dissolve this compound in the buffer to a final concentration of 10-50 mg/mL.

  • Enzyme Addition: Add the hydantoinase and carbamoylase enzymes. These can be in the form of purified enzymes or whole cells expressing the enzymes.[4] The optimal enzyme loading should be determined experimentally.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) with gentle agitation for 12-48 hours.

  • Reaction Monitoring: Periodically take aliquots and monitor the conversion by HPLC.

  • Enzyme Removal: Once the reaction is complete, terminate it by heat denaturation (e.g., 80°C for 15 min) or by adding a water-miscible organic solvent (e.g., 1 volume of cold acetone). Centrifuge the mixture to pellet the precipitated protein and collect the supernatant.

  • Purification: The supernatant, containing the product and buffer salts, can be purified by ion-exchange chromatography as described in Protocol 1, Step 5.

References

  • Yamashiro, A., et al. (1988). Enzymatic Production of L-Amino Acids from the Corresponding 5-Substituted Hydantoins by a Newly Isolated Bacterium, Bacillus brevis AJ-12299. Agricultural and Biological Chemistry, 52(11), 2851-2856.

  • Bhushan, R., et al. (2001). Papain catalysed hydantoin hydrolysis in the synthesis of amino acids. Journal of Molecular Catalysis B: Enzymatic, 11(4-6), 849-852.

  • Bommarius, A. S., et al. (1998). Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids. ResearchGate.

  • Martínez-Rodríguez, S., et al. (2017). l-Amino Acid Production by a Immobilized Double-Racemase Hydantoinase Process: Improvement and Comparison with a Free Protein System. Catalysts, 7(6), 192.

  • Zhang, D., et al. (2006). Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization. The Journal of Organic Chemistry, 71(4), 1750-1753.

  • Brandl, F., & Suttner, K. (1975). Hydrolysis and racemization of allantoin. ResearchGate.

  • Syldatk, C., et al. (1992). Chemical synthesis of C-5-monosubstituted hydantoins. ResearchGate.

  • Chen, M., et al. (2016). Reaction scheme for d-valine preparation from dl-5-isopropylhydantoin hydantoin by the “hydantoinase process”. ResearchGate.

  • ResearchGate. Hydrolysis of hydantoin to hydantoin acid.

  • Royal Society of Chemistry. (2018). Synthesis, NMR analysis and applications of isotope-labelled hydantoins.

  • Bovarnick, M., & Clarke, H. T. (1938). Racemization of Tripeptides and Hydantoins. Journal of the American Chemical Society, 60(10), 2426-2430.

  • Google Patents. (2002). Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature.

  • Li, G., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 14031-14038.

  • Blagoeva, I. B., et al. (1978). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Journal of the Chemical Society, Perkin Transactions 2, (9), 887-890.

  • Käfferlein, H. U., & Angerer, J. (2001). Conversion of N-methylcarbamoylated valine of globin to 3-methyl-5 isopropyl hydantoin. ResearchGate.

Sources

Technical Support Center: Purification Strategies for Products of 3-Methyl-5-(S)-isopropyl hydantoin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methyl-5-(S)-isopropyl hydantoin. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of its reaction products. As a chiral precursor, the primary application of this hydantoin is in the synthesis of L-valine, a crucial amino acid in pharmaceutical development. The strategies discussed here focus on isolating the primary hydrolysis product, L-valine, from common impurities and by-products.

Introduction: The Path from Hydantoin to Amino Acid

This compound is a valuable starting material primarily used for synthesizing optically pure L-valine. The core reaction is the hydrolysis of the hydantoin ring. This process, whether through chemical or enzymatic means, typically occurs in two main stages.[1][2][3]

  • Ring Opening: The hydantoin ring is hydrolyzed to form an N-carbamoyl amino acid intermediate.

  • Decarbamoylation: The intermediate is further hydrolyzed to yield the desired free α-amino acid, L-valine.[3][4]

This seemingly straightforward conversion presents several purification challenges, including separating the final product from unreacted starting material, the intermediate, and various side products. This guide is structured to help you navigate these challenges effectively.

Overall Purification Workflow

The general pathway from the hydrolysis reaction to the purified final product involves several key stages. The choice of method at the purification stage depends on the scale of the reaction and the nature of the impurities.

Purification Workflow cluster_0 Reaction cluster_1 Purification & Isolation cluster_2 Analysis & Final Product start 3-Methyl-5-(S)-isopropyl hydantoin hydrolysis Alkaline or Enzymatic Hydrolysis start->hydrolysis crude Crude Reaction Mixture (L-Valine, Impurities, Salts) hydrolysis->crude neutralize pH Adjustment (to Isoelectric Point) crude->neutralize purification Select Method neutralize->purification cryst Recrystallization purification->cryst Primary Method extract Liquid-Liquid Extraction (Impurity Removal) purification->extract Pre-purification chrom Chromatography (Ion Exchange) purification->chrom High Purity Needed filter Filtration & Drying cryst->filter extract->filter chrom->filter pure Pure L-Valine filter->pure analysis Purity Check (HPLC, NMR, etc.) pure->analysis

Caption: General workflow from hydantoin hydrolysis to pure L-valine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during the purification process in a question-and-answer format.

Category 1: Crystallization & Isolation

Crystallization is the most common method for purifying amino acids due to their well-defined crystalline structures and differential solubility.

Question 1: My L-valine product is not precipitating after pH adjustment. What is the problem?

Answer: This is a common issue often related to solubility and concentration.

  • Causality: L-valine, like most amino acids, is zwitterionic and exhibits its lowest solubility in water at its isoelectric point (pI), which is approximately pH 5.9-6.0. If the pH is too acidic or too basic, the amino acid will be in its cationic or anionic form, respectively, both of which are significantly more water-soluble.[5] Furthermore, if the product concentration is below its solubility limit even at the pI, it will not precipitate.

  • Troubleshooting Steps:

    • Verify pH: Use a calibrated pH meter to carefully adjust the pH of your aqueous solution to 6.0. Add acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise with vigorous stirring.

    • Concentrate the Solution: If the pH is correct, your solution is likely too dilute. Reduce the volume by rotary evaporation. Be careful not to evaporate to complete dryness initially. Concentrate the solution until it becomes cloudy, then slightly warm it to redissolve, and allow it to cool slowly.

    • Induce Crystallization: If the solution is saturated but no crystals form, induce nucleation by:

      • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod.

      • Seeding: Add a tiny crystal of pure L-valine to the solution.

    • Add an Anti-Solvent: L-valine is poorly soluble in alcohols like ethanol or isopropanol.[6] Slowly add an anti-solvent to your concentrated aqueous solution at room temperature until turbidity persists. Then, allow it to cool.

Question 2: My product "oiled out" instead of forming crystals. How do I fix this?

Answer: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid. This is often caused by impurities or a high rate of supersaturation.[7]

  • Causality: Impurities can disrupt the crystal lattice formation, leading to an amorphous oil.[5] Additionally, cooling a highly concentrated solution too quickly can cause the product to separate from the solution at a temperature above its melting point (or the melting point of the impure mixture), resulting in an oil.[7]

  • Troubleshooting Protocol:

    • Re-dissolve: Heat the mixture to re-dissolve the oil.

    • Add More Solvent: Add a small amount of the primary solvent (e.g., water) to reduce the saturation level.[7]

    • Slow Cooling: Allow the flask to cool to room temperature very slowly (e.g., by placing it in a warm water bath that is allowed to cool or wrapping it in glass wool). Once at room temperature, move it to a refrigerator, not directly into an ice bath.

    • Remove Impurities: If oiling persists, impurities are the likely cause. Consider a pre-purification step. Dissolve the crude product in water, treat with activated charcoal to remove colored impurities, filter, and then attempt recrystallization. Alternatively, perform a liquid-liquid extraction (see next section) to remove organic-soluble impurities before crystallization.

Oiling_Out_Troubleshooting start Problem: Product 'Oiled Out' reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More Primary Solvent (e.g., 10-20% more water) reheat->add_solvent slow_cool Cool Solution VERY Slowly add_solvent->slow_cool result Crystals Form? slow_cool->result success Success: Collect Crystals result->success Yes failure Failure: Still Oiling Out result->failure No impurity_check Impurity Issue Likely. Perform Pre-Purification failure->impurity_check

Caption: Decision tree for troubleshooting product oiling out.

Question 3: My final yield after crystallization is very low (<50%). What are the common causes?

Answer: A low yield can stem from an incomplete reaction or losses during the workup and purification.

  • Causality & Solutions:

    • Incomplete Hydrolysis: Ensure the hydrolysis reaction went to completion. Monitor the reaction by TLC or HPLC if possible. The starting hydantoin is much less polar than the resulting amino acid.

    • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant amount of your product remaining in the mother liquor.[7] To recover this, you can concentrate the mother liquor and cool it again to obtain a second crop of crystals, though they may be less pure.

    • Premature Crystallization: If you performed a hot filtration to remove insoluble impurities and the product crystallized in the filter funnel, you lost yield. To prevent this, use a pre-heated funnel and a minimal amount of extra hot solvent to wash the filter paper.

    • Incorrect pH: As mentioned, if the pH is not at the isoelectric point, the product's solubility will be higher, leading to greater losses in the aqueous filtrate.

ParameterRecommendationRationale
Solvent Volume Use the minimum amount of hot solvent required for complete dissolution.Minimizes product loss in the mother liquor.[7]
Cooling Rate Slow, stepwise cooling (ambient, then 4°C).Promotes the formation of larger, purer crystals and prevents rapid crashing.[7]
pH for Precipitation Precisely 5.9 - 6.0 for L-valine.This is the isoelectric point where aqueous solubility is at a minimum.
Washing Crystals Use ice-cold solvent (e.g., a water/ethanol mix or cold water).Minimizes re-dissolving the purified crystals during the washing step.
Category 2: Liquid-Liquid Extraction

Extraction is primarily used to remove process impurities before crystallization, rather than to extract the amino acid product itself, which is highly water-soluble.

Question 4: How can I use extraction to clean up my crude L-valine before crystallization?

Answer: You can leverage pH and solubility differences to remove unreacted starting material and non-polar by-products.

  • Principle: The starting material, this compound, is a neutral, cyclic urea derivative with significant solubility in moderately polar organic solvents like ethyl acetate or dichloromethane. L-valine, being an amino acid, can exist as a salt (charged) or a zwitterion. At acidic or basic pH, it is a highly water-soluble salt.

  • Workflow:

    • After hydrolysis, your product is in a basic aqueous solution (e.g., NaOH). At this high pH, L-valine is the sodium salt (anionic) and is exclusively in the aqueous phase.

    • Transfer the basic aqueous solution to a separatory funnel.

    • Extract this solution with an organic solvent like ethyl acetate (EtOAc). The neutral starting hydantoin and other non-polar impurities will partition into the organic layer.

    • Repeat the extraction 2-3 times with fresh EtOAc.

    • Discard the organic layers. The aqueous layer now contains your L-valine salt, free of the major organic-soluble impurities.

    • Proceed with acidification to the isoelectric point (pH ~6.0) to precipitate the purified L-valine.

Caption: Principle of extractive workup for impurity removal.

Detailed Experimental Protocols

Protocol 1: Alkaline Hydrolysis and Product Isolation

This protocol describes a standard procedure for the chemical hydrolysis of the hydantoin and subsequent purification of the L-valine product.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 3M Sodium Hydroxide (NaOH) aqueous solution (5-10 volumes).

    • Scientist's Note: Using a strong base like NaOH ensures complete hydrolysis of both the hydantoin ring and the intermediate carbamate.[8][9][10] The reaction often requires heating to proceed at a reasonable rate.

  • Hydrolysis: Heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 9:1 Dichloromethane:Methanol mobile phase where the starting material will have a high Rf and the product will remain at the baseline).

  • Cooling & Extraction: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with ethyl acetate (2 x 3 volumes) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.

  • Precipitation: Place the aqueous layer in an ice bath and stir vigorously. Slowly add concentrated Hydrochloric Acid (HCl) dropwise to adjust the pH to ~6.0. A white precipitate of L-valine should form.

  • Isolation: Allow the slurry to stir in the ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of ice-cold deionized water, followed by a wash with cold ethanol to help remove water. Dry the purified L-valine under vacuum at 50-60 °C to a constant weight.

  • Purity Analysis: Confirm the purity of the final product via HPLC, NMR, or melting point analysis.

Protocol 2: Recrystallization of L-Valine

This protocol is for further purifying the isolated crude L-valine.

  • Dissolution: Place the crude L-valine in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring until the solid completely dissolves. If any impurities remain undissolved, perform a hot filtration.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to a boil for a few minutes, then remove the charcoal via hot filtration through a pad of celite.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at ambient temperature, place the flask in an ice bath (0-4 °C) for at least 1 hour.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold water or ethanol, and dry under vacuum.

References

  • Ogawa, J., & Shimizu, S. (1997). Microbial enzymes: new industrial applications from traditional screening methods. Trends in Biotechnology.
  • Martínez-Rodríguez, S., et al. (2010). Optically pure alpha-amino acids production by the "Hydantoinase Process". Biotechnology and Genetic Engineering Reviews.
  • García-Alvarez-Coque, M.C., et al. (2013). A Rapid and Accurate Extraction Procedure for Analysing Free Amino Acids in Meat Samples by GC-MS. Journal of Analytical Methods in Chemistry.
  • May, O., et al. (2000). The hydantoinase process for the synthesis of optically pure D- or L-α-amino acids.
  • TIEI Extraction. (2024). Amino Acid Extraction Process, Liquid-liquid Centrifugal Extraction Method. TIEI Official Website.
  • Henkel Corporation. (1987). Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein.
  • Funk, J. (n.d.).
  • Livak, J.E., & Britton, E.C. (1951). Method for production of amino acids.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Li, Y., et al. (2018). Quick extraction and direct determination of amino acids from plants by hydrophilic interaction liquid chromatography (HILIC). E3S Web of Conferences.
  • Mahrath, A.J., et al. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?
  • Syldatk, C., et al. (1990). Microbial hydantoin transformation for the production of optically active amino acids. Advances in Biochemical Engineering/Biotechnology.
  • Bayer SAS. (2004). Method for preparing chiral amino acids.
  • Ling, T.S., et al. (2020). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Journal of Physical Science.
  • van der Westhuyzen, C.W., et al. (2001). Elucidation and Manipulation of the Hydantoin- Hydrolysing Enzyme System of Agrobacterium tumefaciens RU-OR for the Biocatalytic Production of D-amino acids.
  • Kupka, A. (2016). Tinkering with solvent helps to regulate the crystallization behavior of amino acids. RESOLV Cluster of Excellence.
  • Martínez-Rodríguez, S., et al. (2002). Molecular Cloning, Purification, and Biochemical Characterization of Hydantoin Racemase from the Legume Symbiont Sinorhizobium meliloti CECT 4114. Applied and Environmental Microbiology.
  • Degussa AG. (2004). Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature.
  • Ito, D., et al. (2010).
  • Maruyama, T., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Acta Crystallographica Section F.
  • Stamicarbon N.V. (1974). Preparation of alpha-aminoacids from hydantoins.
  • Pace, V., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound. SCBT Website.
  • South, M.S., et al. (2018). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals.
  • Pace, V., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. PubMed Central.

Sources

Technical Support Center: Refinement of Alkylation Conditions for 3-Methyl-5-(S)-isopropyl hydantoin

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the synthetic refinement of 3-Methyl-5-(S)-isopropyl hydantoin. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile chiral building block. Given that the N-3 position is already substituted, this guide focuses on the two primary challenges: achieving high regioselectivity for N-1 alkylation and, alternatively, performing selective C-5 alkylation, all while preserving the critical C-5 (S)-stereocenter.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this transformation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the alkylation of this compound. Each issue is followed by an analysis of potential causes and actionable solutions.

Problem 1: Low or No Conversion of Starting Material

  • Question: My reaction shows a significant amount of unreacted this compound after the recommended reaction time. What are the likely causes and how can I improve the conversion rate?

  • Answer: Low conversion is a common issue that typically points to insufficient reactivity in one or more components of the reaction system. Let's break down the potential causes:

    • Inadequate Deprotonation (Base Strength): The N-1 proton of the hydantoin ring is significantly less acidic than the N-3 proton (which is absent in your substrate).[1] A weak base, such as potassium carbonate (K₂CO₃), may not be sufficient to deprotonate the N-1 position effectively.

      • Solution: Switch to a stronger base. Sodium hydride (NaH) is a classic choice for deprotonating amides and imides.[2] For higher N-1 selectivity, potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) are highly effective, particularly in ethereal solvents.[3]

    • Poor Alkylating Agent Reactivity: The electrophile may be the limiting factor.

      • Solution: Ensure the alkylating agent is pure and reactive. The general order of reactivity for alkyl halides is I > Br > Cl. If using an alkyl bromide with poor results, consider switching to the corresponding iodide. For unreactive electrophiles, adding a catalytic amount of sodium or potassium iodide can facilitate the reaction via an in situ Finkelstein reaction.

    • Suboptimal Solvent Choice: The solvent plays a crucial role in solubilizing the hydantoin anion and influencing the kinetics of the Sₙ2 reaction.

      • Solution: For reactions using strong bases like NaH or tBuOK, anhydrous polar aprotic solvents are required. Tetrahydrofuran (THF) is an excellent choice for promoting N-1 selectivity with potassium bases.[3] N,N-Dimethylformamide (DMF) can also be used and often accelerates Sₙ2 reactions, but be aware it can sometimes alter selectivity profiles.[2][3]

Problem 2: Poor Regioselectivity (Mixture of N-1 and C-5 Alkylated Products)

  • Question: My analytical data (¹H NMR, LC-MS) shows a mixture of the desired N-1 alkylated product and a second product that appears to be C-5 alkylated. How can I favor one over the other?

  • Answer: This is a classic regioselectivity challenge. The base can deprotonate the N-1 position to form an amide anion or the C-5 position to form an enolate. The reaction pathway is highly dependent on the conditions.

    • To Favor N-1 Alkylation: The key is to use conditions that generate the N-1 anion preferentially and ensure it is the more reactive nucleophile.

      • Recommended Conditions: Use potassium tert-butoxide (tBuOK) or KHMDS (1.1 equivalents) in anhydrous THF at 0 °C to room temperature.[1][3] This combination has been shown to provide high yields of N-1 alkylated hydantoins with excellent selectivity.

    • To Favor C-5 Alkylation: This transformation requires a different mechanistic approach. Enolate formation is best achieved under phase-transfer catalysis (PTC) conditions.

      • Recommended Conditions: Employ a biphasic system of an organic solvent (e.g., toluene) and a concentrated aqueous base (e.g., 50% w/w KOH or NaOH). A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is essential to shuttle the hydantoin anion into the organic phase for alkylation.[4][5][6] This method is highly effective for introducing alkyl, allyl, and benzyl groups at the C-5 position.

Problem 3: Suspected Racemization of the C-5 Stereocenter

  • Question: I am concerned about the stereochemical integrity of the C-5 isopropyl group. How can I detect and prevent racemization during alkylation?

  • Answer: Your concern is valid. The C-5 proton is acidic, and its removal to form a planar enolate intermediate will lead to racemization upon subsequent protonation or alkylation.

    • Detection: The most reliable method to assess stereochemical purity is through chiral High-Performance Liquid Chromatography (HPLC) analysis. Compare the product to a racemic standard if available, or to the chiral starting material.

    • Prevention:

      • Avoid Overly Harsh Conditions: Prolonged exposure to strong bases and high temperatures increases the risk of enolate formation and racemization. Use the minimum effective amount of base and run the reaction at the lowest temperature that provides a reasonable rate.

      • Consider the Mitsunobu Reaction: For N-1 alkylation, the Mitsunobu reaction is an excellent alternative that proceeds under mild, neutral conditions, thereby minimizing the risk of base-induced epimerization.[7] This reaction involves an alcohol as the alkylating agent, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]

Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental difference in mechanism between N-1 and C-5 alkylation?

    • A1: N-1 alkylation proceeds via the deprotonation of the imide N-H to form a nitrogen anion, which then acts as a nucleophile in a standard Sₙ2 reaction. C-5 alkylation, however, involves the deprotonation of the α-carbon to the carbonyl group, forming a planar enolate intermediate. This enolate then attacks the alkylating agent. The choice of base and solvent system is what directs the reaction down one of these two distinct pathways.

  • Q2: Why are potassium bases (tBuOK, KHMDS) in THF preferred for N-1 selectivity?

    • A2: While the exact origin is still debated, it is believed that the potassium cation plays a key role. In a solvent like THF, the potassium cation may coordinate with the carbonyl oxygens, making the N-1 proton more accessible for deprotonation or influencing the reactivity of the resulting N-anion.[3] In contrast, using a more strongly coordinating solvent like DMF can change the aggregation state and reactivity of the base, leading to different selectivity outcomes.[3]

  • Q3: Can I perform dialkylation at both the N-1 and C-5 positions?

    • A3: Yes, sequential alkylation is possible. A common strategy would be to first perform the N-1 alkylation using the selective tBuOK/THF conditions. After purification, the resulting N-1, N-3 disubstituted hydantoin can be subjected to C-5 alkylation using the robust phase-transfer catalysis (PTC) protocol.[4]

Data Presentation & Recommended Conditions

The following tables summarize the recommended starting conditions for achieving selective alkylation.

Table 1: Conditions for Selective N-1 Alkylation

ParameterConditionRationale & Citation
Base Potassium tert-butoxide (tBuOK)Strong, non-nucleophilic base promoting high N-1 selectivity with potassium counter-ion.[1][3]
Solvent Anhydrous Tetrahydrofuran (THF)Ethereal solvent crucial for the observed N-1 selectivity in combination with potassium bases.[3]
Equivalents 1.1 eq. Base, 1.2 eq. Alkyl HalideSlight excess of base ensures full deprotonation; slight excess of electrophile drives reaction.
Temperature 0 °C to Room TemperatureMild conditions that preserve stereochemical integrity and minimize side reactions.
Alternative Mitsunobu ReactionProceeds under neutral conditions, ideal for base-sensitive substrates to avoid racemization.[7][8]

Table 2: Conditions for Selective C-5 Alkylation

ParameterConditionRationale & Citation
Method Phase-Transfer Catalysis (PTC)Biphasic system enables enolate formation and alkylation under mild conditions.[4][6]
Base 50% w/w aq. KOH or NaOHConcentrated aqueous base is effective and economical for large-scale synthesis.
Catalyst Tetrabutylammonium Bromide (TBAB)Efficiently transports the hydantoin anion into the organic phase for reaction.[5]
Solvent TolueneStandard, water-immiscible organic solvent for PTC reactions.
Temperature Room Temperature to 40 °CMild heating may be required for less reactive substrates or sterically hindered hydantoins.[4]

Visualized Workflows and Logic

Diagram 1: Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and solving common issues during the alkylation reaction.

Troubleshooting start Alkylation Reaction of This compound check_conversion Analyze Reaction Mixture (TLC, LC-MS) Is Conversion >90%? start->check_conversion low_conversion Problem: Low Conversion check_conversion->low_conversion No check_selectivity Is the reaction clean? (Single major product) check_conversion->check_selectivity Yes cause1 Cause: Base too weak? (e.g., K2CO3) low_conversion->cause1 cause2 Cause: Poor Electrophile? (e.g., R-Cl) low_conversion->cause2 solution1 Solution: Use stronger base (NaH, tBuOK, KHMDS) cause1->solution1 solution2 Solution: Switch to R-Br or R-I Add catalytic NaI cause2->solution2 product_ok Reaction Successful. Proceed to Workup & Purification. check_selectivity->product_ok Yes poor_selectivity Problem: Mixture of Products (N-1 vs C-5) check_selectivity->poor_selectivity No goal_N1 Goal: N-1 Alkylation poor_selectivity->goal_N1 goal_C5 Goal: C-5 Alkylation poor_selectivity->goal_C5 solution_N1 Solution: Use tBuOK in THF goal_N1->solution_N1 solution_C5 Solution: Use PTC Conditions (TBAB, aq. KOH, Toluene) goal_C5->solution_C5

A decision tree for troubleshooting common alkylation problems.

Diagram 2: Selective Alkylation Pathways

This workflow illustrates the two distinct and selective pathways for functionalizing the hydantoin core.

Pathways cluster_N1 Pathway A: N-1 Alkylation cluster_C5 Pathway B: C-5 Alkylation start This compound cond_N1 Conditions: - tBuOK or KHMDS - Anhydrous THF - 0°C to RT start->cond_N1 cond_C5 Conditions: - Phase-Transfer Catalysis (PTC) - TBAB, 50% aq. KOH, Toluene - RT to 40°C start->cond_C5 prod_N1 Product: 1-Alkyl-3-methyl-5-(S)-isopropyl hydantoin cond_N1->prod_N1 Sₙ2 on N-anion prod_C5 Product: 5-Alkyl-3-methyl-5-(S)-isopropyl hydantoin cond_C5->prod_C5 Sₙ2 on C-enolate

Key reaction pathways for selective N-1 vs. C-5 alkylation.

Detailed Experimental Protocols

Protocol 1: N-1 Selective Alkylation using Potassium tert-Butoxide

This protocol is adapted from methodologies reported for high N-1 selectivity.[3]

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add this compound (1.0 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a 0.2 M solution.

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Base Addition: While stirring vigorously, add potassium tert-butoxide (tBuOK, 1.1 eq.) portion-wise over 10 minutes. Allow the mixture to stir at 0 °C for 30 minutes. A clear solution should form as the potassium salt is generated.

  • Electrophile Addition: Add the desired alkyl halide (1.2 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.

Protocol 2: C-5 Selective Alkylation via Phase-Transfer Catalysis (PTC)

This protocol is based on the highly efficient PTC method for C-alkylation of hydantoins.[4][6]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), tetrabutylammonium bromide (TBAB, 0.05 eq.), and toluene (to create a 0.5 M solution).

  • Base Addition: Add a 50% (w/w) aqueous solution of potassium hydroxide (KOH) (approx. 5 eq., relative to the hydantoin).

  • Electrophile Addition: Add the alkyl, allyl, or benzyl halide (1.5-3.0 eq.).

  • Reaction: Stir the biphasic mixture vigorously at room temperature. For less reactive electrophiles, the mixture can be heated to 40 °C. Vigorous stirring is critical to ensure efficient phase transfer. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, dilute the mixture with water and separate the layers.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude material by flash column chromatography.

References

  • Keenan, T., Jean, A., & Gaillard, T. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au, 2(4), 312–317. [Link]

  • Keenan, T., Jean, A., & Gaillard, T. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. PubMed, 35938006. [Link]

  • Sobahi, T., Hassan, M., et al. (2008). Phase-Transfer Catalyzed Alkylation of Hydantoin and 5-Methyl-5-Phenylhydantoin. Semantic Scholar. [Link]

  • Keenan, T., Jean, A., & Gaillard, T. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au. [Link]

  • Kawabata, T., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical and Pharmaceutical Bulletin, 69(4), 407-410. [Link]

  • ResearchGate. (n.d.). Yields and reaction conditions for the N3-alkylation of hydantoin derivatives 5 and 6. [Link]

  • Kawabata, T., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. PubMed, 33790085. [Link]

  • O'Dell, D. E., & Almeida, M. L. S. (1987). Substitution in the hydantoin ring. Part VIII. Alkylation. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Keenan, T., Jean, A., & Gaillard, T. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. National Institutes of Health. [Link]

  • Dembinski, R. (2017). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 117(4), 13482–13631. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Determining Enantiomeric Excess of Amino Acids: Established Methods vs. a Niche Hydantoin-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical development, biochemistry, and synthetic chemistry, the stereochemical purity of amino acids is not a trivial detail—it is a critical parameter that dictates biological activity, therapeutic efficacy, and safety. The accurate measurement of enantiomeric excess (ee), the degree to which one enantiomer is present in greater amounts than the other, is therefore a cornerstone of quality control and research.[1]

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of amino acids. We will objectively compare the "gold standard" methods with a theoretical exploration of a less-common approach using 3-Methyl-5-(S)-isopropyl hydantoin as a chiral derivatizing agent. This document is structured to provide researchers, scientists, and drug development professionals with the technical insights and causal reasoning needed to make informed decisions for their analytical challenges.

The Fundamental Challenge: Distinguishing Mirror Images

Enantiomers, being non-superimposable mirror images, possess identical physical properties (e.g., boiling point, solubility) in an achiral environment. This makes their separation and quantification challenging. Analytical strategies are therefore designed to introduce a chiral environment that forces the enantiomers to behave differently. There are two primary approaches to achieve this:

  • Indirect Methods: A chiral derivatizing agent (CDA) of known stereochemistry is reacted with the racemic amino acid. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated by standard achiral chromatography (e.g., reverse-phase HPLC).[2]

  • Direct Methods: The racemic amino acid is introduced directly into a chiral environment, most commonly an HPLC column packed with a chiral stationary phase (CSP). The differential interactions between each enantiomer and the CSP lead to different retention times, allowing for separation.[3]

Indirect Method I: The Industry Standard - Marfey's Reagent (FDAA)

Before exploring novel reagents, it is essential to understand the benchmark. Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA), is arguably the most widely used and trusted CDA for amino acid analysis.[4][5]

Mechanism of Action & Causality

Marfey's reagent works via a nucleophilic aromatic substitution. The primary amine of the amino acid attacks the electron-deficient fluorophenyl ring of L-FDAA, displacing the fluoride ion.[6]

  • Why it Works: When L-FDAA reacts with a racemic (D/L) amino acid mixture, it forms two diastereomers: L-FDAA-L-Amino Acid and L-FDAA-D-Amino Acid. These diastereomers have distinct three-dimensional shapes, leading to different interactions with the non-chiral C18 stationary phase of a reverse-phase HPLC column.[7]

  • A Key Advantage: The L-FDAA derivatives of D-amino acids typically exhibit stronger intramolecular bonding, which reduces their polarity relative to the corresponding L-amino acid derivatives. Consequently, the D-derivatives are retained longer on the column, resulting in a predictable elution order (L-form followed by D-form for most proteinogenic amino acids).[7] The dinitrophenyl group also acts as a strong chromophore, enabling sensitive UV detection around 340 nm.[6]

Validated Experimental Protocol: Derivatization with L-FDAA

This protocol is a self-validating system when run with appropriate standards.

  • Sample Preparation: Dissolve the amino acid sample (approx. 5-50 nmol) in 100 µL of 1M sodium bicarbonate (NaHCO₃). Causality: A basic pH is required to deprotonate the amino group of the amino acid, making it a more effective nucleophile.

  • Derivatization: Add 200 µL of a 1% (w/v) solution of L-FDAA in acetone. Vortex the mixture. Causality: Acetone is a common solvent that dissolves both the aqueous sample and the organic reagent.

  • Reaction: Incubate the mixture in a heating block at 40°C for 1 hour.[7] Causality: Gentle heating accelerates the substitution reaction to ensure it goes to completion without causing racemization.

  • Quenching: Cool the reaction vial to room temperature. Add 20 µL of 2M HCl to neutralize the excess bicarbonate and stop the reaction.[7] Causality: Neutralization is crucial to prevent on-column peak distortion and to ensure the derivatives are in a consistent protonation state.

  • Analysis: The sample is now ready for injection onto a standard reverse-phase (e.g., C18) HPLC system with UV detection at 340 nm.

Data Calculation

The enantiomeric excess is calculated from the integrated peak areas of the L- and D-derivatives: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Indirect Method II: A Hypothetical Approach Using this compound

While Marfey's reagent is the standard, the exploration of new derivatizing agents is a constant in analytical science, driven by the search for unique selectivity, stability, or milder reaction conditions. Let's consider the potential of This compound .

While not a commonly cited CDA for this purpose, its structure contains the necessary prerequisite: it is an enantiomerically pure molecule. The core challenge is making it reactive towards the amino group of an amino acid. Standard hydantoins are not highly reactive. However, a reaction could be envisioned by activating the hydantoin ring or by using it as a precursor.

Proposed Mechanism & Causality (Hypothetical)

For this molecule to act as a CDA, one of the carbonyl groups would likely need to be activated to form an amide bond with the amino acid. This is not a straightforward reaction. A more plausible, albeit multi-step, approach would be to open the hydantoin ring to reveal a chiral reactive intermediate.

  • Ring Opening: Under specific hydrolytic conditions, the hydantoin could be opened to form an N-carbamoyl amino acid derivative.

  • Activation: The resulting carboxylic acid could be activated (e.g., to an acid chloride or with a carbodiimide) to react with the target amino acid mixture.

However, this is complex and prone to side reactions. A more direct, though speculative, pathway might involve activating a carbonyl with an agent like triphosgene to form a reactive intermediate that couples with the amino acid.[8]

If a successful derivatization were achieved, the reaction of the pure (S)-hydantoin derivative with a D/L-amino acid would produce two diastereomers: (S,S) and (S,R). These, like the FDAA derivatives, could then be separated on an achiral HPLC column.

Anticipated Advantages & Disadvantages
  • Potential Advantages: The resulting diastereomers might offer unique chromatographic selectivity for difficult-to-separate amino acids. The hydantoin moiety is robust, potentially leading to very stable derivatives.

  • Critical Disadvantages: The primary drawback is the lack of a straightforward, high-yield reaction under mild conditions that would prevent racemization of the starting amino acid. The molecule lacks a strong chromophore, which would necessitate less sensitive UV detection or reliance on mass spectrometry. Finally, this compound is not commercially available as a dedicated chiral derivatizing agent, unlike Marfey's reagent.

Direct Method: Chiral Stationary Phase (CSP) HPLC

The most elegant and often preferred modern approach is the direct separation of enantiomers on a Chiral Stationary Phase (CSP).[3] This method avoids the extra derivatization step, saving time and eliminating potential side reactions or kinetic resolution issues.[9]

Mechanism of Action & Causality

CSPs are HPLC packing materials that are themselves chiral. They separate enantiomers based on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.

  • Why it Works: The binding energies of these transient complexes are different for each enantiomer. The enantiomer that forms the more stable complex will be retained longer on the column, resulting in separation. The specific interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.

  • Types of CSPs for Amino Acids:

    • Crown Ether Phases (e.g., ChiroSil®): These are particularly effective for primary amines. The crown ether cavity selectively complexes with the protonated amino group, and chiral recognition is achieved through interactions with the side chain.[10]

    • Macrocyclic Glycopeptide Phases (e.g., CHIROBIOTIC™ T): These phases, based on molecules like teicoplanin, are extremely versatile. They possess ionic groups, aromatic rings, and stereogenic centers, allowing for multiple modes of interaction and making them ideal for separating polar, zwitterionic amino acids without derivatization.[3]

    • Zwitterionic Ion-Exchangers (e.g., CHIRALPAK® ZWIX): These novel phases incorporate both anionic and cationic sites, mimicking the zwitterionic nature of amino acids and providing excellent selectivity through a double ion-pairing mechanism.[11]

Typical Experimental Protocol: Direct Separation on a Crown-Ether CSP
  • Column Selection: Choose an appropriate CSP, for instance, ChiroSil® SCA(-) (150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mobile phase such as 84% Methanol / 16% Water with 5 mM Perchloric Acid. Causality: The acidic mobile phase ensures the amino group of the amino acid is protonated (NH₃⁺), which is essential for complexation with the crown ether.

  • Sample Preparation: Dissolve the amino acid sample directly in the mobile phase. No derivatization is needed.

  • Analysis: Inject the sample onto the HPLC system. The enantiomers will elute as two separate peaks. Baseline resolution for many amino acids can be achieved in under 10 minutes.[10]

Non-Chromatographic Method: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative to chromatography. In an achiral solvent, enantiomers are indistinguishable by NMR. However, by adding a Chiral Solvating Agent (CSA), transient diastereomeric complexes are formed in situ, leading to separate signals for each enantiomer.[12]

Mechanism of Action & Causality

A CSA is an enantiomerically pure compound that forms non-covalent complexes with the analyte enantiomers.

  • Why it Works: The two diastereomeric complexes (e.g., R-analyte/S-CSA and S-analyte/S-CSA) exist in a different average magnetic environment. This difference is sufficient to cause their respective protons to resonate at slightly different frequencies, resulting in split peaks in the ¹H NMR spectrum.[13]

  • Data Analysis: The enantiomeric excess can be determined by integrating the well-resolved signals corresponding to each enantiomer.[14]

Key Considerations for NMR Analysis
  • Choosing a CSA: The selection of the CSA is critical and depends on the functional groups of the amino acid. For amino acids, chiral acids (acting as proton donors) or compounds capable of hydrogen bonding are often effective.[15]

  • Solvent Effects: The choice of solvent (typically nonpolar, like CDCl₃ or C₆D₆) is crucial, as it can significantly influence the strength of the interaction between the CSA and the analyte.

  • Limitations: This method is generally less sensitive than HPLC and requires higher sample concentrations. Peak overlap can also be a challenge in complex samples.

Head-to-Head Comparison of Methods

The choice of method is a critical decision based on the specific requirements of the analysis.

FeatureIndirect Method (Marfey's)Indirect Method (Hydantoin)Direct Method (CSP-HPLC)NMR with CSA
Principle Diastereomer formationDiastereomer formation (Hypothetical)Transient diastereomeric interactionIn-situ diastereomeric complexation
Sample Prep Required derivatization step (~90 min)Complex, undeveloped derivatizationMinimal (dissolve and shoot)Minimal (mix with CSA)
Instrumentation Standard RP-HPLC with UVStandard RP-HPLC (UV or MS)HPLC with specialized Chiral ColumnNMR Spectrometer
Sensitivity High (nanomole range)[6]Low to Moderate (poor chromophore)Very High (can be coupled to MS)Low to Moderate (micromole range)
Accuracy High, but dependent on 100% reactionUnknown, risk of racemizationVery High (Gold Standard)High, if peaks are baseline resolved
Speed/Throughput Moderate (limited by reaction time)Low (undeveloped protocol)High (fast analysis times)[10]High (fast acquisition)
Cost Moderate (Reagent + standard column)Low (Reagent) / High (Development)High (expensive chiral columns)High (instrument cost)
Universality Broadly applicable to primary aminesLimited / UnknownBroad, but column-dependentAnalyte and CSA dependent
Key Advantage Robust, predictable, uses standard HPLCPotentially novel selectivityNo derivatization, high accuracyNon-destructive, fast for screening
Key Disadvantage Extra sample prep stepUnproven, lacks reactivity/chromophoreHigh cost of columnsLower sensitivity, requires pure samples

Workflow Visualizations

Workflow for Indirect Analysis (e.g., Marfey's Reagent)

G cluster_prep Sample Preparation cluster_analysis Analysis racemate Racemic Amino Acid (D/L Mixture) reagent Add Chiral Derivatizing Agent (e.g., L-FDAA) + Base racemate->reagent react Incubate at 40°C (Reaction) reagent->react quench Neutralize/Quench (e.g., with HCl) react->quench hplc Inject on Achiral RP-HPLC Column quench->hplc separation Separation of Diastereomers hplc->separation detect UV Detection (340 nm) separation->detect calculate Calculate ee% from Peak Areas detect->calculate

Caption: Workflow for ee% determination using a chiral derivatizing agent.

Decision Logic for Method Selection

G q_node q_node a_node a_node start Start: Need to Determine ee% q1 Is derivatization undesirable? start->q1 q2 High throughput screening? q1->q2 No csp Use Direct Method: Chiral Stationary Phase (CSP) HPLC q1->csp Yes q3 Highest accuracy for trace impurity? q2->q3 No nmr Use NMR with Chiral Solvating Agent (CSA) q2->nmr Yes q4 Limited access to specialized columns? q3->q4 No q3->csp Yes q4->csp No marfey Use Indirect Method: Marfey's Reagent (FDAA) q4->marfey Yes

Caption: Decision tree for selecting an appropriate ee% analysis method.

Expert Recommendations & Conclusion

As a Senior Application Scientist, my recommendation hinges on the specific analytical goal:

  • For Method Validation and QC: For routine, validated quality control where the highest accuracy and reproducibility are paramount, Direct CSP-HPLC is the unequivocal gold standard. The initial investment in a high-quality chiral column is offset by the savings in time, reagent costs, and the elimination of potential errors from a derivatization step.

  • For Broad Applicability without Specialized Columns: When a dedicated chiral column is not available, or for analyzing a very diverse set of amino acids, Marfey's reagent (FDAA) is an exceptionally robust and reliable choice. It allows any standard reverse-phase HPLC to be used for chiral analysis, making it a versatile tool in any analytical lab.

  • For High-Throughput Screening: For rapid screening of many samples, such as in catalyst development, NMR with a Chiral Solvating Agent is often the most efficient method. It provides a quick, "mix-and-measure" assessment of enantioselectivity without the need for chromatographic separation.

  • Regarding this compound: Based on current knowledge, this compound should not be considered a viable, general-purpose chiral derivatizing agent for amino acids. Significant methods development would be required to establish a reliable reaction protocol, and it is unlikely to outperform established reagents like FDAA in terms of reactivity, sensitivity, and ease of use. Its value may lie in highly specialized research applications where the unique stereoelectronic profile of the resulting diastereomer could resolve a specific, challenging separation not achievable by other means.

Ultimately, the trustworthy determination of enantiomeric excess relies on choosing a well-understood, validated method. While the exploration of novel reagents is vital for advancing analytical science, established techniques like CSP-HPLC and FDAA derivatization provide the accuracy, reliability, and authoritative grounding required for critical research and development.

References

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  • Wikipedia contributors. (2023, December 27). Chiral derivatizing agent. In Wikipedia, The Free Encyclopedia. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTlt9ik2JfEF9UDVXCRhnoyEW4tX2PmPeZGt13_GAHv1c8dKZB1Zus1gDch1ybRpIChd-XFGTm1cMzxZMycyBv8RLlEcaNzkEjfmTKfmrvm8AMagKIEJTf8OjXfmwFsNL8Jr8Y_LLZG_e86ssbbMf-rg==]
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  • Li, G., et al. (2018). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. ACS Omega, 3(10), 14339-14346. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOz_nwCiTleHM8_ZIj7e2zalAObugmcEFzQ-uLJzlTbGj4DuGJ11vVdLNxTwaIkErhK8geOV8fEnxl2umBQ9RhfTNqUQ-RvI3wf9BKEPYhRLDIqaSYBpZ6y-x7fbpjd6Pcrr_-XXnwperirQ==]

Sources

A Senior Application Scientist's Guide to Chiral HPLC Analysis of 3-Methyl-5-(S)-isopropyl Hydantoin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chiral Purity in Hydantoin-Based Drug Discovery

The hydantoin scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals, including the well-known antiepileptic drug phenytoin.[1] Derivatives of 3-Methyl-5-(S)-isopropyl hydantoin are of significant interest in modern drug development pipelines, potentially as ligands for cannabinoid receptors or other therapeutic targets.[1] Since the starting material possesses a stereocenter at the C5 position, any subsequent synthetic modification that introduces additional chiral centers or alters the existing one necessitates a robust analytical method to separate and quantify the resulting stereoisomers. Biological systems are inherently chiral, meaning enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate strict control over the enantiomeric purity of chiral drugs.[2]

This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound derivatives. We will delve into the logic of chiral stationary phase (CSP) selection, offer a detailed protocol for method development, and present comparative data to guide researchers toward an efficient and reliable analytical strategy.

The Analytical Challenge: Understanding Hydantoin Stereochemistry

The key to separating enantiomers lies in creating a transient diastereomeric complex between the analyte and a chiral selector, which is immobilized on the stationary phase.[2] For hydantoin derivatives, the stereochemical recognition is primarily influenced by interactions with the substituents at the C5 and N3 positions of the imidazolidine-2,4-dione ring. The presence of hydrogen bond donors (N-H groups) and acceptors (carbonyl groups), alongside potential π-π and steric interactions from the substituents, dictates the binding affinity to the CSP.[3] Bulky, electron-rich substituents at the C5 position, for instance, have been shown to enhance stereoselective interactions with polysaccharide-based CSPs.[1][4]

Comparative Analysis of Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the most powerful and widely used tools for the chiral separation of hydantoins due to their broad enantioselectivity.[2][4] The chiral recognition mechanism involves the analyte entering helical grooves within the polysaccharide structure, where it can interact via hydrogen bonds, dipole-dipole interactions, and inclusion complexation.

This section compares the performance of three leading polysaccharide CSPs for the separation of a model compound, a racemic mixture of 3-Methyl-5-(S)-isopropyl-1-phenylhydantoin.

Table 1: Performance Comparison of CSPs for a Model Hydantoin Derivative

Chiral Stationary Phase (CSP)SelectorMobile Phase (Hexane/IPA)k'1k'2Separation Factor (α)Resolution (Rs)
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)90:10 (v/v)2.152.801.303.55
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)90:10 (v/v)3.404.011.182.10
CHIRAL ART Amylose-SA Immobilized Amylose tris(3,5-dimethylphenylcarbamate)85:15 (v/v)1.882.541.354.20

Data are hypothetical but representative of typical performance for this class of compounds.

Analysis of CSP Performance:
  • Chiralpak® AD-H (Amylose-based): This CSP consistently demonstrates excellent and often universal resolving ability for hydantoin derivatives.[1][4] In our model separation, it provides a strong separation factor (α) and excellent resolution (Rs > 2.0), indicating baseline separation. The amylose backbone often provides a more rigid and well-defined chiral structure, leading to superior selectivity.

  • Chiralcel® OD-H (Cellulose-based): While still effective, the cellulose-based OD-H column shows a lower separation factor and resolution compared to its amylose counterpart for this specific analyte.[1][5] However, cellulose and amylose phases can exhibit complementary selectivity; a compound that is poorly resolved on one may be well-resolved on the other. Therefore, screening both types is a crucial step in method development.

  • CHIRAL ART Amylose-SA (Immobilized Amylose): Immobilized CSPs offer a significant advantage: extended solvent compatibility. While traditional coated phases are restricted to normal-phase solvents (like hexane/alcohol mixtures), immobilized phases allow for the use of a wider range of solvents, including ethyl acetate, dichloromethane, and even green alternatives like dimethyl carbonate (DMC).[5][6][7] This flexibility can be instrumental in optimizing selectivity and solubility. The data shows this column providing the highest separation factor and resolution, highlighting the potential benefits of immobilized technology.

A Logic-Driven Workflow for Chiral Method Development

Effective method development is a systematic process, not random trial and error. The following workflow and decision-making diagram illustrate a proven strategy for tackling the chiral separation of novel hydantoin derivatives.

Chiral_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Decision cluster_2 Phase 3: Optimization Analyte Analyte Characterization (Solubility, UV Chromophore) Screening Primary CSP Screening (Amylose & Cellulose Type) Mobile Phase: Hexane/IPA (90/10) Analyte->Screening Evaluation Evaluate Results (k', α, Rs) Screening->Evaluation NoSep No Separation OR Poor Resolution (Rs < 1.0) Evaluation->NoSep No PartialSep Partial Separation (1.0 < Rs < 1.5) Evaluation->PartialSep Partial GoodSep Good Separation (Rs > 1.5) Evaluation->GoodSep Yes NoSep->Screening Try different CSPs or alternative mode (SFC) OptimizeMP Optimize Mobile Phase (% Alcohol, Alcohol Type) PartialSep->OptimizeMP GoodSep->OptimizeMP OptimizeTemp Optimize Temperature (25°C, 15°C, 40°C) OptimizeMP->OptimizeTemp Validated Validated Method OptimizeTemp->Validated

Caption: Workflow for Chiral HPLC Method Development.

Detailed Experimental Protocol: Chiral HPLC Analysis

This protocol outlines the steps for screening and optimizing the chiral separation of a novel this compound derivative.

1. Materials and Reagents:

  • HPLC-grade n-Hexane and 2-Propanol (IPA).

  • Chiral Columns: Chiralpak® AD-H (250 x 4.6 mm, 5 µm), Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • HPLC System with UV detector.

  • Sample: Dissolve the hydantoin derivative in the initial mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[6] Filter through a 0.45 µm syringe filter.

2. Step-by-Step Screening Protocol:

  • Column Installation & Equilibration: Install the Chiralpak® AD-H column. Equilibrate the system with the mobile phase (n-Hexane/IPA 90:10 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.[1]

  • Initial Injection: Inject 5-10 µL of the sample solution.

  • Data Acquisition: Monitor the chromatogram at a suitable wavelength (e.g., 254 nm) for approximately 20-30 minutes.[8]

  • Evaluation: Assess the chromatogram for retention and separation. If no separation is observed, proceed to the next column.

  • Second Column Screening: Replace the column with Chiralcel® OD-H, equilibrate, and repeat steps 2-4.

3. Step-by-Step Optimization Protocol (for the column showing best initial selectivity):

  • Mobile Phase Composition:

    • If retention is too long (k' > 10), increase the percentage of IPA (e.g., to 85:15 or 80:20 Hexane/IPA).

    • If retention is too short (k' < 1) or resolution is poor, decrease the percentage of IPA (e.g., to 95:5 Hexane/IPA). The goal is to bring the first eluting peak to a k' between 2 and 5 for optimal resolution.

  • Alcohol Modifier: Sometimes, changing the alcohol modifier (e.g., from IPA to ethanol) can significantly alter selectivity and improve separation. This is a valuable secondary optimization step.

  • Column Temperature:

    • Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C).

    • Lower temperatures often increase retention and improve resolution due to enhanced enthalpic contributions to the chiral recognition mechanism. However, this can also lead to broader peaks.

    • Conversely, higher temperatures can improve peak efficiency but may reduce selectivity. Be aware of the rare but possible phenomenon of temperature-induced enantiomer elution order reversal.[4]

Alternative Strategy: Supercritical Fluid Chromatography (SFC)

For high-throughput screening and "green" analytical chemistry, SFC presents a powerful alternative to HPLC.[3] SFC uses supercritical CO2 as the primary mobile phase, modified with a small amount of an alcohol.

Table 2: HPLC vs. SFC for Chiral Hydantoin Analysis

FeatureHPLC (Normal Phase)SFC
Primary Mobile Phase Organic Solvents (e.g., Hexane)Supercritical CO2
Analysis Time Typically 10-30 minTypically 2-10 min (Faster)
Solvent Consumption HighSignificantly Lower
Operating Pressure Low to ModerateHigh
Selectivity ExcellentOften complementary or superior to HPLC
Cost Lower initial instrument costHigher initial instrument cost

SFC often provides faster analysis times and different selectivity profiles compared to HPLC.[3][7] The same polysaccharide-based CSPs are used in both techniques, making it a valuable orthogonal screening tool if HPLC methods fail to provide adequate separation.[5]

CSP_Selection_Logic Analyte Hydantoin Analyte Primary Primary Screening: Polysaccharide CSPs Analyte->Primary Amylose Amylose-based (e.g., Chiralpak AD) Primary->Amylose Cellulose Cellulose-based (e.g., Chiralcel OD) Primary->Cellulose Decision Separation Achieved? Amylose->Decision Test Cellulose->Decision Test Success Optimize Method (Mobile Phase, Temp.) Decision->Success Yes Failure Consider Alternative Strategy Decision->Failure No SFC SFC on same CSPs Failure->SFC OtherCSP Other CSP Types (Pirkle, Cyclodextrin) Failure->OtherCSP

Caption: Decision tree for CSP and technology selection.

Conclusion

The successful chiral HPLC analysis of derivatives from this compound is readily achievable through a systematic approach. Polysaccharide-based CSPs, particularly those derived from amylose like Chiralpak® AD, serve as the premier starting point for method development due to their demonstrated broad applicability for this compound class.[1][5] A logical screening workflow that evaluates both amylose and cellulose-based columns, followed by methodical optimization of mobile phase and temperature, will reliably lead to a robust, validated method. For challenging separations or when high-throughput is required, leveraging immobilized CSPs or exploring orthogonal techniques like SFC provides powerful secondary strategies for ensuring the chiral purity of these medicinally important compounds.

References

  • Kartozia, I., et al. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 457-465. [Link]

  • Yang, X., et al. (2014). High-performance liquid chromatographic enantioseparation of 3,5-disubstituted hydantoins analogs and temperature-induced reversals of elution orders on a polysaccharide-based chiral stationary phase. Journal of Chromatography A, 1325, 117-125. (Note: While the full text may be behind a paywall, the abstract and key findings are widely indexed and cited in other provided sources).
  • Jurin, M., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Separations, 9(7), 157. [Link]

  • ResearchGate. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. MDPI. [Link]

  • SciSpace. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. MDPI. [Link]

  • Zhang, L., et al. (2021). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. Molecules, 26(11), 3379. [Link]

  • FULIR. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Ruđer Bošković Institute Repository. [Link]

  • Cabordery, A.C., et al. (2010). Separation of Tic-hydantoin enantiomers, potent sigma-1 agonists, by high performance liquid chromatography and capillary electrophoresis. Journal of Chromatography A, 1217(24), 3871-5. [Link]

  • Rajić, Z., et al. (2022). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 27(21), 7565. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • FULIR. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Ruđer Bošković Institute Repository. [Link]

  • Xu, Q. (1995). Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. UNCW Institutional Repository. [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations Guide. Phenomenex. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. Organic Chemistry Portal. [Link]

  • Ichitani, M., et al. (2013). Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. European Journal of Chemistry, 4(4), 350-352. [Link]

  • Ichitani, M., et al. (2013). Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. European Journal of Chemistry. [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Link]

Sources

A Senior Application Scientist's Guide to 1H NMR Analysis for Diastereomeric Ratio Determination of 3-Methyl-5-(S)-isopropyl Hydantoin Adducts

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development and stereoselective synthesis, the precise control and quantification of stereochemistry are not merely academic exercises—they are fundamental to ensuring the safety, efficacy, and intellectual property of a new chemical entity. Hydantoin scaffolds, prevalent in numerous pharmacologically active molecules, often serve as chiral building blocks. When these molecules undergo further reactions to form adducts, a second stereocenter is frequently generated, leading to a mixture of diastereomers. The ratio of these diastereomers, the diastereomeric ratio (d.r.), is a critical quality attribute that dictates the ultimate properties of the final compound.

This guide provides an in-depth, field-proven methodology for the accurate determination of the diastereomeric ratio of 3-Methyl-5-(S)-isopropyl hydantoin adducts using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond a simple recitation of steps to explore the underlying principles, the rationale behind experimental choices, and a pragmatic comparison with alternative analytical techniques.

The Foundational Principle: Why 1H NMR Can Distinguish Diastereomers

Diastereomers are stereoisomers that are not mirror images of one another. This non-mirror image relationship means they have different physical properties, including, crucially, different NMR spectra. Unlike enantiomers, which are spectroscopically identical in an achiral environment, diastereomers possess distinct three-dimensional arrangements of atoms.

Consider the formation of an adduct from enantiopure this compound. The reaction introduces a new chiral center, resulting in two possible products: for instance, an (R,S) diastereomer and an (S,S) diastereomer. The protons within each of these molecules exist in a unique chemical and magnetic environment. Protons that are spatially close to the newly formed stereocenter will experience different shielding or deshielding effects from neighboring anisotropic groups. This results in measurably different chemical shifts (δ) in the 1H NMR spectrum for corresponding protons in each diastereomer.[1]

The power of 1H NMR lies in the direct proportionality between the integrated area of a signal and the number of protons giving rise to that signal.[2][3] By identifying and integrating the well-resolved signals corresponding to each diastereomer, we can calculate their relative abundance with high accuracy.

G cluster_0 Reaction cluster_1 NMR Analysis start 3-Methyl-5-(S)-isopropyl hydantoin (Single Enantiomer) reagent + Reagent (E-Y) start->reagent products Diastereomeric Mixture (S,R)-Adduct & (S,S)-Adduct reagent->products nmr 1H NMR Spectrum Acquisition products->nmr Analysis signals Distinct Signals Observed Proton H_A on (S,R)-Adduct Proton H_B on (S,S)-Adduct nmr->signals integrals Integration Area(H_A) vs Area(H_B) signals->integrals dr Diastereomeric Ratio (d.r.) Area(H_A) / Area(H_B) integrals->dr

Caption: Conceptual workflow from reaction to d.r. determination.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to ensure accuracy and reproducibility, incorporating checks that validate the integrity of the quantitative data.

Materials & Equipment
  • Analyte: A sample of the this compound adduct mixture.

  • NMR Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice depends on analyte solubility. The solvent must be of high purity to avoid extraneous signals.

  • Internal Standard (Optional but Recommended): A high-purity compound such as 1,3,5-trimethoxybenzene or maleic acid. The standard must be soluble in the chosen NMR solvent, chemically inert to the analyte, and possess sharp signals that do not overlap with analyte or solvent signals.

  • Equipment: High-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion), high-precision analytical balance, volumetric flasks, and high-quality 5 mm NMR tubes.[2]

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the hydantoin adduct mixture into a clean, dry vial.

  • Solvent Addition: Add a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent to the vial.

  • Dissolution: Vortex the vial thoroughly to ensure complete dissolution of the sample. A clear, homogeneous solution is critical.[3]

  • Transfer: Carefully transfer the solution to a 5 mm NMR tube.

Data Acquisition: The Key to Quantification

The trustworthiness of qNMR data hinges on the acquisition parameters. The goal is to ensure that all signals are fully relaxed between scans, guaranteeing that signal intensity is directly proportional only to concentration.

  • Spectrometer Setup: Tune and shim the spectrometer to achieve optimal magnetic field homogeneity.

  • Acquisition Parameters: Use a standard single-pulse experiment. The following parameters are critical for quantification:

    • Pulse Angle (p1): Calibrate a 90° pulse angle accurately. Using a smaller flip angle (e.g., 30°) can shorten the required relaxation delay but requires precise calibration.

    • Relaxation Delay (d1): This is the most critical parameter for quantification.[2] Set d1 to be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton signal you intend to integrate (both analyte and standard). A conservative, universal value of 30-60 seconds is often sufficient for small molecules, but an inversion-recovery experiment should be performed to determine T₁ values for the highest accuracy.

    • Number of Scans (ns): A sufficient number of scans (e.g., 8, 16, or 32) should be co-added to achieve an adequate signal-to-noise ratio (S/N > 150:1 is recommended for accurate integration).

Data Processing and Ratio Calculation
  • Fourier Transform: Apply an exponential window function (line broadening, LB) of 0.3 Hz to improve the S/N ratio without significantly distorting the lineshape.

  • Phasing and Baseline Correction: Carefully phase the spectrum manually to achieve a pure absorption lineshape for all peaks. Apply an automatic baseline correction, and visually inspect to ensure the baseline is flat across the entire spectrum, especially around the signals of interest. An uneven baseline is a major source of integration error.[4]

  • Signal Selection: Identify a pair of well-resolved, non-overlapping signals—one for each diastereomer. Protons on or adjacent to the stereocenters are often the best candidates. For the this compound adduct, the proton at the C5 position or protons on the isopropyl group are excellent starting points for analysis.

  • Integration: Calibrate the integral of one of the signals (e.g., set it to 1.00). Then, measure the integral of the corresponding signal from the other diastereomer.

  • Calculation: The diastereomeric ratio (d.r.) is the direct ratio of the integration values.

    d.r. = (Integral of Signal from Diastereomer A) / (Integral of Signal from Diastereomer B)

G cluster_workflow Quantitative NMR Workflow A 1. Sample Prep Weigh Analyte Add Solvent B 2. NMR Acquisition (Crucial: d1 ≥ 5*T₁) A->B C 3. Data Processing Phase & Baseline Correct B->C D 4. Signal Selection Choose non-overlapping peaks C->D E 5. Integration Measure signal areas D->E F 6. Calculation Ratio of Integrals = d.r. E->F

Caption: Step-by-step qNMR workflow for d.r. determination.

Performance Comparison: 1H NMR vs. Chiral HPLC

While 1H NMR is a powerful tool, it is essential to understand its place among other analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Feature1H NMR SpectroscopyChiral HPLC
Principle Distinguishes diastereomers based on different magnetic environments in solution.[1]Physically separates diastereomers based on differential interaction with a chiral stationary phase.
Speed Very fast. A typical experiment takes 5-15 minutes per sample.Slower. Requires method development, system equilibration, and run times of 10-30 minutes per sample.
Sample Prep Simple: dissolve and run.More complex: requires filtration, precise dilution, and mobile phase preparation.
Destructive? No. The sample is fully recoverable.Yes. The sample is consumed during the analysis.
Quantitative Accuracy High. A primary analytical method where signal is directly proportional to molar concentration.[2][5]High, but it is a relative technique requiring reference standards for absolute quantification. Assumes equal detector response for both diastereomers.
Common Challenges Signal overlap in complex molecules. Requires high field strength for resolution.[6]Finding a suitable chiral column and mobile phase can be time-consuming and expensive. Baseline separation can be difficult to achieve.

Advanced Considerations and Troubleshooting

  • Signal Overlap: If the key signals for the diastereomers overlap, consider the following:

    • Higher Magnetic Field: Using a higher field spectrometer (e.g., 600 or 800 MHz) will increase chemical shift dispersion.

    • Chiral Solvating Agents (CSAs): Adding a small amount of an enantiopure CSA can induce larger chemical shift differences between the diastereomeric adducts, improving resolution.[7][8]

    • Band-Selective Experiments: Advanced techniques like band-selective pure shift NMR can collapse multiplet structures into singlets, dramatically simplifying crowded spectral regions.[6]

  • Accuracy Validation: To confirm the accuracy of the d.r., analyze a sample with a known, gravimetrically prepared ratio of the purified diastereomers.

Conclusion

The 1H NMR-based qNMR approach offers a rapid, accurate, and non-destructive method for determining the diastereomeric ratio of this compound adducts. Its strength as a primary analytical method stems from the fundamental relationship between signal integral and molar concentration, eliminating the need for response factor correction. By adhering to a rigorous, self-validating experimental protocol—with particular emphasis on achieving full spin-lattice relaxation—researchers in drug development can generate trustworthy and reproducible data essential for process control, quality assurance, and regulatory submission.

References

  • Title: Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. Source: The Journal of Organic Chemistry, via NIH. URL: [Link][7]

  • Title: Diastereomer method for determining ee by (1)H NMR and/or MS spectrometry with complete removal of the kinetic resolution effect. Source: Organic Letters, via PubMed. URL: [Link][9]

  • Title: Diastereomeric ratio of 2a and 3a determined by 1 H NMR signal integrations. Source: ResearchGate. URL: [Link][10]

  • Title: Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Source: Molecules, via NIH. URL: [Link][8]

  • Title: Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Source: Chemical Communications (RSC Publishing). URL: [Link][6]

  • Title: A Guide to Quantitative NMR (qNMR). Source: Emery Pharma. URL: [Link][3]

  • Title: Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Source: Master Organic Chemistry. URL: [Link][1]

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A Comparative Guide to Chiral Auxiliaries: The Established Excellence of Evans' Auxiliaries versus the Potential of 3-Methyl-5-(S)-isopropyl Hydantoin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the predictable and efficient control of stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a robust method for the diastereoselective construction of complex molecules. Among the pantheon of these chiral directors, the oxazolidinone-based auxiliaries developed by David A. Evans have established a gold standard for reliability and versatility.[1][2] This guide presents a comprehensive comparison of the well-documented Evans' auxiliaries with the less-explored potential of 3-Methyl-5-(S)-isopropyl hydantoin, a representative of the chiral hydantoin class of auxiliaries.

While Evans' auxiliaries have been extensively studied and applied in numerous total syntheses, this compound is not a widely cited chiral auxiliary in the context of asymmetric carbon-carbon bond formation.[3] Therefore, this guide will draw upon data from analogous chiral hydantoin systems to provide a comparative analysis, highlighting both the proven strengths of the Evans' platform and the prospective advantages and disadvantages of hydantoin-based auxiliaries.

At a Glance: Key Structural and Mechanistic Differences

FeatureEvans' Auxiliaries (Oxazolidinones)This compound
Core Structure OxazolidinoneHydantoin (Imidazolidine-2,4-dione)
Source of Chirality Typically derived from chiral amino alcohols (e.g., valinol, phenylalaninol)Derived from chiral amino acids (e.g., (S)-valine)
Stereocontrol Element Steric hindrance from the C4 substituent directs the approach of electrophiles to the N-acyl enolate.[2]A combination of the C5 substituent and potentially axial chirality in N-aryl derivatives can direct stereochemistry.
Key Applications Asymmetric aldol reactions, alkylations, acylations, and conjugate additions.[4][5]Potential for asymmetric aldol and alkylation reactions.
Cleavage Conditions Well-established protocols using LiOH/H₂O₂, LiBH₄, and various other nucleophiles.Can be cleaved under aminolysis, potentially accelerated by Lewis acids.[6]

Mechanism of Stereocontrol: A Tale of Two Rings

The efficacy of a chiral auxiliary hinges on its ability to create a highly ordered and predictable transition state, favoring the formation of one diastereomer over others.

Evans' Auxiliaries: A Model of Steric Shielding

The stereodirecting power of Evans' oxazolidinone auxiliaries is derived from the non-covalent interactions within a chelated transition state.[2] Upon N-acylation and subsequent enolization, typically with a boron or titanium Lewis acid, a rigid, chair-like six-membered transition state is formed. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face with high fidelity. This model, often referred to as the Zimmerman-Traxler model, has been instrumental in predicting the stereochemical outcome of a vast number of reactions.[7]

G cluster_0 Evans' Auxiliary Stereocontrol Evans_TS Zimmerman-Traxler Transition State Product Syn-Aldol Adduct (High Diastereoselectivity) Evans_TS->Product Enolate N-Acyl Oxazolidinone Enolate Enolate->Evans_TS Chelation with Lewis Acid Electrophile Electrophile (e.g., Aldehyde) Electrophile->Evans_TS Shielding Steric Shielding by C4-Substituent Shielding->Evans_TS

Caption: Stereocontrol in Evans' auxiliary-mediated reactions.

Chiral Hydantoins: Emerging Strategies for Stereodirection

For chiral hydantoins, the mechanism of stereocontrol is less universally defined and can depend on the substitution pattern of the hydantoin ring. In the case of N-acyl hydantoins derived from this compound, the isopropyl group at the C5 position would be the primary stereodirecting element. Upon enolization, this bulky group would be expected to bias the conformation of the enolate, thereby shielding one face from electrophilic attack.

For certain N-aryl hydantoin derivatives, axial chirality can be a dominant factor in stereocontrol. The restricted rotation around the N-aryl bond creates a chiral environment that can effectively direct the approach of reagents.[8]

G cluster_1 Hydantoin Auxiliary Stereocontrol Hydantoin_Enolate N-Acyl Hydantoin Enolate Diastereomeric_Products Diastereomeric Products Hydantoin_Enolate->Diastereomeric_Products Electrophile Electrophile Electrophile->Diastereomeric_Products C5_Shielding Steric Hindrance from C5-Isopropyl Group C5_Shielding->Hydantoin_Enolate

Caption: Postulated stereocontrol for a C5-substituted hydantoin auxiliary.

Performance in Key Asymmetric Reactions: A Data-Driven Comparison

A direct experimental comparison between this compound and Evans' auxiliaries for the same reaction is not available in the peer-reviewed literature. Therefore, we present representative data for Evans' auxiliaries in asymmetric aldol and alkylation reactions and contrast this with available data for other chiral hydantoin systems.

Asymmetric Aldol Reactions

Evans' Auxiliaries: The Evans asymmetric aldol reaction is renowned for its high diastereoselectivity, typically favoring the syn-aldol product.

AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
(S)-4-benzyl-2-oxazolidinoneIsobutyraldehyde>99:180-95
(S)-4-isopropyl-2-oxazolidinoneBenzaldehyde99:175-90

Chiral Hydantoin Systems: Data for aldol reactions using chiral hydantoins is less extensive. One study on axially chiral 3-ortho-trifluoromethylphenyl-5-methylthiohydantoins reported high facial selectivity with respect to the hydantoin enolate, leading to the formation of a single diastereomer at the C5 position. However, the selectivity with respect to the newly formed stereocenter on the side chain (anti/syn) was modest (3:2).[8]

Asymmetric Alkylation

Evans' Auxiliaries: The alkylation of enolates derived from N-acyl Evans' auxiliaries proceeds with excellent diastereoselectivity.

AuxiliaryElectrophileDiastereomeric Excess (de)Yield (%)
(S)-4-benzyl-2-oxazolidinoneBenzyl bromide>98%90-98
(S)-4-isopropyl-2-oxazolidinoneMethyl iodide>96%85-95

Chiral Hydantoin Systems: While the use of chiral hydantoins in asymmetric alkylation is plausible, specific and compelling data on their performance are scarce in the current literature.

Experimental Protocols: Synthesis, Application, and Cleavage

Synthesis of the Chiral Auxiliary

Evans' Auxiliaries: These are typically synthesized from readily available and often inexpensive chiral amino alcohols. For example, (S)-4-isopropyl-2-oxazolidinone is prepared from (S)-valinol.

Protocol 1: Synthesis of (S)-4-isopropyl-2-oxazolidinone

  • To a solution of (S)-valinol (1.0 equiv) in a suitable solvent (e.g., toluene), add diethyl carbonate (1.1 equiv) and a catalytic amount of a strong base (e.g., K₂CO₃).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the ethanol byproduct.

  • Monitor the reaction by TLC until completion.

  • After cooling, the product can be purified by distillation or recrystallization.

This compound: This auxiliary can be synthesized from the amino acid (S)-valine. A general procedure for the synthesis of 5-substituted hydantoins via the Urech synthesis can be adapted.[8]

Protocol 2: Synthesis of this compound (Adapted from general procedures)

Step 1: Synthesis of (S)-5-isopropylhydantoin

  • Dissolve (S)-valine (1.0 equiv) in water and add a solution of potassium cyanate (1.2 equiv).

  • Heat the mixture to facilitate the formation of the ureido acid intermediate.

  • Acidify the reaction mixture with a strong acid (e.g., HCl) and heat to induce cyclization to the hydantoin.

  • Isolate the (S)-5-isopropylhydantoin by filtration or extraction.

Step 2: N-Methylation

  • To a solution of (S)-5-isopropylhydantoin in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃) and a methylating agent (e.g., methyl iodide).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Purify the this compound by chromatography or recrystallization.

Attachment of the Acyl Group and Asymmetric Transformation

The general workflow for both auxiliary systems involves the N-acylation of the auxiliary followed by the diastereoselective reaction of the resulting enolate.

G Start Chiral Auxiliary (Evans' or Hydantoin) Acylation N-Acylation Start->Acylation Acylated_Aux N-Acyl Auxiliary Acylation->Acylated_Aux Enolization Enolate Formation (Base/Lewis Acid) Acylated_Aux->Enolization Enolate Chiral Enolate Enolization->Enolate Reaction Diastereoselective Reaction (e.g., Aldol, Alkylation) Enolate->Reaction Product Diastereomerically Enriched Product Reaction->Product Cleavage Auxiliary Cleavage Product->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recycle Auxiliary Recovery Cleavage->Recycle

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

Cleavage of the Chiral Auxiliary

The ability to remove the auxiliary under mild conditions without racemization of the product is crucial.

Evans' Auxiliaries: A wide array of cleavage methods have been developed, allowing for the conversion of the N-acyl group into various functionalities.

Protocol 3: Reductive Cleavage of an N-Acyl Evans' Auxiliary to an Aldehyde

  • Dissolve the N-acyl oxazolidinone in an anhydrous solvent (e.g., THF) and cool to -78 °C.

  • Add a solution of a reducing agent, such as diisobutylaluminium hydride (DIBAL-H), dropwise.

  • Quench the reaction with a suitable reagent (e.g., methanol, Rochelle's salt solution).

  • Extract the product and purify by chromatography.

Chiral Hydantoins: The cleavage of N-acyl hydantoins has been less extensively studied. Aminolysis appears to be a viable method.[6]

Protocol 4: Aminolytic Cleavage of an N-Acylhydantoin

  • Dissolve the N-acylhydantoin in a suitable solvent (e.g., THF).

  • Add an excess of a primary or secondary amine (e.g., propylamine).

  • A catalytic amount of a Lewis acid (e.g., Et₂AlCl) can be added to accelerate the reaction.[6]

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, quench the reaction and purify the resulting amide and recover the hydantoin auxiliary.

Conclusions and Future Outlook

Evans' oxazolidinone auxiliaries represent a mature and highly reliable technology for asymmetric synthesis. Their predictable stereochemical outcomes, high diastereoselectivities, and the wealth of available literature and protocols make them a first choice for many applications in academic and industrial research.

The use of chiral hydantoins, such as this compound, as chiral auxiliaries in asymmetric C-C bond formation is a comparatively nascent field. While the potential for stereocontrol exists, further research is required to fully understand their scope and limitations. The development of robust and general protocols, along with a systematic investigation of the influence of substitution patterns on the hydantoin ring, will be necessary for them to become a widely adopted tool for synthetic chemists.

For researchers and drug development professionals, the choice of chiral auxiliary will depend on the specific synthetic challenge. For well-precedented transformations where high diastereoselectivity is paramount, Evans' auxiliaries are the logical choice. For novel transformations or where exploration of new chemical space is desired, chiral hydantoins may offer new opportunities, though with the caveat of requiring more extensive methods development.

References

  • Yamaguchi, J., Abe, K., & Narushima, T. (2013). Convenient Cleavage Reaction of 1-Acylhydantoin to Amide. International Journal of Organic Chemistry, 3, 194-197.
  • Dogan, I., et al. (2021). Aldol Reactions of Conformationally Stable Axially Chiral Thiohydantoin Derivatives. The Journal of Organic Chemistry, 86(21), 15086-15096.
  • Frontier, A. J., & Collison, C. (2005). The Nazarov cyclization in organic synthesis. Recent advances. Tetrahedron, 61(32), 7577-7606.
  • Palomo, C., et al. (2021). Direct and Enantioselective Aldol Reactions Catalyzed by Chiral Nickel(II) Complexes.
  • Di Mola, A., et al. (2015). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 20(11), 20086-20105.
  • Evans, D. A., et al. (2002). Diastereoselective Magnesium Halide-Catalyzed anti-Aldol Reactions of Chiral N-Acyloxazolidinones. Journal of the American Chemical Society, 124(3), 392-393.
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  • Evans, D. A., et al. (2023). Evans’ Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. Chinese Journal of Chemistry.
  • Palomo, C., et al. (2019). Asymmetric Synthesis of Adjacent Tri- and Tetrasubstituted Carbon Stereocenters: Organocatalytic Aldol Reaction of an Hydantoin. Chemistry – A European Journal, 25(53), 12431-12438.
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  • Ichitani, M., et al. (2013). Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. European Journal of Chemistry, 4(4), 350-352.
  • P. G. M. Wuts (2014). Greene's Protective Groups in Organic Synthesis, 5th ed., John Wiley & Sons, Inc., Hoboken, New Jersey.
  • Wolfe, J. P., & Rossi, M. A. (2020). Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. Journal of the American Chemical Society, 142(47), 20038-20044.

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A Comparative Guide to Stereochemical Validation for Compounds Synthesized with 3-Methyl-5-(S)-isopropyl hydantoin

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous assignment of stereochemistry is a cornerstone of safe and effective therapeutic design.[][2] The spatial arrangement of atoms in a chiral molecule can dramatically alter its pharmacological and toxicological properties. This guide provides an in-depth comparison of modern analytical techniques for the validation of stereochemistry, with a specific focus on chiral compounds synthesized using 3-Methyl-5-(S)-isopropyl hydantoin as a chiral auxiliary.

This compound is a valuable building block in asymmetric synthesis, enabling the creation of enantiomerically enriched molecules. However, the synthetic process does not preclude the need for rigorous validation of the final product's stereochemical integrity. This guide will delve into the principles, protocols, and practical considerations of key analytical methods to ensure the stereochemical purity of these synthesized compounds.

The Foundational Role of Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is often the first line of defense for determining the enantiomeric excess (e.e.) of a chiral compound.[3][4] It is a robust and widely accessible technique that provides quantitative data on the ratio of enantiomers in a sample.[5]

Principle of Chiral HPLC

The separation of enantiomers, which have identical physical properties in an achiral environment, is achieved by introducing a chiral element into the chromatographic system.[4] This is most commonly a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.[4][6]

Experimental Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination
  • Column Selection: The choice of CSP is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are versatile and widely applicable for a broad range of chiral compounds.[7]

  • Mobile Phase Screening: A preliminary screening of mobile phases is essential. Common starting points for normal-phase chromatography include mixtures of n-hexane and isopropanol. For basic compounds, the addition of a small amount of an amine like diethylamine can improve peak shape, while an acid such as trifluoroacetic acid is often used for acidic compounds.[8][9]

  • Sample Preparation:

    • Prepare a standard solution of the racemic mixture of the target compound to determine the retention times of both enantiomers.

    • Dissolve the synthesized sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.[4]

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to confirm the separation of the two enantiomers and establish their retention times.

    • Inject the synthesized sample.

    • Integrate the peak areas of the two enantiomers.

  • Calculation of Enantiomeric Excess (% e.e.): % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100[4]

Causality in Experimental Choices:
  • Why Polysaccharide Columns? These CSPs form transient diastereomeric complexes with the enantiomers through a combination of interactions (hydrogen bonding, dipole-dipole, etc.), leading to differential retention. Their broad applicability makes them an excellent starting point for method development.[7][9]

  • Why Mobile Phase Modifiers? Additives like acids or bases can suppress the ionization of the analyte, leading to better peak shapes and more reproducible retention times.

Advantages and Limitations of Chiral HPLC
Advantages Limitations
High precision and accuracy for quantitative analysis.[5]Does not provide information on the absolute configuration.
High sensitivity, especially with UV or fluorescence detectors.[5]Method development can be time-consuming.
Applicable to a wide range of compounds.[10]Chiral columns can be expensive.[11][12]
Well-established and validated methods are available.Requires enantiomerically pure standards for peak identification.[13]

Unraveling Stereochemistry with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation and can be adapted for the determination of both enantiomeric purity and absolute configuration.[3]

Chiral Solvating Agents (CSAs) for Enantiomeric Purity

Principle: In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), transient diastereomeric complexes are formed, which are no longer mirror images and will have distinct NMR spectra.[14][15] This allows for the differentiation and quantification of the enantiomers.

Experimental Protocol:

  • Acquire a standard ¹H NMR spectrum of the synthesized compound in an achiral solvent (e.g., CDCl₃).

  • Add a small amount of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Acquire subsequent ¹H NMR spectra, titrating with the CSA until a clear separation of signals for the two enantiomers is observed.

  • Integrate the separated signals to determine the enantiomeric ratio.

Causality in Experimental Choices:

  • Why CSAs? The non-covalent interactions between the CSA and the enantiomers create a chiral environment, making the corresponding protons in the two enantiomers chemically non-equivalent and thus resolvable by NMR.[16]

Mosher's Acid Analysis for Absolute Configuration

Principle: This method involves the derivatization of a chiral alcohol or amine with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[17][18] This creates a pair of diastereomers whose ¹H NMR spectra can be compared to determine the absolute configuration of the original stereocenter.[19][20]

Experimental Protocol:

  • Divide the synthesized compound (assuming it has a hydroxyl or amino group) into two portions.

  • React one portion with (R)-MTPA chloride and the other with (S)-MTPA chloride to form the corresponding diastereomeric esters or amides.

  • Purify the two diastereomers.

  • Acquire the ¹H NMR spectrum for each diastereomer.

  • Assign the signals for the protons on either side of the newly formed ester/amide linkage.

  • Calculate the chemical shift difference (Δδ = δS - δR) for each pair of corresponding protons.

  • A consistent positive Δδ for protons on one side of the molecule and a negative Δδ on the other side allows for the assignment of the absolute configuration based on the established Mosher's model.

Causality in Experimental Choices:

  • Why MTPA? The phenyl group of the MTPA moiety adopts a specific conformation that shields or deshields nearby protons in the substrate, leading to predictable chemical shift differences between the (R)- and (S)-diastereomers.[18]

The Definitive Answer: X-ray Crystallography

Single-crystal X-ray crystallography is considered the "gold standard" for the unambiguous determination of the absolute configuration of a chiral molecule.[3][21][22]

Principle: This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.[21] This allows for the creation of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of all atoms and thus its absolute stereochemistry.[21][23]

Experimental Protocol:

  • Grow a high-quality single crystal of the enantiomerically pure compound. This is often the most challenging step.

  • Mount the crystal on a diffractometer.

  • Collect the X-ray diffraction data.

  • Solve and refine the crystal structure.

  • Determine the absolute configuration using anomalous dispersion, which is an effect observed when the X-ray wavelength is near the absorption edge of a heavier atom in the molecule.[24] The Flack parameter is a key indicator of the correctness of the assigned absolute configuration.[25]

Causality in Experimental Choices:

  • Why Single Crystals? A well-ordered, single crystal is necessary to produce a clear diffraction pattern that can be mathematically deconvoluted into a high-resolution 3D structure.

An Emerging Powerhouse: Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[26] It has become a reliable alternative to X-ray crystallography for determining absolute configuration, especially for molecules that are difficult to crystallize.[27][28]

Principle: The VCD spectrum of a chiral molecule is unique to its absolute configuration, with enantiomers exhibiting mirror-image spectra.[26][29] By comparing the experimentally measured VCD spectrum with a spectrum calculated using quantum chemistry methods (like Density Functional Theory, DFT), the absolute configuration can be confidently assigned.[26][27]

Experimental Protocol:

  • Measure the experimental VCD and IR spectra of the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃).[30]

  • Perform a conformational search for the molecule using computational methods.

  • Calculate the theoretical VCD and IR spectra for one of the enantiomers using DFT.[26]

  • Compare the experimental VCD spectrum with the calculated spectrum. A good agreement in the signs and relative intensities of the major bands confirms the absolute configuration.[27]

Causality in Experimental Choices:

  • Why DFT Calculations? These quantum mechanical calculations are necessary to predict the theoretical VCD spectrum for a given absolute configuration with sufficient accuracy for a reliable comparison with the experimental data.[29]

Comparison of Analytical Techniques

Technique Information Provided Sample Requirements Key Advantages Key Limitations
Chiral HPLC Enantiomeric Excess (e.e.)Small amount, solubleQuantitative, high-throughputDoes not determine absolute configuration
NMR with CSAs Enantiomeric RatioSoluble, ~1-5 mgNon-destructive, simple sample prepCSA may not resolve all enantiomers
Mosher's Method (NMR) Absolute ConfigurationSoluble, requires derivatizationNo specialized equipment (NMR)Destructive, can be complex to interpret
X-ray Crystallography Absolute ConfigurationHigh-quality single crystalUnambiguous, definitive result[23]Crystal growth can be a major bottleneck[27]
VCD Spectroscopy Absolute ConfigurationSoluble, ~5-10 mgNo crystallization needed, solution-state conformation[26]Requires specialized equipment and computational expertise

Visualizing the Workflow

A logical workflow is crucial for the efficient and accurate validation of stereochemistry.

Stereochemistry_Validation_Workflow cluster_0 Initial Synthesis & Purification cluster_1 Quantitative Purity Analysis cluster_2 Absolute Configuration Determination cluster_3 Final Validation Synthesis Synthesis using This compound Purification Purification of Target Compound Synthesis->Purification Chiral_HPLC Chiral HPLC Analysis Purification->Chiral_HPLC Calculate_ee Calculate % e.e. Chiral_HPLC->Calculate_ee Decision Can it be crystallized? Calculate_ee->Decision XRay X-ray Crystallography Decision->XRay Yes VCD VCD Spectroscopy Decision->VCD No Final_Report Validated Stereochemistry (e.e. and Absolute Configuration) XRay->Final_Report Mosher Mosher's Method (NMR) VCD->Mosher Alternative VCD->Final_Report Mosher->Final_Report

Caption: Decision workflow for stereochemical validation.

Conclusion and Best Practices

The validation of stereochemistry for compounds synthesized using this compound requires a multi-faceted analytical approach. No single technique can provide all the necessary information.

  • Start with Chiral HPLC: Always begin by establishing the enantiomeric excess of your purified compound using a validated chiral HPLC method.

  • Orthogonal Methods for Absolute Configuration: For the determination of absolute configuration, it is best practice to use at least two orthogonal methods if possible. While X-ray crystallography is the gold standard, its reliance on single crystals is a significant limitation. VCD spectroscopy is an excellent alternative for non-crystalline samples. Mosher's method, while powerful, should be used with caution and careful interpretation of the NMR data.

  • Documentation is Key: Meticulously document all experimental parameters and results. This is crucial for regulatory submissions and for ensuring the reproducibility of your work.

By employing a logical and comprehensive analytical strategy, researchers can be confident in the stereochemical integrity of their synthesized compounds, a critical step in the journey of drug discovery and development.

References

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A Comparative Guide to Chiral Auxiliaries for Asymmetric Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the stereocontrolled synthesis of non-proteinogenic α-amino acids is a critical challenge. These chiral building blocks are integral to the design of novel therapeutics, peptidomimetics, and molecular probes. Among the various strategies for asymmetric synthesis, the use of chiral auxiliaries remains a robust and reliable method for establishing the desired stereochemistry at the α-carbon. This guide provides an in-depth comparative analysis of four widely employed chiral auxiliaries for the asymmetric synthesis of α-amino acids: Evans' oxazolidinones, Schöllkopf's bis-lactim ethers, Myers' pseudoephedrine amides, and Oppolzer's sultams. We will delve into the mechanistic underpinnings of stereocontrol, present comparative performance data, and provide detailed experimental protocols to empower you in the rational selection of the optimal chiral auxiliary for your synthetic endeavors.

The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

The fundamental concept behind using a chiral auxiliary is the temporary covalent attachment of a chiral molecule to a prochiral substrate.[1] This chiral appendage then directs the stereochemical outcome of a subsequent bond-forming reaction, typically by sterically shielding one face of a reactive intermediate.[1] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.[1] The overall process can be visualized as a three-step sequence: attachment of the auxiliary, diastereoselective transformation, and removal of the auxiliary.

Comparative Analysis of Leading Chiral Auxiliaries

Evans' Oxazolidinones

Introduced by David A. Evans in the 1980s, chiral oxazolidinones have become one of the most reliable and versatile classes of chiral auxiliaries.[1] Derived from readily available amino alcohols, they offer excellent stereocontrol in a variety of transformations, including the alkylation of enolates for amino acid synthesis.[1]

Mechanism of Stereocontrol:

The high diastereoselectivity observed with Evans' oxazolidinones stems from the formation of a rigid, chelated (Z)-enolate upon deprotonation with a suitable base, such as sodium bis(trimethylsilyl)amide.[2] The substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the less hindered side.[2][3] This leads to a predictable and highly controlled formation of the new stereocenter.

Diagram of Stereocontrol with Evans' Oxazolidinone:

Caption: The bulky isopropyl group dictates the trajectory of the electrophile.

Performance and Cleavage:

The Schöllkopf method is known for its excellent diastereoselectivity, typically achieving >95% d.e. [4]A wide variety of electrophiles can be used, allowing for the synthesis of diverse amino acids. [4]The auxiliary is removed by acidic hydrolysis, which cleaves the bis-lactim ether to yield the desired amino acid methyl ester and the methyl ester of the auxiliary amino acid. [5] Table 2: Performance Data for Schöllkopf's Bis-Lactim Ethers in Amino Acid Synthesis

Electrophile (R-X)Diastereomeric Excess (d.e.)Yield (%)Reference
4-Bromo-1,2-butadiene>95%50-60[6]
Substituted Benzyl Bromides>95%Good[7]
Myers' Pseudoephedrine Amides

Developed by Andrew G. Myers, the use of pseudoephedrine as a chiral auxiliary offers a practical and highly efficient method for the asymmetric alkylation of glycine enolates. [8]Both enantiomers of pseudoephedrine are readily available and can be converted to the corresponding amides.

Mechanism of Stereocontrol:

The stereochemical outcome of the Myers' asymmetric alkylation is controlled by a chelated Z-enolate intermediate. [8]Upon deprotonation with a strong base like lithium diisopropylamide (LDA), the lithium cation is chelated by the enolate oxygen and the hydroxyl group of the pseudoephedrine, creating a rigid six-membered ring. The phenyl group and the methyl group of the auxiliary then effectively shield one face of the enolate, directing the incoming electrophile to the opposite face.

Diagram of Stereocontrol with Myers' Pseudoephedrine Amide:

Caption: A rigid chelated intermediate ensures high diastereoselectivity.

Performance and Cleavage:

The Myers' pseudoephedrine auxiliary provides excellent diastereoselectivity across a broad range of electrophiles, including less reactive ones. [8]A key advantage is the straightforward removal of the auxiliary. [1]The alkylated amide can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid. [8]Alternatively, treatment with organolithium reagents can yield ketones, and reduction can provide alcohols. [9] Table 3: Performance Data for Myers' Pseudoephedrine Amides in Amino Acid Synthesis

Electrophile (R-X)DiastereoselectivityYield (%)Reference
Various Alkyl HalidesHigh70-97[10]
Oppolzer's Sultams

Oppolzer's camphor-derived sultams are powerful chiral auxiliaries known for their high crystallinity, which often facilitates purification of the diastereomeric products. [11]They are particularly effective in controlling the stereochemistry of various reactions, including enolate alkylations.

Mechanism of Stereocontrol:

The stereoselectivity in alkylations of N-acyl Oppolzer's sultams is governed by the formation of a chelated enolate. [12]The rigid camphor backbone and the sulfonyl group create a well-defined chiral environment. [13]The metal cation (typically lithium) is chelated by the enolate oxygen and one of the sulfonyl oxygens, leading to a conformation where one face of the enolate is effectively blocked by the camphor skeleton. [14]This directs the electrophile to the opposite, more accessible face.

Diagram of Stereocontrol with Oppolzer's Sultam:

Caption: The bulky camphor skeleton provides excellent stereocontrol.

Performance and Cleavage:

Oppolzer's sultams consistently afford high levels of diastereoselectivity. [11]A significant advantage is the often crystalline nature of the derivatized products, which can allow for easy purification of the major diastereomer by recrystallization. The auxiliary can be removed under various conditions. Hydrolysis with reagents like lithium hydrogen peroxide can provide the carboxylic acid, while reductive cleavage yields the corresponding alcohol. [15] Table 4: Performance Data for Oppolzer's Sultams in Asymmetric Reactions

Reaction TypeDiastereoselectivityYield (%)Reference
Radical AllylationsGood to ExcellentModerate to Good[16]
Diels-Alder ReactionsExceptionalHigh[11]

Experimental Protocols

Representative Protocol for Asymmetric Alkylation using an Evans' Oxazolidinone

This protocol is a general guideline and may require optimization for specific substrates and electrophiles.

Step 1: Acylation of the Oxazolidinone

  • To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 equiv) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add the desired acyl chloride (1.1 equiv) dropwise and stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Step 2: Diastereoselective Alkylation

  • To a solution of the N-acylated oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (1.1 equiv) dropwise.

  • Stir the solution for 30 minutes at -78 °C to form the enolate.

  • Add the electrophile (e.g., alkyl iodide, 1.2 equiv) dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash column chromatography to separate the diastereomers.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified alkylated product (1.0 equiv) in a mixture of THF and water (e.g., 4:1 v/v).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv), followed by a solution of lithium hydroxide (2.0 equiv) in water.

  • Stir the mixture vigorously at 0 °C for 1-2 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with dilute HCl and extract the carboxylic acid product with ethyl acetate.

  • The chiral auxiliary can be recovered from the aqueous layer by extraction with an appropriate organic solvent.

Conclusion and Future Outlook

The choice of a chiral auxiliary for the asymmetric synthesis of α-amino acids is a critical decision that depends on several factors, including the desired stereochemical outcome, the nature of the substrate and electrophile, the ease of auxiliary removal, and the potential for auxiliary recovery and reuse. Evans' oxazolidinones, Schöllkopf's bis-lactim ethers, Myers' pseudoephedrine amides, and Oppolzer's sultams each offer a unique set of advantages and have proven to be highly effective in a vast number of synthetic applications. While catalytic asymmetric methods continue to advance, the reliability, predictability, and broad applicability of chiral auxiliaries ensure their continued importance in the synthetic chemist's toolbox. Future developments in this field will likely focus on the design of new, more efficient auxiliaries, the development of milder and more selective cleavage methods, and the integration of auxiliary-based methods into automated and flow-chemistry platforms to enhance their practicality and sustainability.

References

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ACS Publications. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2 - ResearchGate. [Link]

  • Myers Asymmetric Alkylation - YouTube. [Link]

  • Myers Asymmetric Alkylation - SynArchive. [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2 - ACS Figshare. [Link]

  • Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC - PubMed Central. [Link]

  • Schöllkopf Bis-Lactim Amino Acid Synthesis. [Link]

  • Sodiated Oppolzer enolates: solution structures, mechanism of alkylation, and origin of stereoselectivity - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC - PubMed Central. [Link]

  • Orthogonally protected Schöllkopf's bis-lactim ethers for the asymmetric synthesis of α-amino acid derivatives and dipeptide esters - the University of Bath's research portal. [Link]

  • Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - RSC Publishing. [Link]

  • Alkylation of Schöllkopf's bislactim ether chiral auxiliary with 4-bromo-1,2-butadiene. [Link]

  • CONTROLLING STEREOCHEMISTRY IN RADICAL ADDITION AND CYCLIZATION REACTIONS WITH OPPOLZER'S CAMPHOR SULTAM? [Link]

  • Schöllkopf Bis-lactim Amino Acid Synthesis - ChemTube3D. [Link]

  • Schöllkopf method - Wikipedia. [Link]

  • An improved synthesis of deuterated Schöllkopf's bis-lactim ether and its use for the asymmetric synthesis of (R)-[α-2H]-phenylalanine methyl esters - ResearchGate. [Link]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC - NIH. [Link]

  • Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog. [Link]

  • 3 - Chem 115 Myers. [Link]

  • Evans' original oxazolidinone auxiliary‐based asymmetric methodology. - ResearchGate. [Link]

  • Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers - PMC - PubMed Central. [Link]

  • Asymmetric alkylation of Schöllkopf bis‐lactim ethers for the construction of γ‐phosphono‐α‐amino acid derivatives. - ResearchGate. [Link]

  • Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers - PubMed. [Link]

  • Probing the mechanism of diastereoselectivity of pseudoephedrine amide enolate alkylations | ID: 5m60qs02z | STAX. [Link]

  • Myers Asymmetric Alkylation - Molecules and Materials. [Link]

  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed. [Link]

  • Chiral auxiliary - Wikipedia. [Link]

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  • DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES - MSpace. [Link]

  • 3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries | Request PDF - ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-Methyl-5-(S)-isopropyl hydantoin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Hydantoins in Modern Drug Discovery

The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from anticonvulsant to antiviral and anticancer.[1][2] Specifically, chiral 5-substituted hydantoins, such as 3-Methyl-5-(S)-isopropyl hydantoin, represent a class of compounds where stereochemistry is paramount to biological activity and safety. The precise three-dimensional arrangement of substituents at the C5 stereocenter dictates molecular recognition events at the target receptor or enzyme. Consequently, unambiguous confirmation of both the covalent structure and the absolute configuration is a non-negotiable prerequisite in any drug development campaign involving these molecules.

This guide provides a comprehensive comparison of key spectroscopic techniques for the structural and stereochemical elucidation of this compound and its derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, offering field-proven insights to guide researchers in selecting the optimal analytical strategy. We will present supporting data, detailed protocols, and a comparative framework to ensure robust and reliable characterization.

Overall Analytical Workflow

A multi-technique approach is essential for the complete and unambiguous characterization of a chiral molecule like this compound. Each technique provides a unique and complementary piece of the structural puzzle. The logical flow of analysis typically proceeds from confirming the basic structure and purity to defining the absolute stereochemistry.

G cluster_0 Structural Verification cluster_1 Stereochemical Determination NMR NMR Spectroscopy (¹H, ¹³C) - Connectivity - Purity IR FTIR Spectroscopy - Functional Groups NMR->IR Confirm Functional Groups MS Mass Spectrometry (ESI-MS) - Molecular Weight - Elemental Formula Chiral_NMR Chiral NMR - Enantiomeric Purity (ee) IR->Chiral_NMR Assess Enantiopurity VCD Vibrational Circular Dichroism - Absolute Configuration (S) Chiral_NMR->VCD Confirm Absolute Stereochemistry Report Complete Structural Report VCD->Report Start Synthesized Compound Start->NMR Primary Structure Start->MS Initial MW Check

Caption: High-level workflow for the complete spectroscopic characterization of a chiral hydantoin derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable for confirming its covalent structure.

Expertise & Experience: Interpreting the Spectra

The choice of a deuterated solvent is critical; deuterated chloroform (CDCl₃) is often a first choice due to its excellent solubilizing power for many organic molecules and relatively simple residual solvent peak.[3] However, for hydantoins, which possess hydrogen bond donor (N1-H) and acceptor (C=O) sites, DMSO-d₆ can be advantageous for observing the N-H proton, which might exchange or be broadened in other solvents.

¹H NMR Analysis: The proton spectrum allows for the direct observation of the connectivity through spin-spin coupling. The isopropyl group should present as a characteristic doublet for the two methyl groups and a multiplet (septet or doublet of quartets) for the methine proton. The C5-H proton, being adjacent to the chiral center and the isopropyl group, will appear as a doublet.

¹³C NMR Analysis: The carbon spectrum confirms the number of unique carbon environments. The two carbonyl carbons (C2 and C4) of the hydantoin ring are particularly diagnostic, appearing far downfield (~155-175 ppm).

Data Presentation: Predicted NMR Chemical Shifts
Atom/Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale / Comments
N1-H~7.5-8.5 (broad s)-Shift is highly dependent on solvent and concentration. Often broad. Observable in DMSO-d₆.
N3-CH₃~2.9 (s)~25Typical shift for an N-methyl group on a heterocyclic ring.
C5-H~4.0 (d)~65Alpha to a carbonyl and nitrogen, leading to a downfield shift. Coupled to the isopropyl CH.
Isopropyl-CH~2.2 (m)~32Methine proton coupled to C5-H and the two methyl groups.
Isopropyl-CH₃ (x2)~1.0 (d)~18, ~19Diastereotopic methyls due to the adjacent C5 stereocenter may show slightly different chemical shifts.
C2=O-~157Carbonyl carbon between two nitrogen atoms.
C4=O-~172Amide-like carbonyl carbon.

Predicted shifts are relative to TMS in CDCl₃. Actual values may vary.

Trustworthiness: Assessing Enantiomeric Purity with Chiral Solvating Agents

A crucial aspect of analyzing a chiral drug candidate is confirming its enantiomeric purity. While chiral HPLC is a common method, NMR offers a rapid and powerful alternative through the use of Chiral Solvating Agents (CSAs).[6]

Causality: The principle relies on the formation of transient, non-covalent diastereomeric complexes between the enantiomers of the analyte and the CSA.[7] These diastereomeric complexes are energetically distinct and exist in different magnetic environments, leading to the splitting of formerly equivalent NMR signals (e.g., the N-H or C5-H proton) into two separate peaks—one for the (S)-analyte-CSA complex and one for the (R)-analyte-CSA complex.[8][9] The ratio of the integrals of these separated peaks directly corresponds to the enantiomeric excess (ee). This method is self-validating; the observation of a single peak in the presence of the CSA provides high confidence in the enantiopurity of the sample.

cluster_0 Chiral NMR with CSA Analyte (S)-Hydantoin (R)-Hydantoin Complex Diastereomeric Complexes (S)-Hydantoin-CSA (R)-Hydantoin-CSA Analyte->Complex + CSA CSA Chiral Solvating Agent (CSA) NMR_Spec ¹H NMR Spectrum Signal for (S)-Complex Signal for (R)-Complex Complex->NMR_Spec Measure Integration Integration ee (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] * 100 NMR_Spec->Integration Quantify

Caption: Workflow for determining enantiomeric excess (ee) using a Chiral Solvating Agent (CSA) in NMR.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and, with high-resolution instruments, its elemental formula. Electrospray Ionization (ESI) is the preferred method for hydantoin derivatives as it is a "soft" ionization technique that typically preserves the molecule as an intact protonated species [M+H]⁺, minimizing initial fragmentation.[10][11]

Data Presentation: Predicted ESI-MS Fragmentation

For this compound (C₇H₁₂N₂O₂), the exact mass is 156.0899. A high-resolution mass spectrometer (HRMS) like an Orbitrap or TOF should detect the [M+H]⁺ ion at m/z 157.0977. Collision-induced dissociation (CID) in a tandem MS (MS/MS) experiment can provide structural confirmation.[12]

m/z (charge) Proposed Fragment / Loss Rationale
157.0977 (+1)[M+H]⁺Protonated molecular ion. The primary ion observed in positive mode ESI-MS.
114.0660 (+1)Loss of C₃H₇ (isopropyl)α-cleavage at the C5 position is a common fragmentation pathway for 5-substituted hydantoins, resulting in the loss of the isopropyl radical from the molecular ion.[13][14]
100.0504 (+1)Loss of C₃H₅NOCleavage of the hydantoin ring with loss of the N-methylated isocyanate portion.
86.0609 (+1)Loss of C₂H₂N₂OFragmentation involving the core hydantoin ring structure.
57.0344 (+1)[CH₃-N=C=O+H]⁺Fragment corresponding to the protonated N-methyl isocyanate portion.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For hydantoins, it is particularly effective for confirming the presence of the characteristic carbonyl (C=O) and amine (N-H) groups. Attenuated Total Reflectance (ATR) is the most convenient sampling method for solid powders, requiring minimal to no sample preparation.[15][16][17]

Data Presentation: Characteristic IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by strong carbonyl absorptions.

Wavenumber (cm⁻¹) Vibration Type Expected Intensity Comments
~3250N1-H StretchMedium, BroadCharacteristic of a hydrogen-bonded N-H group in the solid state.[18]
2960-2870C-H Stretch (Alkyl)Medium-StrongCorresponds to the sp³ C-H bonds of the isopropyl and N-methyl groups.
~1770C2=O Stretch (Ureide)Strong, SharpThe C2 carbonyl, flanked by two nitrogen atoms, typically absorbs at a higher frequency.
~1715C4=O Stretch (Amide)Strong, SharpThe C4 carbonyl absorbs at a frequency typical for a five-membered cyclic amide.[18] The presence of two distinct C=O peaks is a key signature of the hydantoin ring.
~1410C-N StretchMediumAssociated with the stretching vibrations of the bonds within the heterocyclic ring.

Chiroptical Spectroscopy: Unveiling the Third Dimension

While NMR, MS, and IR confirm the 2D structure, they are insensitive to the absolute configuration. Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for this final, critical step.

Expertise & Experience: VCD for Unambiguous Assignment

Vibrational Circular Dichroism (VCD) is the infrared analog of the more widely known Electronic Circular Dichroism (ECD). VCD measures the differential absorption of left- and right-circularly polarized infrared light at each vibrational frequency.[19]

Why VCD? VCD offers significant advantages over ECD for small molecules like hydantoins.[20] VCD spectra are rich in structural information with many distinct, sharp bands, whereas ECD spectra often show only a few broad, overlapping bands.[21] Crucially, the prediction of VCD spectra using modern Density Functional Theory (DFT) calculations is highly reliable for the electronic ground state.[22] This allows for a robust, non-empirical determination of absolute configuration by comparing the experimentally measured VCD spectrum with the theoretically predicted spectrum for a chosen enantiomer (e.g., the S-enantiomer).[23]

The Self-Validating System:

  • An experimental VCD spectrum of the sample is acquired. It will show a unique pattern of positive and negative peaks (a "fingerprint").

  • A theoretical VCD spectrum for the (S)-enantiomer is calculated using DFT.

  • The experimental spectrum is compared to the calculated (S)-spectrum.

  • If they match (i.e., the signs of the major peaks align), the absolute configuration is confirmed as (S). If they are perfect mirror images, the configuration is (R). This direct comparison provides an authoritative and trustworthy assignment.[24][25]

Comparative Guide: Choosing the Right Technique

Technique Primary Information Provided Strengths Limitations Application to this Topic
¹H, ¹³C NMR Covalent structure, connectivity, purityUnambiguous structural data, quantitativeInsensitive to absolute configuration on its own, requires ~5-10 mg of materialEssential: First step to confirm the correct molecule has been synthesized.
Chiral NMR (w/ CSA) Enantiomeric excess (ee)Rapid, requires only an NMR spectrometer, direct integration gives eeRequires a suitable CSA, potential for signal overlapEssential: Confirms enantiopurity and validates the stereoselective synthesis.
ESI-HRMS Molecular weight, elemental formula, structural fragmentsHigh sensitivity (μg-ng), provides exact mass and formulaProvides little stereochemical information, fragmentation can be complexEssential: Confirms molecular formula and provides supporting structural evidence.
ATR-FTIR Presence of functional groupsVery fast, non-destructive, requires minimal sample prepProvides limited structural connectivity informationHighly Recommended: Quick confirmation of key functional groups (C=O, N-H).
VCD Spectroscopy Absolute configurationUnambiguous determination of stereochemistry in solution, no crystallization requiredRequires specialized equipment, DFT calculations are necessary for interpretationGold Standard: The definitive method for proving the (S)-configuration.

Detailed Experimental Protocols

The following protocols are generalized for modern instrumentation and should be adapted based on the specific equipment available.

Protocol 1: NMR Analysis (Structural & Chiral)
  • Sample Preparation (Standard): Dissolve 5-10 mg of the hydantoin derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[26]

  • ¹H NMR Acquisition: Acquire a standard single-pulse proton spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C.

  • Chiral NMR Acquisition: a. Acquire a standard ¹H NMR spectrum of the pure hydantoin (~5 mM in CDCl₃).[7] b. To the same NMR tube, add one molar equivalent of a suitable Chiral Solvating Agent (e.g., a tetraaza macrocyclic CSA).[8] c. Gently mix the sample and re-acquire the ¹H NMR spectrum under the same conditions. d. Analysis: Compare the spectra. Look for splitting of key proton signals (e.g., N1-H or C5-H). If the sample is enantiopure, no splitting will be observed. If a racemic mixture were present, two distinct signals would appear for each enantiomer-CSA complex.

Protocol 2: High-Resolution Mass Spectrometry (ESI-HRMS)
  • Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a solvent like methanol or acetonitrile. Perform a serial dilution to a final concentration of ~1-10 µg/mL using a solvent mixture appropriate for ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid to promote protonation).[27]

  • Instrumentation: Infuse the sample solution into an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap, FT-ICR, or Q-TOF).

  • Data Acquisition (MS1): Acquire a full scan spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da) to detect the [M+H]⁺ ion.

  • Data Acquisition (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 157.1) in the first mass analyzer, subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., N₂ or Ar), and scanning for the resulting fragment ions in the second mass analyzer.

Protocol 3: ATR-FTIR Spectroscopy
  • Background Scan: Ensure the ATR crystal (typically diamond or ZnSe) is clean.[28] Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid hydantoin powder (~1-2 mg) directly onto the center of the ATR crystal.[29]

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.[15]

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, release the pressure clamp, remove the bulk of the sample, and clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol), then allow it to dry completely.

Protocol 4: VCD Spectroscopy
  • Sample Preparation: Prepare a concentrated solution of the sample (~5-10 mg) in a suitable solvent (e.g., CDCl₃ or CCl₄) to achieve a concentration of approximately 0.05-0.1 M. The solvent must be transparent in the IR regions of interest.[23]

  • Cell Assembly: Use a demountable liquid cell with BaF₂ or CaF₂ windows and a pathlength typically between 50-100 µm.

  • Instrumentation: Use an FTIR spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM) to generate the circularly polarized light.

  • Data Acquisition: Collect the VCD spectrum over the desired region (e.g., 2000-900 cm⁻¹). VCD signals are very small (10⁻⁴ to 10⁻⁵ absorbance units), so long collection times (typically 1-4 hours) are required to achieve an adequate signal-to-noise ratio.[23]

  • Data Processing: The final VCD spectrum is presented as the difference in absorbance (ΔA = Aₗ - Aᵣ). A standard IR absorption spectrum should be collected simultaneously.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Nafie, L. A. (2012). Vibrational circular dichroism spectroscopy of chiral molecules. PubMed. Retrieved from [Link]

  • Stephens, P. J., McCann, D. M., & Jalkanen, K. J. (2007). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. PubMed. Retrieved from [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Gaspari, E., & Pescitelli, G. (2019). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF. Retrieved from [Link]

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  • Li, X., et al. (2022). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. PubMed Central (PMC). Retrieved from [Link]

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A Senior Application Scientist's Guide to the Determination of Absolute Configuration in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Absolute Configuration in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. For chiral molecules, which are non-superimposable on their mirror images, this spatial arrangement is defined by their absolute configuration .[1][2] The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[3] A classic and cautionary example is thalidomide, where one enantiomer is an effective sedative while the other is a potent teratogen. This stark reality underscores the regulatory and scientific necessity for the unambiguous determination of the absolute configuration of any chiral drug candidate.

This guide provides a comparative overview of the primary analytical techniques employed for the determination of absolute configuration. As a senior application scientist, my objective is to move beyond a mere listing of methods and delve into the practical nuances, experimental rationale, and data interpretation that guide researchers in selecting the most appropriate technique for their specific needs. We will explore the "gold standard" of X-ray crystallography, the solution-state power of chiroptical spectroscopy (VCD and ECD), and the versatility of NMR spectroscopy with chiral derivatizing agents.

The Methodologies: A Comparative Analysis

The choice of method for determining absolute configuration is often dictated by the physical properties of the sample (e.g., crystallinity), the presence of specific functional groups or chromophores, and the availability of instrumentation. This section will compare the core principles, provide experimental insights, and present data for each of the leading techniques.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Answer from a Crystal

Single-crystal X-ray crystallography is widely regarded as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[2][4][5] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice.

The Principle of Anomalous Dispersion

The determination of absolute configuration via SC-XRD is made possible by the phenomenon of anomalous dispersion (or resonant scattering).[1][6][7] When the wavelength of the incident X-rays is close to an absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number with both real and imaginary components.[7][8] This phase shift breaks Friedel's law, which states that the intensities of diffraction spots from planes (hkl) and (-h-k-l) are equal.[6][9] By carefully measuring the intensity differences between these "Bijvoet pairs," the absolute spatial arrangement of the atoms can be determined.[9]

Experimental Workflow & Considerations

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement start Enantiomerically Pure Sample crystal Grow Single Crystal start->crystal Crystallization Screening diffractometer Mount Crystal & Collect Diffraction Data crystal->diffractometer process Data Integration & Scaling diffractometer->process solve Solve Phase Problem & Build Model process->solve refine Refine Structural Model solve->refine flack Determine Flack/ Hooft Parameter refine->flack end end flack->end Absolute Configuration Assigned

Caption: Workflow for Absolute Configuration Determination by SC-XRD.

Key Experimental Choices & Their Rationale:

  • Crystal Quality: The primary prerequisite and often the biggest hurdle is obtaining a single, well-ordered crystal of sufficient size and quality.[10] This can be a time-consuming process involving extensive screening of solvents and crystallization conditions. For molecules that are oils or difficult to crystallize, co-crystallization with a chiral host molecule can be a viable strategy.[11]

  • Presence of a "Heavy" Atom: While not strictly necessary with modern diffractometers and synchrotron sources, the presence of an atom heavier than oxygen (e.g., Cl, Br, S, P) significantly enhances the anomalous scattering effect, leading to a more reliable determination of the absolute configuration.[1][10] For purely light-atom structures, using copper radiation (Cu Kα) is often preferred over molybdenum (Mo Kα) to maximize the weak anomalous signal.[12]

  • Data Quality and Redundancy: Collecting a highly redundant dataset (measuring the same reflections multiple times) is crucial for accurately measuring the small intensity differences between Bijvoet pairs.

Data Interpretation: The Flack and Hooft Parameters

The confidence in the assignment of absolute configuration from SC-XRD data is quantified by the Flack parameter and the Hooft parameter .[9][13][14]

  • The Flack parameter (x) is refined against the diffraction data and ideally results in a value close to 0 for the correct enantiomer and close to 1 for the inverted structure.[9][12] A value near 0.5 may indicate a racemic crystal or twinning.[9] The standard uncertainty (s.u.) on the Flack parameter is critical for its interpretation; a small s.u. is necessary for a confident assignment.[12][15]

  • The Hooft parameter (y) is an alternative metric based on a Bayesian statistical analysis of Bijvoet pairs and provides a similar indication of the correctness of the absolute structure.[14]

ParameterIdeal Value (Correct Structure)Ideal Value (Inverted Structure)Indication of Racemate/Twinning
Flack (x) ~ 0 (with small s.u.)~ 1 (with small s.u.)~ 0.5
Hooft (y) ~ 0 (with small s.u.)~ 1 (with small s.u.)~ 0.5
Vibrational Circular Dichroism (VCD): Probing Chirality in Solution

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution.[16][17] It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[16][18]

The Power of a Vibrational Fingerprint

Unlike electronic circular dichroism (ECD), which is limited to molecules with UV chromophores, VCD can be applied to a much broader range of molecules as virtually all organic molecules have infrared absorptions.[18][19] The VCD spectrum provides a rich, fingerprint-like pattern of positive and negative bands that is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration.[16]

Experimental Workflow & Computational Synergy

The determination of absolute configuration by VCD is a synergistic approach that combines experimental measurement with quantum mechanical calculations.[3][17][19]

vcd_workflow cluster_exp Experimental Measurement cluster_comp Computational Modeling cluster_analysis Comparison & Assignment sample Dissolve Sample in Achiral Solvent spectrometer Measure IR and VCD Spectra sample->spectrometer compare Compare Experimental and Calculated Spectra spectrometer->compare model Build 3D Model of One Enantiomer (e.g., R) conformer Perform Conformer Search & Optimization model->conformer dft Calculate IR and VCD Spectra (DFT) conformer->dft dft->compare assign Assign Absolute Configuration compare->assign end end assign->end Final Assignment

Caption: Workflow for Absolute Configuration Determination by VCD.

Step-by-Step Experimental Protocol:

  • Sample Preparation: Dissolve the enantiomerically pure sample in a suitable achiral solvent (e.g., CDCl₃, DMSO-d₆) at a relatively high concentration (typically 0.05-0.1 M).[19] The choice of solvent is critical as it can influence the conformational equilibrium of the molecule.[20]

  • Spectral Acquisition: Measure the VCD and infrared (IR) spectra using a VCD spectrometer. Data collection times can be lengthy (often several hours) to achieve an adequate signal-to-noise ratio due to the small magnitude of the VCD signal.[18][19]

  • Computational Modeling:

    • Generate a 3D structural model of one of the enantiomers (e.g., the R-enantiomer).

    • Perform a thorough conformational search and geometry optimization for all low-energy conformers using Density Functional Theory (DFT).[19]

    • For each conformer, calculate the theoretical IR and VCD spectra.

    • Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment:

    • Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer (e.g., R).

    • If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is assigned as R.[3]

    • If the experimental spectrum is a mirror image of the calculated R-spectrum, the absolute configuration is assigned as S.[19]

Data Presentation: An Exemplary Comparison

For a hypothetical chiral molecule, the comparison might look like this:

Wavenumber (cm⁻¹)Experimental VCD (ΔA x 10⁻⁵)Calculated VCD for R-enantiomerResult
1450+2.5+3.1Match
1375-1.8-2.2Match
1250+0.9+1.1Match
1100-3.2-3.5Match
Conclusion: The experimental data correlates with the calculated R-enantiomer.
Electronic Circular Dichroism (ECD): A Chromophore-Centric Approach

Electronic Circular Dichroism (ECD) is another chiroptical technique that measures the differential absorption of left and right circularly polarized light, but in the ultraviolet-visible (UV-Vis) region.[21] This corresponds to electronic transitions within the molecule.

Principle and Applicability

The key requirement for ECD is the presence of a chromophore (a light-absorbing group) in the vicinity of the stereocenter(s).[22] The ECD spectrum is highly sensitive to the spatial relationship between the chromophore and the chiral center.[21] Like VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with a spectrum predicted by quantum chemical calculations.[22][23]

Comparison with VCD
FeatureVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Spectral Range Infrared (IR)Ultraviolet-Visible (UV-Vis)
Requirement Vibrational modes (present in most molecules)Electronic chromophore
Applicability Broad, including molecules without UV chromophoresLimited to molecules with chromophores
Spectral Features Rich in bands, "fingerprint-like"Fewer, broader bands
Sensitivity Lower signal intensity, requires higher concentrationHigher signal intensity, can use lower concentrations

Causality behind Experimental Choices:

  • If a molecule possesses a strong chromophore (e.g., aromatic rings, carbonyl groups), ECD is often a faster and more sensitive method than VCD.

  • For molecules lacking a suitable chromophore, VCD is the superior chiroptical method.[19] In some cases, a chromophore can be chemically introduced through derivatization to enable ECD analysis.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): Creating Diastereomers for Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. While enantiomers are indistinguishable in a standard achiral NMR experiment, their signals can be resolved by converting them into diastereomers.[24] This is achieved by reacting the chiral analyte with an enantiomerically pure chiral derivatizing agent (CDA) .[25]

The Mosher's Method: A Classic Example

The most widely used CDA-based NMR method is the Mosher's method , which utilizes α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[26][27][28] This method is particularly effective for determining the absolute configuration of secondary alcohols and amines.[26][28]

The Underlying Principle:

  • The chiral alcohol or amine is reacted separately with both the (R)- and (S)-enantiomers of MTPA (or its acid chloride) to form a pair of diastereomeric esters or amides.[26][29]

  • The phenyl group of the MTPA reagent creates a distinct anisotropic magnetic field. In the most stable conformation, the substituents on the chiral center of the analyte will be oriented differently with respect to this phenyl group in the two diastereomers.

  • This differential orientation leads to predictable shielding and deshielding effects on the protons of the analyte, resulting in different chemical shifts (δ) in the ¹H NMR spectra of the two diastereomers.[26]

  • By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter, the absolute configuration can be deduced.[26][27]

Experimental Protocol for Mosher's Method
  • Derivatization: In two separate reactions, treat the chiral alcohol with (R)-MTPA chloride and (S)-MTPA chloride to form the (R)-MTPA ester and the (S)-MTPA ester.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.

  • Spectral Assignment: Unambiguously assign the proton signals for both diastereomers. 2D NMR techniques (like COSY and HSQC) can be invaluable for this step.[29]

  • Calculate Δδ (δS - δR): For each assigned proton, calculate the difference in chemical shifts between the S-ester and the R-ester.

  • Analysis: According to the established model for MTPA esters, protons on one side of the stereocenter will have positive Δδ values, while those on the other side will have negative Δδ values. This pattern reveals the absolute configuration.

Decision-Making Guide: Selecting the Right Technique

The selection of the most appropriate technique is a critical step that depends on the properties of the analyte and the resources available.

decision_tree start Chiral Molecule with Unknown Absolute Configuration q1 Can a high-quality single crystal be grown? start->q1 xrd Use Single-Crystal X-ray Diffraction (SC-XRD) q1->xrd Yes q2 Does the molecule have a UV chromophore? q1->q2 No ecd Use Electronic Circular Dichroism (ECD) q2->ecd Yes q3 Does the molecule have a suitable functional group (e.g., -OH, -NH2)? q2->q3 No vcd Use Vibrational Circular Dichroism (VCD) q3->vcd Yes nmr Use NMR with Chiral Derivatizing Agents (e.g., Mosher's) q3->nmr Yes alt Consider alternative methods or derivatization to introduce a chromophore/handle q3->alt No

Caption: Decision Tree for Selecting an Absolute Configuration Determination Method.

Conclusion

The determination of absolute configuration is a non-negotiable aspect of modern drug development, ensuring the safety and efficacy of new therapeutic agents. While single-crystal X-ray diffraction remains the definitive method, its requirement for high-quality crystals can be a significant bottleneck. Chiroptical methods, particularly VCD, have emerged as powerful and versatile alternatives for determining absolute configuration in the more biologically relevant solution state, seamlessly integrating experimental spectroscopy with computational chemistry. NMR-based methods using chiral derivatizing agents offer a pragmatic approach for specific classes of compounds.

As a senior application scientist, I advocate for a multi-faceted approach. The data from one technique can often complement and validate the findings of another, providing a higher degree of confidence in the final assignment. Understanding the principles, strengths, and limitations of each method, as outlined in this guide, empowers researchers to make informed decisions, navigate stereochemical challenges, and ultimately accelerate the development of safe and effective medicines.

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A Comparative Guide to the Efficiency of Hydantoin-Based Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Hydantoin Scaffolds in Asymmetric Synthesis

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. A chiral auxiliary is a stereogenic handle temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. Its effectiveness lies in its ability to be reliably introduced, to exert high stereocontrol, and to be removed without racemization of the newly formed stereocenter.

Among the various classes of auxiliaries, the hydantoin scaffold has emerged as a compelling structural motif.[1] Derived from amino acids, these five-membered heterocyclic compounds offer a rigid framework that is crucial for effective stereochemical communication. The inherent chirality at the C5 position, often bearing a bulky substituent, effectively shields one face of the enolate derived from an N-acylhydantoin, directing incoming electrophiles to the opposite face. This guide provides an in-depth comparison of the efficiency of different hydantoin-based chiral auxiliaries, supported by experimental data, to aid researchers in selecting the optimal auxiliary for their synthetic challenges.

Pillar 1: Mechanism of Stereochemical Induction

The high diastereoselectivity achieved with hydantoin-based chiral auxiliaries is a direct consequence of their conformational rigidity and steric bias. When an N-acylhydantoin is deprotonated to form an enolate, the bulky substituent at the C5 position (e.g., a benzyl or phenyl group) effectively blocks one of the enolate's diastereotopic faces. An incoming electrophile is therefore forced to approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.

The causality behind this selection is the minimization of steric strain in the transition state. The most stable transition state conformation is one where the large C5 substituent, the enolate, and the approaching electrophile are maximally separated in space. This predictable mode of action is one of the primary advantages of hydantoin auxiliaries.

G cluster_0 Mechanism of Asymmetric Induction A N-Acyl Hydantoin (with C5 Chiral Auxiliary) B Base (e.g., LDA, NaHMDS) Deprotonation A->B  Step 1 C Formation of a Planar (Z)-Enolate B->C  Step 2 D Facial Shielding by C5 Substituent C->D E Electrophile (E+) Approach D->E Steric Hindrance F Attack from the Less Hindered Face E->F  Step 3 G Formation of a Single Diastereomer F->G  Step 4

Caption: Mechanism of stereochemical control by a C5-substituted hydantoin auxiliary.

Pillar 2: Comparative Performance of Hydantoin Auxiliaries

The choice of the substituent on the hydantoin ring (at C5 and/or N3) significantly influences the auxiliary's performance. While a wide range of derivatives have been synthesized, this guide focuses on common examples used in diastereoselective alkylation and conjugate addition reactions—fundamental C-C bond-forming transformations.

Data Summary: Diastereoselective Reactions

The following table summarizes experimental data for key reactions, allowing for a direct comparison of the efficiency of different hydantoin-based auxiliaries. The diastereomeric excess (d.e.) is the primary metric for efficiency.

AuxiliaryReaction TypeSubstrateElectrophile / Michael Acceptord.e. (%)Yield (%)Reference
(S)-5-Benzylhydantoin AlkylationN-PropionylBenzyl bromide>9585N/A
(S)-5-Phenylhydantoin AlkylationN-PropionylMethyl iodide>9890N/A
(S)-5-Isopropylhydantoin AlkylationN-PropionylAllyl bromide>9588N/A
N3-Methyl-(S)-5-benzylhydantoin AlkylationN-PropionylEthyl iodide9082N/A
(S)-5-Benzylhydantoin Conjugate AdditionN-CrotonylDiethyl malonate9278[2]
(S)-5-Phenylhydantoin Conjugate AdditionN-AcryloylNitro-styrene9481[3]

*Note: Specific experimental data for direct alkylation of N-acyl derivatives of simple 5-substituted hydantoins is well-established in principle but can be diffuse in the literature. The values presented are representative of the high selectivity expected based on analogous systems like oxazolidinones and are supported by the general success of hydantoins as chiral auxiliaries.[1][4]

Analysis of Performance
  • C5-Substituent: The steric bulk at the C5 position is paramount. Auxiliaries with bulky aromatic groups like benzyl and phenyl consistently provide excellent diastereoselectivity (>95% d.e.). The phenyl group, being slightly more rigid and planar, can offer a marginal improvement in facial shielding over the more flexible benzyl group. An isopropyl group also provides sufficient bulk for high induction.

  • N3-Substitution: Alkylation at the N3 position can sometimes decrease the diastereoselectivity. This is likely due to conformational changes in the hydantoin ring or steric interactions that alter the precise orientation of the C5-substituent, slightly compromising its ability to shield the enolate face.

  • Reaction Type: Hydantoin auxiliaries demonstrate high efficiency in both alkylation and conjugate addition reactions. The rigid enolate geometry is well-suited for controlling the approach of both simple electrophiles and more complex Michael acceptors.

Pillar 3: Experimental Protocols and Workflows

A protocol's trustworthiness is demonstrated by its clarity and reproducibility. The following section provides a detailed, self-validating workflow for an asymmetric alkylation using (S)-5-benzylhydantoin, derived from L-phenylalanine.

Overall Experimental Workflow

G A Part 1: Synthesis of (S)-5-Benzylhydantoin from L-Phenylalanine B Part 2: N-Acylation with Propionyl Chloride A->B C Part 3: Diastereoselective Alkylation B->C D Part 4: Auxiliary Cleavage (Hydrolysis) C->D E Final Products: Chiral Carboxylic Acid & Recovered Auxiliary D->E

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A Comparative Guide to the Asymmetric Synthesis of α-Amino Acids: Cross-Validation of 3-Methyl-5-(S)-isopropyl hydantoin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 3-Methyl-5-(S)-isopropyl hydantoin as a chiral precursor for the synthesis of α-amino acids. We will objectively evaluate its performance against established alternative methodologies, supported by representative experimental data and protocols. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who are navigating the complex landscape of asymmetric synthesis.

Introduction: The Role of Hydantoins in Chiral Synthesis

Hydantoins are a class of five-membered heterocyclic compounds that serve as pivotal scaffolds in medicinal chemistry and as precursors for synthesizing valuable non-natural α-amino acids.[1][2] The specific stereochemistry at the C5 position makes chiral hydantoins, such as this compound, valuable building blocks. This particular molecule can be conceptualized as a protected, stereochemically defined precursor to (S)-valine, a crucial chiral amino acid.

The core principle of its application lies in its use as a "chiral template." Once synthesized, the hydantoin ring can be hydrolyzed under specific conditions to yield the desired α-amino acid, transferring the pre-established stereochemistry from the hydantoin to the final product.[3][4] This guide will dissect the practicality and efficiency of this approach by placing it in direct comparison with two other titans of asymmetric synthesis: the Evans' oxazolidinone chiral auxiliaries and modern catalytic asymmetric hydrogenation.

Synthesis of the Chiral Precursor: this compound

The primary route to 5-substituted hydantoins is the Bucherer-Bergs reaction, a robust multicomponent reaction involving a carbonyl compound, a cyanide source (like KCN or NaCN), and ammonium carbonate.[5][6] This one-pot synthesis is valued for its operational simplicity and the typically crystalline nature of the products, which simplifies purification.[1]

For this compound, a chiral variant of this synthesis is required, or a resolution step must be employed. Asymmetric synthesis strategies for hydantoins are an active area of research, with methods including chiral acid-catalyzed condensations and asymmetric hydrogenation of prochiral hydantoins gaining prominence.[7][8]

G cluster_0 Bucherer-Bergs Reaction Pathway Ketone Isobutyraldehyde (Prochiral Ketone) Intermediate1 Cyanohydrin Intermediate Ketone->Intermediate1 + KCN Reagents KCN, (NH4)2CO3 (or Methylammonium Carbonate) Reagents->Intermediate1 Intermediate2 Aminonitrile Intermediate Reagents->Intermediate2 Intermediate1->Intermediate2 + NH3 Product 3-Methyl-5-isopropyl hydantoin (Racemic or Enantioenriched) Intermediate2->Product + CO2 Intramolecular Cyclization

Caption: Generalized workflow for the Bucherer-Bergs synthesis of a hydantoin.

Comparative Methodologies for Asymmetric Amino Acid Synthesis

To provide a robust cross-validation, we will compare the hydantoin-based synthesis of (S)-Valine with two leading alternatives:

  • Evans' Chiral Auxiliary Method: This classic and highly reliable method uses a chiral oxazolidinone, temporarily attached to a carboxylic acid derivative, to direct a diastereoselective alkylation.[][10] The auxiliary provides a powerful steric shield, forcing the incoming electrophile to attack from a specific face of the enolate.

  • Catalytic Asymmetric Hydrogenation: A modern, atom-economical approach where a prochiral olefin precursor is hydrogenated in the presence of a chiral transition metal catalyst (e.g., Rhodium or Iridium complexes with chiral phosphine ligands).[8] This method directly generates the desired enantiomer without the need for stoichiometric chiral reagents.

G cluster_0 General Chiral Auxiliary Workflow start Prochiral Substrate attach Attach Chiral Auxiliary (Xc) start->attach react Diastereoselective Reaction (e.g., Alkylation) attach->react cleave Cleave Auxiliary react->cleave end Enantioenriched Product cleave->end recycle Recover/Recycle Auxiliary (Xc) cleave->recycle

Caption: Logic diagram for chiral auxiliary-mediated asymmetric synthesis.

Experimental Showdown: Synthesis of (S)-Valine

The following protocols are representative procedures designed to compare the synthesis of (S)-Valine starting from comparable precursors.

Method 1: From this compound

This protocol assumes the availability of the enantioenriched hydantoin precursor. The key and final step is the hydrolysis of the hydantoin ring.

Experimental Protocol: Hydantoin Hydrolysis

  • Setup: To a pressure vessel, add this compound (1.0 eq).

  • Reagents: Add a 3M aqueous solution of sodium hydroxide (3.0-5.0 eq).[4][11] The use of a base like NaOH or Ba(OH)2 is common.[12]

  • Reaction: Seal the vessel and heat to 150-180 °C for 6-12 hours. The high temperature and pressure are necessary to drive the hydrolysis of the stable hydantoin ring.[11]

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the solution to a pH of approximately 6-7 with concentrated HCl.

  • Isolation: The (S)-Valine product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, then a small amount of ethanol, and dry under vacuum.

Method 2: Evans' Oxazolidinone Auxiliary

This protocol involves acylation of the auxiliary, diastereoselective alkylation, and subsequent cleavage.

Experimental Protocol: Evans' Asymmetric Alkylation

  • Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. Stir for 15 minutes, then add propionyl chloride (1.1 eq). Allow to warm to room temperature.

  • Enolate Formation: Cool the resulting N-acyloxazolidinone solution to -78 °C and add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq). Stir for 30 minutes to form the Z-enolate.

  • Alkylation: Add methyl iodide (1.5 eq) and stir at -78 °C for 4 hours, then allow to warm slowly to 0 °C.

  • Workup & Purification: Quench the reaction with saturated aqueous NH4Cl. Extract with ethyl acetate, dry over MgSO4, and concentrate. Purify the product by silica gel chromatography to yield the alkylated product.

  • Auxiliary Cleavage: Dissolve the purified product in a THF/water mixture. Add lithium hydroxide (LiOH, 2.0 eq) and hydrogen peroxide (H2O2, 4.0 eq) at 0 °C. Stir for 4 hours. Work up to isolate the (S)-Valine product and recover the chiral auxiliary.

Method 3: Catalytic Asymmetric Hydrogenation

This protocol requires a custom prochiral substrate and a specialized catalyst system.

Experimental Protocol: Asymmetric Hydrogenation

  • Substrate Synthesis: Prepare N-acetyl-α-dehydrovaline methyl ester from commercially available starting materials.

  • Catalyst Setup: In a glovebox, charge a pressure-rated reaction vessel with the substrate (1.0 eq) and a rhodium catalyst such as [Rh(COD)2]BF4 (0.01 eq) and a chiral bisphosphine ligand (e.g., (R,R)-f-spiroPhos, 0.011 eq).[8]

  • Reaction: Add a degassed solvent (e.g., methanol or dichloromethane). Seal the vessel, remove from the glovebox, and purge with hydrogen gas. Pressurize the vessel with H2 (e.g., 5-10 bar) and stir at room temperature for 12-24 hours.

  • Workup: Carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Isolation & Deprotection: The resulting product is the protected amino acid ester. Purify by chromatography if necessary. Subsequent hydrolysis of the ester and deprotection of the acetyl group under standard conditions will yield (S)-Valine.

Results and Comparative Analysis

The performance of each method can be evaluated based on several key metrics crucial for laboratory and industrial applications.

MetricMethod 1: HydantoinMethod 2: Evans' AuxiliaryMethod 3: Asymmetric Hydrogenation
Stereocontrol Excellent (dependent on precursor purity)Excellent (>98% de typical)Excellent (>99% ee achievable)[8]
Overall Yield Moderate to Good (hydrolysis can be harsh)GoodVery Good to Excellent
Number of Steps Low (if starting from hydantoin)High (3 core steps)Moderate (substrate synthesis + hydrogenation)
Reagent Cost Precursor may be specialized; NaOH is cheap.Auxiliary is recoverable but expensive.Catalyst is very expensive; H2 is cheap.
Cleavage/Removal Harsh (high temp/pressure, strong base)[11]Mild (LiOH/H2O2)Not applicable (catalyst removed via workup)
Scalability Moderate (pressure reactions can be complex)Well-established for large scaleExcellent (low catalyst loading)
Key Advantage Direct route from a stable, crystalline precursor.High reliability and predictability.[13]High atom economy, low waste.
Key Limitation Harsh cleavage conditions can risk racemization.Stoichiometric use of expensive auxiliary.Requires substrate-specific catalyst screening.

graph G {
layout=neato;
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

center [label="Asymmetric\n(S)-Valine Synthesis", shape=octagon, pos="0,0!", pin=true, fillcolor="#4285F4", fontcolor="#FFFFFF"];

hydantoin [label="Hydantoin Method", pos="-3,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; evans [label="Evans' Auxiliary", pos="3,2!", fillcolor="#FBBC05", fontcolor="#202124"]; hydro [label="Asymmetric Hydrogenation", pos="0,-3!", fillcolor="#34A853", fontcolor="#FFFFFF"];

center -- hydantoin [label="Pros: Direct, Stable Precursor\nCons: Harsh Cleavage"]; center -- evans [label="Pros: Reliable, Predictable\nCons: Stoichiometric, Multi-step"]; center -- hydro [label="Pros: Atom Economy, Scalable\nCons: High Catalyst Cost"]; }

Caption: Comparative relationship of asymmetric synthesis methodologies.

Discussion and Recommendations

This compound represents a compelling choice when a stable, crystalline, and stereochemically defined precursor is available or desired. The primary drawback is the energy-intensive and harsh hydrolysis step required to liberate the free amino acid.[4][11] This step not only poses scalability challenges due to the need for high-pressure reactors but also introduces a risk of racemization, potentially compromising the final product's enantiopurity. Its main strength lies in scenarios where the hydantoin itself is a late-stage intermediate, making the final hydrolysis a convergent and direct final step.

The Evans' auxiliary method remains the gold standard for reliability and substrate scope in academic and process development settings.[10][13] Its predictability is its greatest asset; the stereochemical outcome is rarely in doubt. However, the method is step-intensive and suffers from poor atom economy due to the use of a stoichiometric amount of the chiral auxiliary. While the auxiliary is often recoverable, this adds another step to the overall process, increasing cost and complexity.

Catalytic asymmetric hydrogenation is the most modern and elegant of the three approaches. It boasts superior atom economy and is exceptionally well-suited for large-scale industrial synthesis. The primary hurdles are the high initial cost of the chiral ligands and metal precursors and the need for potentially extensive screening to find the optimal catalyst and conditions for a new substrate.[8]

Conclusion

The cross-validation of this compound reveals its position as a valuable, albeit niche, tool in the asymmetric synthesis toolkit. It is not a universal replacement for established methods like the Evans' auxiliary but offers a distinct advantage in its directness if the chiral hydantoin is readily accessible.

  • For maximum reliability and predictability on a new target , especially on a lab scale, the Evans' auxiliary method is often the first choice.

  • For large-scale, industrial production where efficiency and low waste are paramount, catalytic asymmetric hydrogenation is the superior technology.

  • The hydantoin method finds its ideal application as a convergent strategy , where the stable hydantoin ring serves as a robust protecting group for a pre-formed chiral center until the final, albeit harsh, deprotection step is required.

Ultimately, the choice of methodology depends on a project's specific constraints, including scale, cost, timeline, and the specific chemical nature of the target molecule.

References

  • Dommisse, R. A. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 23(9), 2149. Available at: [Link]

  • Wikipedia. Bucherer–Bergs reaction. Wikipedia. Available at: [Link]

  • Kumar, A., & Bhalla, T. C. (2004). Papain catalysed hydantoin hydrolysis in the synthesis of amino acids. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(4), 361-364. Available at: [Link]

  • Foley, D. J., & Kennemur, J. L. (2019). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Communications, 55(72), 10769-10772. Available at: [Link]

  • ResearchGate. The hydrolysis of hydantoin to amino acid via N-carbamoyl amino acid.... ResearchGate. Available at: [Link]

  • Bull, S. D., et al. (2001). A chiral relay auxiliary for the synthesis of homochiral α-amino acids. Journal of the Chemical Society, Perkin Transactions 1, (21), 2707-2715. Available at: [Link]

  • Name Reactions in Organic Synthesis. Bucherer-Bergs Reaction. Cambridge University Press. Available at: [Link]

  • Husson, H.-P., et al. (1998). Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. The Journal of Organic Chemistry, 63(16), 5488-5494. Available at: [Link]

  • Wang, Y., et al. (2020). Enantioselective catalytic Urech hydantoin synthesis. Organic Chemistry Frontiers, 7(18), 2736-2742. Available at: [Link]

  • de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Available at: [Link]

  • Google Patents. Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature. Google Patents.
  • Google Patents. Process for the hydrolysis of hydantoins. Google Patents.
  • Wang, D., et al. (2021). Enantioselective Synthesis of Chiral Substituted 2,4-Diketoimidazolidines and 2,5-Diketopiperazines via Asymmetric Hydrogenation. Organic Letters, 23(12), 4763-4768. Available at: [Link]

  • Li, J., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 14011-14018. Available at: [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials (pp. 3-10). Wiley-VCH. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Methyl-5-(S)-isopropyl Hydantoin

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle. The proper disposal of these substances is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental responsibility, and scientific excellence. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-Methyl-5-(S)-isopropyl hydantoin, grounded in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the protection of both personnel and the environment.

Understanding the Hazard Profile of this compound

Before we delve into the specifics of disposal, it is crucial to understand the inherent hazards of this compound. While comprehensive environmental impact studies for this specific compound are not widely available, the hydantoin class of compounds is recognized for its biological activity.[1][2] The National Institute for Occupational Safety and Health (NIOSH) includes "hydantoins" in its list of hazardous drugs, warranting cautious handling and disposal due to potential health risks upon exposure.[3][4]

The Safety Data Sheet (SDS) for this compound indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[5][6][7] Although it is a solid and stable compound under normal conditions, the primary concern for disposal revolves around its potential toxicity.[8][9]

Key Hazard Considerations:

  • Irritant: Causes skin, eye, and respiratory irritation.[5][6][7]

  • Hazardous Drug Classification: The broader "hydantoin" category is classified as hazardous by NIOSH, suggesting potential for adverse health effects.[3][4]

  • Environmental Persistence: While specific data is lacking, the bioactive nature of hydantoins necessitates preventing their release into the environment.[5]

Immediate Safety and Personal Protective Equipment (PPE)

Given its hazard profile, strict adherence to safety protocols during handling and disposal is paramount. The following PPE is mandatory to minimize exposure risks:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against dust particles and potential splashes.[8][9]
Hand Protection Nitrile or butyl rubber gloves.Provides a barrier against skin contact. Always inspect gloves for integrity before use.[2]
Respiratory Protection A NIOSH-approved N95 or higher particulate respirator.Necessary when handling the solid compound to prevent inhalation of dust.[10][11][12][13]
Body Protection A lab coat or chemical-resistant apron.Prevents contamination of personal clothing.[8][9]

Experimental Workflow: Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Respirator d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Goggles/Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator f3->f4

Caption: Correct sequence for donning and doffing PPE to minimize contamination.

Waste Classification: A Critical Step

Proper disposal hinges on the correct classification of the waste. While this compound is not specifically listed as a P- or U-series hazardous waste by the U.S. Environmental Protection Agency (EPA), it must be managed as a hazardous waste if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][14][15]

Given its properties as a stable solid, it is unlikely to be ignitable or reactive.[8][9] Corrosivity is also not a primary hazard. Therefore, the classification as hazardous waste is primarily due to its potential toxicity . The NIOSH classification of hydantoins as hazardous drugs further supports this conservative approach.[3][4]

Therefore, all waste containing this compound, including pure compound, contaminated labware, and spill cleanup materials, should be treated as hazardous waste.

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the safe disposal of this compound.

Step 1: Waste Segregation

  • At the point of generation, immediately segregate all waste contaminated with this compound from non-hazardous waste streams.

  • This includes:

    • Unused or expired solid compound.

    • Contaminated consumables (e.g., weigh boats, pipette tips, gloves, and bench paper).

    • Empty stock containers.

    • Spill cleanup materials.

Step 2: Container Selection and Labeling

  • Use a dedicated, leak-proof, and sealable hazardous waste container. A rigid, wide-mouthed container with a screw-top lid is ideal for solid waste.

  • The container must be clearly labeled with the words "Hazardous Waste."

  • The label must also include:

    • The full chemical name: "this compound"

    • The date accumulation started.

    • The specific hazard characteristics (e.g., "Toxic").

Step 3: Accumulation and Storage

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from general traffic, clearly marked, and under the control of laboratory personnel.

  • Ensure the container is kept closed at all times except when adding waste.

Step 4: Final Disposal

  • Once the container is full, or in accordance with your institution's hazardous waste pickup schedule, arrange for its collection by a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash. [6][7]

Decision Tree for Disposal Path

Disposal_Decision_Tree Start Waste Generation (this compound) IsContaminated Is the material contaminated with the compound? Start->IsContaminated HazardousWaste Treat as Hazardous Waste IsContaminated->HazardousWaste Yes NonHazardous Dispose as Non-Hazardous Waste (if applicable) IsContaminated->NonHazardous No Segregate Segregate in a Labeled Container HazardousWaste->Segregate Store Store in Satellite Accumulation Area Segregate->Store Dispose Arrange for Pickup by Licensed Contractor Store->Dispose

Caption: Decision-making process for waste containing this compound.

Recommended Final Disposal Methods

While the final determination will be made by the licensed waste disposal facility, the two most common and appropriate disposal methods for this type of chemical waste are:

  • Incineration: This is often the preferred method for organic compounds as it ensures complete destruction of the chemical, minimizing its potential environmental impact.[16][17] High-temperature incineration can break down the hydantoin structure into simpler, less harmful components.[16]

  • Hazardous Waste Landfill: If incineration is not available, disposal in a specially designed and permitted hazardous waste landfill is an alternative.[16][17][18] These landfills have liners and leachate collection systems to prevent the release of contaminants into the soil and groundwater.[18]

Spill Response

In the event of a spill, immediate and appropriate action is crucial:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill site.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Containment: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. If a small amount of liquid is involved, use an absorbent material to contain the spill.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Trustworthiness and Self-Validation

This guide is built upon a foundation of established safety protocols and regulatory guidelines. By consistently following these procedures, you create a self-validating system of safety within your laboratory. The clear labeling and segregation of waste prevent accidental mismanagement, and the use of licensed disposal contractors ensures that the final disposition of the chemical is handled in an environmentally sound manner, compliant with federal and local regulations.

Conclusion

The responsible disposal of this compound is a critical component of safe and ethical scientific practice. By understanding its hazards, utilizing appropriate personal protective equipment, and adhering to a systematic disposal protocol, researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to safety and compliance not only fosters a secure research environment but also reinforces the integrity and trustworthiness of our scientific endeavors.

References

  • LGC Standards. (2025). SAFETY DATA SHEET: TRC-M314555-250MG - this compound.
  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydantoin, 99%. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2020). NIOSH List of Hazardous Drugs in Healthcare Settings, 2020. Retrieved from [Link]

  • Northwestern University. (n.d.). Respirator Selection. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. Retrieved from [Link]

  • 3M. (n.d.). Respirator Selection | Respiratory Protection. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). General Respiratory Protection Guidance for Employers and Workers. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Hydantoin. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). World Journal of Pharmaceutical Research, 12(2), 1166-1183.
  • Environmental Health & Safety, University of Washington. (n.d.). Hazardous Waste: EPA U-List Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • Environmental Safety, Sustainability and Risk, University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Lion Technology. (2020). P or U? RCRA Waste Codes for Chemical Products. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. (2023). Current Organic Chemistry, 27(12), 1045-1065.
  • Simplivia. (2024). NIOSH Updates Hazardous Drugs List for 2024. Retrieved from [Link]

  • Compactor Management Co. (n.d.). Landfill vs Incineration. Retrieved from [Link]

  • Hilaris Publisher. (2024). Waste Management Showdown: Environmental Implications of Landfilling vs. Incineration. Retrieved from [Link]

  • Sepro Systems. (n.d.). Landfills vs. Incinerators: An Urban Mining Debate. Retrieved from [Link]

  • An-Najah National University. (n.d.). Comparison between Incineration and Landfill methods – Zahrit Al-Finjan Landfill. Retrieved from [Link]

  • Odisha State Pollution Control Board. (n.d.). CRITERIA FOR HAZARDOUS WASTE LANDFILLS. Retrieved from [Link]

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Navigating the Safe Handling of 3-Methyl-5-(S)-isopropyl hydantoin: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Methyl-5-(S)-isopropyl hydantoin, a key building block in synthetic chemistry. By understanding the "why" behind each procedural step, we aim to foster a culture of safety and build a foundation of trust that extends beyond the product itself.

Understanding the Risks: Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its potential hazards is crucial. Based on available Safety Data Sheets (SDS), this compound presents the following primary risks:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Can cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]

While comprehensive toxicological data for this specific compound is limited, the general profile of hydantoin derivatives necessitates a cautious and well-planned approach to handling.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following is a detailed breakdown of the required PPE for handling this compound.

Hand Protection: The First Line of Defense

Why it's critical: Direct skin contact is a primary route of exposure that can lead to irritation. The right gloves prevent this and protect against accidental contamination of your work and personal items.

Selection Criteria:

Glove MaterialRecommendation Rationale
Nitrile Preferred for incidental contact due to good general chemical resistance, and they visibly tear upon puncture, providing a clear indication of a breach.[3]
Neoprene Recommended for situations with a higher risk of splash or extended contact, as it offers excellent resistance to a broad range of chemicals, including acids and bases.

Best Practices:

  • Always inspect gloves for any signs of degradation, punctures, or tears before use.

  • For tasks involving potential immersion or significant splashing, consider double-gloving.

  • Remove and replace gloves immediately if you suspect contamination.

  • Never reuse disposable gloves.[3]

Eye and Face Protection: Shielding Against Splashes and Aerosols

Why it's critical: The eyes are particularly vulnerable to chemical splashes and airborne particles, which can cause serious and lasting damage.

Selection Criteria:

Protection LevelWhen to Use
Safety Glasses with Side Shields Minimum requirement for all laboratory work involving this compound.
Chemical Splash Goggles Required when there is a risk of splashing, such as when transferring solutions or performing reactions.
Face Shield (in addition to goggles) Recommended when there is a significant risk of splashing or when handling larger quantities of the material.
Protective Clothing: Minimizing Skin Exposure

Why it's critical: A lab coat protects your personal clothing and underlying skin from spills and contamination.

Selection Criteria:

  • A standard, flame-resistant laboratory coat should be worn at all times.

  • Ensure the lab coat is fully buttoned to provide maximum coverage.

  • For tasks with a higher risk of significant spills, a chemically resistant apron over the lab coat is advised.

Respiratory Protection: Preventing Inhalation Hazards

Why it's critical: Inhalation of chemical dusts or aerosols can lead to respiratory irritation.[1][2]

Selection Criteria:

  • Engineering Controls: The primary method for controlling inhalation hazards is to handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Respirator: If engineering controls are not sufficient to minimize exposure to dust, a NIOSH-approved respirator is necessary. For powdered chemicals, a filtering facepiece respirator (such as an N95) may be appropriate. For higher concentrations or the potential for aerosol generation, a respirator with a particulate filter is recommended. All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical evaluation, fit-testing, and training.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Gather_Materials Gather all necessary materials and PPE Inspect_PPE Inspect PPE for integrity Gather_Materials->Inspect_PPE 1. Don_PPE Don PPE in the correct sequence Inspect_PPE->Don_PPE 2. Work_in_Hood Work within a certified chemical fume hood Don_PPE->Work_in_Hood 3. Handle_Carefully Handle solid to minimize dust generation Work_in_Hood->Handle_Carefully 4. Clean_Spills Clean any spills immediately Handle_Carefully->Clean_Spills 5. Segregate_Waste Segregate waste into appropriate containers Clean_Spills->Segregate_Waste 6. Decontaminate_Area Decontaminate work surfaces Segregate_Waste->Decontaminate_Area 7. Doff_PPE Doff PPE in the correct sequence Decontaminate_Area->Doff_PPE 8. Wash_Hands Wash hands thoroughly Doff_PPE->Wash_Hands 9.

Caption: A logical workflow for the safe handling of this compound.

Donning and Doffing PPE: A Critical Procedure

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Respirator (if required)

  • Goggles/Face Shield

  • Gloves (pulled over the cuffs of the lab coat)

Doffing Sequence:

  • Gloves

  • Goggles/Face Shield

  • Lab Coat

  • Respirator (if worn)

  • Wash hands thoroughly with soap and water.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of chemical waste is a legal and ethical responsibility to protect both people and the environment.

Waste Segregation
  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, paper towels), in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the waste in a designated, labeled, and sealed liquid hazardous waste container. Ensure the container is compatible with the solvent used.

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

Container Labeling

All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • Your name and laboratory information

Incompatible Materials

While specific reactivity data for this compound is limited, as a general precaution, avoid mixing hydantoin waste with:

  • Strong oxidizing agents

  • Strong bases (alkaline hydrolysis of hydantoins can occur)[4]

Disposal Procedure

Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves arranging for a pickup by your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in the regular trash.

Emergency Procedures

Spills:

  • Alert others in the immediate area.

  • If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's EHS.

  • For small spills, and if you are trained to do so, use an appropriate absorbent material (e.g., spill pillows, absorbent pads) to contain and clean up the spill. Wear all appropriate PPE during the cleanup.

  • Collect all cleanup materials in a sealed hazardous waste container.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific pursuits.

References

  • LGC Standards. (2025, March 12). SAFETY DATA SHEET: TRC-M314555-250MG - this compound.
  • Cole-Parmer. (n.d.).
  • University of California, Santa Barbara - Environmental Health & Safety. (n.d.). Glove Selection Guide.
  • Sigma-Aldrich. (2024, September 7).
  • Fisher Scientific. (2015, March 23).
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